Cyclo(Tyr-Gly)
Beschreibung
BenchChem offers high-quality Cyclo(Tyr-Gly) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclo(Tyr-Gly) including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
3-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c14-8-3-1-7(2-4-8)5-9-11(16)12-6-10(15)13-9/h1-4,9,14H,5-6H2,(H,12,16)(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLSAVHDWSYPEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00874187 | |
| Record name | 2,5-Piperazinedione, 3-[(4-hydroxyphenyl)methyl] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00874187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5845-66-9, 5625-49-0 | |
| Record name | 3-((4-Hydroxyphenyl)methyl)-2,5-piperazinedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005845669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Piperazinedione, 3-[(4-hydroxyphenyl)methyl] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00874187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Cyclo(Tyr-Gly): A Comprehensive Technical Guide to its Natural Sources, Isolation, and Potential Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(Tyr-Gly), a cyclic dipeptide (CDP), belongs to the 2,5-diketopiperazine (DKP) class of natural products. These compounds are characterized by a conserved diketopiperazine ring formed from the condensation of two amino acids, in this case, tyrosine and glycine. Found in a diverse array of natural sources, from microorganisms to plants, CDPs have garnered significant interest in the scientific community due to their wide range of biological activities. This technical guide provides an in-depth overview of the natural origins of Cyclo(Tyr-Gly), detailed methodologies for its isolation and purification, and an exploration of its potential signaling pathway interactions based on current research.
Natural Sources of Cyclo(Tyr-Gly)
Cyclo(Tyr-Gly) and its related cyclic dipeptides are predominantly secondary metabolites produced by a variety of microorganisms. Fungi, bacteria, and marine organisms are the primary producers of these bioactive compounds.
Microbial Sources
Microorganisms are a prolific source of cyclic dipeptides. Various genera of bacteria and fungi have been identified as producers of these compounds.
-
Bacteria: Species of Streptomyces, Bacillus, Pseudomonas, and Corynebacterium are known to produce a variety of cyclic dipeptides. For instance, a marine actinomycete has been reported to produce Cyclo(Tyr-Gly). The human skin commensal, Corynebacterium tuberculostearicum, has been found to produce the related compound Cyclo(l-Pro-l-Tyr).
-
Fungi: Fungal genera such as Penicillium and Alternaria are also recognized for their production of cyclic dipeptides. While specific isolation of Cyclo(Tyr-Gly) from these genera is not extensively documented, the presence of other similar CDPs suggests they are potential sources.
Marine Organisms
The marine environment is a rich reservoir of unique and potent bioactive compounds. Marine-derived fungi and bacteria, in particular, have been identified as sources of novel cyclic dipeptides. The isolation of Cyclo(Tyr-Gly) has been reported from a marine actinomycete, highlighting the potential of marine microbial ecosystems as a source for this and other related compounds.
Plant Sources
While less common than microbial sources, some plants have been found to contain cyclic dipeptides. However, at present, there is limited specific evidence of Cyclo(Tyr-Gly) being isolated directly from plant tissues.
Isolation and Purification of Cyclo(Tyr-Gly)
The isolation and purification of Cyclo(Tyr-Gly) from its natural sources is a multi-step process that typically involves extraction, chromatography, and characterization. The following protocols are a synthesis of methodologies reported for the isolation of Cyclo(Tyr-Gly) and related cyclic dipeptides from microbial fermentation broths.
General Experimental Workflow
The overall process for isolating Cyclo(Tyr-Gly) from a microbial culture is outlined below.
Detailed Experimental Protocols
Protocol 1: Isolation from Marine Actinomycete Culture
This protocol is based on the reported isolation of Cyclo(Tyr-Gly) from a marine actinomycete.
-
Fermentation: Cultivate the marine actinomycete strain in a suitable liquid medium to allow for the production of secondary metabolites.
-
Extraction:
-
Separate the mycelium from the culture broth by centrifugation.
-
Extract the supernatant with an equal volume of ethyl acetate (B1210297) three times.
-
Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Purification:
-
Silica (B1680970) Gel Column Chromatography: Subject the crude extract to silica gel column chromatography, eluting with a gradient of chloroform (B151607) and methanol (B129727). Collect fractions and monitor by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing the compound of interest using preparative HPLC with a C18 column and a suitable mobile phase (e.g., a gradient of methanol and water).
-
-
Structure Elucidation: Confirm the structure of the purified compound as Cyclo(Tyr-Gly) using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Protocol for Cyclic Dipeptide Isolation from Streptomyces sp.
This protocol provides a general methodology for the isolation of cyclic dipeptides from Streptomyces species.
-
Fermentation and Extraction:
-
After fermentation, centrifuge the culture broth to remove cells.
-
Pass the cell-free supernatant through a Diaion® HP-20 resin column.
-
Wash the resin with distilled water and subsequently elute with 50% methanol in water.
-
Concentrate the eluate to dryness to yield a crude extract.
-
-
Purification:
-
Sephadex LH-20 Column Chromatography: Fractionate the crude extract using a Sephadex LH-20 column.
-
Preparative HPLC: Purify the fractions containing the target compounds by preparative HPLC on a C18 column with a gradient of acetonitrile (B52724) and water.
-
-
Characterization: Identify the purified compounds using NMR and mass spectrometry.
Potential Signaling Pathways and Biological Activities
While the specific signaling pathways directly modulated by Cyclo(Tyr-Gly) are not yet fully elucidated, research on closely related cyclic dipeptides provides valuable insights into its potential mechanisms of action. The biological activities of these compounds range from antimicrobial and anticancer to neuroprotective effects.
Quorum Sensing Inhibition
Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence factor production and biofilm formation. Several cyclic dipeptides have been identified as inhibitors of QS. For example, Cyclo(L-Pro-L-Tyr) has been shown to suppress genes in both the las and rhl QS systems of the opportunistic pathogen Pseudomonas aeruginosa. This inhibition is thought to occur through competitive binding to the LasR receptor protein, thereby preventing the binding of the natural autoinducer molecules. Given its structural similarity, Cyclo(Tyr-Gly) may also exhibit QS inhibitory activity.
Antifungal Activity
The related compound, Cyclo(Pro-Tyr), has been demonstrated to target the plasma membrane H+-ATPase Pma1 in fungi. This interaction disrupts plasma membrane polarization, leading to an oxidative burst and increased membrane fluidity, ultimately compromising fungal cell integrity. This suggests a potential antifungal mechanism for cyclic dipeptides containing a tyrosine residue, including Cyclo(Tyr-Gly).
Neuroprotective Effects
Cyclic dipeptides have also shown promise in the context of neuroprotection. For instance, Cyclo(Phe-Tyr) has been found to alleviate ischemic/reperfusion brain injury by modulating the JUNB/JNK/NF-κB and SOX5/PI3K/AKT signaling pathways. These pathways are critically involved in inflammation, apoptosis, and cell survival. The structural resemblance of Cyclo(Tyr-Gly) suggests it may also possess neuroprotective properties through similar mechanisms.
Anticancer Activity
Several cyclic dipeptides have demonstrated cytotoxic effects against various cancer cell lines. While the precise mechanism for Cyclo(Tyr-Gly) is not established, related compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells. Further investigation into the anticancer potential of Cyclo(Tyr-Gly) is warranted.
Quantitative Data Summary
The following tables summarize key quantitative data related to the biological activities of Cyclo(Tyr-Gly) and related compounds.
Table 1: Antifungal and Antibacterial Activity of Related Cyclic Dipeptides
| Compound | Target Organism | Activity | MIC (µg/mL) |
| Cyclo(L-Pro-L-Tyr) | Xanthomonas axonopodis pv. citri | Antibacterial | 31.25 |
| Cyclo(D-Pro-L-Tyr) | Ralstonia solanacearum | Antibacterial | 31.25 |
| Cyclo(D-Tyr-L-Leu) | Colletotrichum gloeosporioides | Antifungal | 8 |
Table 2: Quorum Sensing Inhibition by a Related Cyclic Dipeptide
| Compound | Target | Effect | Concentration |
| Cyclo(L-Pro-L-Tyr) | P. aeruginosa PAO1 | 41% reduction in pyocyanin (B1662382) production | 1.8 mM |
| 32% reduction in elastase activity | 1.8 mM | ||
| 52% inhibition of biofilm formation | 1.8 mM |
Conclusion and Future Directions
Cyclo(Tyr-Gly) is a naturally occurring cyclic dipeptide with significant potential for further scientific investigation and drug development. Its presence in diverse microbial sources, particularly marine microorganisms, suggests that these ecosystems are a promising frontier for the discovery of novel bioactive compounds. The detailed isolation and purification protocols provided in this guide offer a practical framework for researchers to obtain this compound for further study.
While the specific molecular targets and signaling pathways of Cyclo(Tyr-Gly) are still under investigation, the activities of structurally related compounds provide compelling hypotheses for its biological functions. Future research should focus on:
-
Elucidating the specific signaling pathways modulated by Cyclo(Tyr-Gly) in various biological systems.
-
Conducting comprehensive studies on its potential as a quorum sensing inhibitor, antifungal, neuroprotective, and anticancer agent.
-
Exploring the biosynthesis of Cyclo(Tyr-Gly) in its natural producers to enable metabolic engineering for enhanced production.
A deeper understanding of the chemistry and biology of Cyclo(Tyr-Gly) will undoubtedly pave the way for its potential application in the fields of medicine and biotechnology.
Cyclo(Tyr-Gly) chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of the cyclic dipeptide, Cyclo(Tyr-Gly). The information is intended to support research and development efforts in fields such as medicinal chemistry, pharmacology, and drug discovery.
Chemical Structure and Identifiers
Cyclo(Tyr-Gly), a cyclic dipeptide, is formed from the condensation of L-tyrosine and glycine (B1666218) residues. Its rigidified structure, compared to its linear counterpart, often imparts unique biological activities and improved stability.
Chemical Name: (3S)-3-((4-hydroxyphenyl)methyl)piperazine-2,5-dione[1]
Synonyms: Cyclo(Gly-Tyr), c(YG)
Molecular Formula: C₁₁H₁₂N₂O₃[2]
Molecular Weight: 220.22 g/mol [2]
CAS Number: 5625-49-0[3]
SMILES: O=C1NC(--INVALID-LINK--NC1=O)[H]
Physicochemical Properties
A summary of the key physicochemical properties of Cyclo(Tyr-Gly) is presented in the table below. While some data is readily available, experimental values for properties such as melting point are not consistently reported in the literature.
| Property | Value | Source |
| Molecular Weight | 220.22 g/mol | [2] |
| Molecular Formula | C₁₁H₁₂N₂O₃ | [2] |
| Melting Point | Not Available | [4][5] |
| Boiling Point | 623.1 °C at 760 mmHg (Predicted) | [4] |
| Density | 1.308 g/cm³ (Predicted) | [4] |
| logP | -0.4507 (Predicted) | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Soluble in DMSO (31.25 mg/mL). | [3][6][7][8] |
| Appearance | Powder | [3] |
Spectroscopic Data
Detailed experimental spectroscopic data for Cyclo(Tyr-Gly) is not widely available in public databases. However, commercial suppliers indicate that Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data are available upon request.[3] Based on the chemical structure, the expected spectral features are as follows:
-
¹H NMR: Signals corresponding to the aromatic protons of the tyrosine side chain, the α-protons of both amino acid residues, the β-protons of tyrosine, the methylene (B1212753) protons of glycine, and the amide protons.
-
¹³C NMR: Resonances for the carbonyl carbons of the diketopiperazine ring, the aromatic carbons, the α-carbons of both residues, the β-carbon of tyrosine, and the methylene carbon of glycine.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (220.22 g/mol ) and characteristic fragmentation patterns.
Biological Activity
Cyclo(Tyr-Gly) has been identified as a natural product isolated from a marine actinomycete, strain 11014.[3] Preliminary studies have suggested its potential as a bioactive compound.
Antitumor Activity
A study by Li et al. (2005) investigated the antitumor properties of thirteen cyclic dipeptides, including Cyclo(Tyr-Gly), isolated from the marine actinomycete 11014.[3] The antitumor activities of these compounds were evaluated using the sulforhodamine B (SRB) assay against tsFT210 cell lines.[3] While the study confirmed the cytotoxic potential of the isolated compounds, the specific inhibitory rate for Cyclo(Tyr-Gly) was not detailed in the available abstract. Further investigation of the full-text article is required to ascertain the precise antitumor activity of Cyclo(Tyr-Gly).
Experimental Protocols
Detailed and validated experimental protocols specifically for the synthesis and biological evaluation of Cyclo(Tyr-Gly) are not extensively documented in publicly accessible literature. However, established general methodologies for similar compounds can be adapted.
Synthesis of Cyclic Dipeptides
The synthesis of cyclic dipeptides like Cyclo(Tyr-Gly) can be achieved through various methods, with solid-phase peptide synthesis (SPPS) being a common and efficient approach.
General Solid-Phase Synthesis Workflow:
Methodology:
-
Resin Preparation: A suitable solid support, such as a 2-chlorotrityl chloride resin, is swelled in an appropriate solvent (e.g., dichloromethane).
-
First Amino Acid Attachment: The first C-terminal amino acid, Fmoc-Gly-OH, is attached to the resin.
-
Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the attached glycine using a solution of piperidine (B6355638) in DMF.
-
Second Amino Acid Coupling: The second amino acid, Fmoc-Tyr(tBu)-OH, is activated and coupled to the deprotected N-terminus of glycine on the resin. The tyrosine side-chain hydroxyl group is protected with a tert-butyl (tBu) group.
-
Final Fmoc Deprotection: The Fmoc group is removed from the N-terminus of tyrosine.
-
Cleavage from Resin: The linear dipeptide is cleaved from the resin, while the side-chain protecting group remains intact.
-
Cyclization: The linear dipeptide is cyclized in solution under high dilution conditions using a suitable coupling reagent.
-
Deprotection and Purification: The side-chain protecting group is removed, and the final product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a widely used method for cytotoxicity screening.
SRB Assay Workflow:
Protocol:
-
Cell Seeding: Adherent cells (e.g., tsFT210) are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of Cyclo(Tyr-Gly). A vehicle control (e.g., DMSO) and a positive control are included.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
-
Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed, and the cells are stained with SRB solution for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of 510 nm. The results are used to calculate the percentage of cell growth inhibition.[9][10][11]
Signaling Pathways
Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by Cyclo(Tyr-Gly). Further research is required to elucidate its mechanism of action and identify its molecular targets.
Conclusion
Cyclo(Tyr-Gly) is a naturally occurring cyclic dipeptide with potential for biological activity, including antitumor effects. While its basic chemical and physical properties are known, a significant amount of experimental data, particularly regarding its melting point, detailed solubility, and comprehensive spectroscopic characterization, is yet to be widely published. Furthermore, its specific biological activities and the underlying signaling pathways remain an area for future investigation. The protocols outlined in this guide provide a foundation for researchers to synthesize and evaluate the biological effects of Cyclo(Tyr-Gly) and similar compounds, paving the way for potential therapeutic applications.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. benchchem.com [benchchem.com]
- 4. A novel strategy for the solid-phase synthesis of cyclic lipodepsipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclo(Tyr-Gly) | CAS#:5625-49-0 | Chemsrc [chemsrc.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cyclo(Tyr-Gly) | CAS:5625-49-0 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. scispace.com [scispace.com]
- 10. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 11. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cyclo(Tyr-Gly): Discovery, History, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(Tyr-Gly), a naturally occurring cyclic dipeptide, has garnered interest in the scientific community due to its presence in various biological sources and potential therapeutic activities. This technical guide provides a comprehensive overview of the discovery, history, and current understanding of Cyclo(Tyr-Gly). It details its isolation from natural sources, methods for its chemical synthesis, and summarizes its known biological effects, with a focus on its potential as an antitumor agent. This document aims to serve as a foundational resource for researchers and professionals in drug development by consolidating key data, outlining experimental methodologies, and visualizing associated biological pathways.
Discovery and History
Cyclo(Tyr-Gly) is a member of the diketopiperazine (DKP) class of cyclic dipeptides, which are prevalent secondary metabolites in various organisms.
Initial Identification: The history of Cyclo(Tyr-Gly) is rooted in the broader exploration of cyclic dipeptides from natural sources. It was identified as one of thirteen cyclic dipeptides isolated from the fermentation broth of the marine actinomycete strain 11014. This discovery highlighted the rich chemical diversity of marine microorganisms as a source of novel bioactive compounds.
Natural Occurrence: Beyond its microbial origins, Cyclo(Tyr-Gly) has also been identified as a product of microbial degradation of larger polypeptides. This suggests its formation can occur in diverse biological environments where protein breakdown takes place.
CAS Number: For the purpose of unambiguous identification, the Chemical Abstracts Service (CAS) has assigned the number 5845-66-9 to the (S)-isomer of Cyclo(Tyr-Gly). Another CAS number, 5625-49-0 , is also associated with this compound, and researchers should be aware of this potential discrepancy when sourcing materials.[1][2][3][4][5][6][7][8]
Physicochemical Properties
A summary of the key physicochemical properties of Cyclo(Tyr-Gly) is presented in the table below.
| Property | Value |
| Chemical Formula | C₁₁H₁₂N₂O₃ |
| Molecular Weight | 220.22 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 5845-66-9 ((S)-isomer) |
| Alternate CAS Number | 5625-49-0 |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Biological Activity
The primary biological activity of Cyclo(Tyr-Gly) that has been investigated is its potential as an antitumor agent.
Antitumor Activity
Initial bioassays revealed that Cyclo(Tyr-Gly) possesses cytotoxic effects. Specifically, it was tested against the murine temperature-sensitive fibroblast cell line tsFT210. While the initial report indicated antitumor activity, specific quantitative data such as IC50 values were not provided in the preliminary findings. Further research is required to quantify its potency and elucidate the full spectrum of its anticancer activity against various cancer cell lines.
Experimental Protocols
Detailed experimental protocols are essential for the replication and advancement of research. The following sections provide generalized methodologies for the isolation and synthesis of Cyclo(Tyr-Gly) based on established techniques for similar compounds.
Isolation from Marine Actinomycete Strain 11014
The isolation of Cyclo(Tyr-Gly) from the fermentation broth of marine actinomycete strain 11014 involves a multi-step process designed to separate and purify the compound from a complex mixture of metabolites.
Workflow for Isolation and Purification:
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 3. frontiersin.org [frontiersin.org]
- 4. Synthesis of Cyclic Peptides through Direct Aminolysis of Peptide Thioesters Catalyzed by Imidazole in Aqueous Organic Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bacterial Cyclodipeptides Target Signal Pathways Involved in Malignant Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cyclo(Pro-Tyr) elicits conserved cellular damage in fungi by targeting the [H+]ATPase Pma1 in plasma membrane domains - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Mechanisms of Cyclo(Tyr-Gly): A Technical Guide for Researchers
A deep dive into the biological activities, signaling pathways, and experimental methodologies related to the cyclic dipeptide Cyclo(Tyr-Gly) and its structural analogs, providing a framework for future research and drug development.
Introduction: The Enigmatic World of Cyclic Dipeptides
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are the smallest class of cyclic peptides, formed from the condensation of two amino acids. These structurally rigid and stable molecules are found across a wide range of biological systems, from microorganisms to mammals, and exhibit a remarkable diversity of biological activities. Their constrained conformation provides high receptor affinity and specificity, as well as increased resistance to proteolytic degradation compared to their linear counterparts, making them attractive scaffolds for therapeutic drug design. This guide focuses on the mechanism of action of Cyclo(Tyr-Gly), a naturally occurring cyclic dipeptide. Due to the limited specific research on Cyclo(Tyr-Gly), this document also explores the well-documented mechanisms of its close structural analogs containing tyrosine, namely Cyclo(Pro-Tyr) and Cyclo(Phe-Tyr), to provide a broader understanding and a predictive framework for the bioactivity of Cyclo(Tyr-Gly).
Cyclo(Tyr-Gly): Current State of Knowledge
Direct research into the mechanism of action of Cyclo(Tyr-Gly) is in its nascent stages. However, existing studies provide foundational insights into its biological interactions and potential therapeutic effects.
Cellular Uptake and Transport
An important aspect of the bioavailability and mechanism of action of any bioactive compound is its ability to traverse cellular membranes. Studies on the intestinal epithelial cell line Caco-2, a widely used model for predicting human drug absorption, have shown that Cyclo(Gly-Tyr), an isomer of Cyclo(Tyr-Gly), is a substrate for the peptide transporter 1 (PEPT1). This transporter is crucial for the absorption of di- and tripeptides from the diet. The affinity of cyclic dipeptides for PEPT1 is influenced by their constituent amino acids, with the presence of a phenolic hydroxyl group, such as in the tyrosine residue of Cyclo(Tyr-Gly), potentially enhancing this affinity.
Antitumor Activity
Preliminary studies have indicated that Cyclo(Tyr-Gly) possesses cytotoxic properties against certain cancer cell lines. In one study, Cyclo(Tyr-Gly) isolated from a marine actinomycete demonstrated cytotoxicity against tsFT210 cells. While the precise molecular mechanism of this cytotoxicity remains to be elucidated, this finding suggests that Cyclo(Tyr-Gly) may have potential as an anticancer agent.
Potential Enzyme Inhibition
There is evidence to suggest that Cyclo(Gly-Tyr) may act as an inhibitor of NUDIX hydrolase. NUDIX hydrolases are a family of enzymes that hydrolyze a wide range of nucleoside diphosphate (B83284) derivatives linked to other moieties, playing a role in various cellular processes, including metabolism and signaling. Inhibition of these enzymes could have significant physiological effects, and this represents a potential avenue for the therapeutic action of Cyclo(Tyr-Gly).
Insights from Tyrosine-Containing Analogs: A Roadmap for Cyclo(Tyr-Gly) Research
The more extensively studied tyrosine-containing cyclic dipeptides, Cyclo(Pro-Tyr) and Cyclo(Phe-Tyr), offer valuable insights into the potential mechanisms of action of Cyclo(Tyr-Gly). The shared tyrosine residue is often a key determinant of biological activity, participating in crucial molecular interactions.
Cyclo(Phe-Tyr): Neuroprotection and Anticancer Activity
Cyclo(Phe-Tyr) has demonstrated significant potential in both neuroprotection and cancer therapy, primarily through the modulation of fundamental cellular signaling pathways.
PI3K/AKT/mTOR Pathway and Autophagy Regulation: In the context of cerebral ischemia/reperfusion injury, Cyclo(Phe-Tyr) has been shown to protect the integrity of the blood-brain barrier by inhibiting excessive autophagy.[1][2] This protective effect is mediated through the activation of the PI3K/AKT/mTOR signaling pathway.[1][2] Autophagy is a cellular process of self-degradation of cellular components, and its dysregulation is implicated in numerous diseases. The ability of Cyclo(Phe-Tyr) to modulate this pathway highlights its therapeutic potential in neurological disorders.
Apoptosis Induction: A primary mechanism of the anticancer activity of Cyclo(Phe-Tyr) is the induction of programmed cell death, or apoptosis.[1] Studies have shown that Cyclo(D-Tyr-D-Phe) induces apoptosis in the A549 human lung adenocarcinoma cell line, a process confirmed by morphological changes, DNA fragmentation, and the activation of caspase-3, a key executioner enzyme in the apoptotic cascade.[3]
Quantitative Data for Cyclo(Phe-Tyr) Activity
| Compound | Cell Line | Activity | Value | Reference |
| Cyclo(D-Tyr-D-Phe) | A549 (Human Lung Carcinoma) | IC50 (Antitumor) | 10 µM | [3] |
| Cyclo(D-Tyr-D-Phe) | Staphylococcus epidermis | MIC (Antibacterial) | 1 µg/ml | [3] |
| Cyclo(D-Tyr-D-Phe) | Proteus mirabilis | MIC (Antibacterial) | 2 µg/ml | [3] |
| Cyclo(Phe-Tyr) | Platelet Poor Plasma (Rat) | Anticoagulant Activity | Prolonged PT, APTT, TT | [4] |
Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model in Rats: This in vivo model is a standard method for inducing focal cerebral ischemia to mimic human stroke.[1] Male Sprague-Dawley rats are anesthetized, and a filament is inserted into the internal carotid artery to occlude the middle cerebral artery. After a defined period of occlusion, the filament is withdrawn to allow reperfusion. The therapeutic effects of Cyclo(Phe-Tyr) are then assessed by measuring infarct volume, neurological deficits, and blood-brain barrier integrity using Evans blue staining.[2]
Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining): This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
-
Cell Treatment: Treat A549 cells with Cyclo(Phe-Tyr) for a specified time.
-
Cell Harvesting: Harvest cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in different stages of apoptosis.[1]
Diagrams of Postulated Signaling Pathways for Cyclo(Phe-Tyr)
Cyclo(Pro-Tyr): A Multifaceted Bioactive Agent
Cyclo(Pro-Tyr) exhibits a broad spectrum of biological activities, including antifungal, anticancer, antibacterial, and enzyme-inhibitory effects.
Antifungal Mechanism: Cyclo(Pro-Tyr) exerts its antifungal effects by targeting the plasma membrane of fungal cells. It disrupts membrane polarization, induces oxidative stress, and increases membrane fluidity.[5] A key molecular target is the [H+]ATPase Pma1, an essential enzyme for maintaining the electrochemical gradient across the fungal plasma membrane.[5] By destabilizing membrane microdomains containing Pma1, Cyclo(Pro-Tyr) compromises fungal membrane integrity, leading to cell death.
Anticancer Pathway: Similar to Cyclo(Phe-Tyr), the anticancer activity of Cyclo(Pro-Tyr) involves the PI3K/AKT signaling pathway.[6][7] It has been shown to suppress the development of hepatocellular carcinoma by downregulating the phosphorylation of PI3K and AKT, and increasing the levels of the tumor suppressor PTEN, as well as pro-apoptotic proteins like Bax, Caspase 3, and p53.[6]
Enzyme Inhibition: Cyclo(l-Pro-l-Tyr) has been identified as an inhibitor of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis.[8][9] Docking simulations suggest that it binds to the substrate-binding site of mushroom tyrosinase, competitively inhibiting its activity.[8] This finding suggests its potential application in cosmetics and as a food additive to prevent browning.
Bacterial Quorum Sensing: Cyclic dipeptides are known to play a role in bacterial communication, a process known as quorum sensing. Cyclo(Pro-Tyr) can activate or antagonize LuxR-based quorum-sensing systems in bacteria like Pseudomonas aeruginosa, thereby influencing the expression of virulence factors and biofilm formation.[10]
Quantitative Data for Cyclo(Pro-Tyr) Activity
| Compound | Target/Organism | Activity | Value | Reference |
| Cyclo(Pro-Tyr) | Botrytis cinerea | EC50 (ROS induction) | 0.2 mg/mL | |
| Cyclo(L-Pro-L-Tyr) | Xanthomonas axonopodis pv. citri | MIC (Antibacterial) | 31.25 µg/mL | [11] |
| Cyclo(L-Pro-L-Tyr) | Ralstonia solanacearum | MIC (Antibacterial) | 31.25 µg/mL | [11] |
| Cyclo(Pro-Tyr) | VEGFR2-CD | Antagonistic Activity | Weak | [12] |
| Cyclo(Pro-Tyr) | Pinus thunbergii cells | Toxicity | Toxic | [12] |
Tyrosinase Inhibition Assay: This assay measures the ability of a compound to inhibit the enzymatic activity of tyrosinase.
-
Reaction Mixture: Prepare a reaction mixture containing phosphate (B84403) buffer, L-tyrosine (substrate), and mushroom tyrosinase.
-
Inhibitor Addition: Add varying concentrations of Cyclo(Pro-Tyr) to the reaction mixture.
-
Incubation: Incubate the mixture at a specific temperature for a defined period.
-
Measurement: Measure the formation of dopachrome, the product of the tyrosinase reaction, spectrophotometrically at 475 nm. The percentage of inhibition is calculated by comparing the absorbance of the sample with that of a control without the inhibitor.
Molecular Docking Simulation: This computational method predicts the preferred binding orientation of a ligand to a protein target.
-
Protein and Ligand Preparation: Obtain the 3D structures of the target protein (e.g., tyrosinase) and the ligand (Cyclo(Pro-Tyr)).
-
Docking Software: Use software such as AutoDock or Discovery Studio to perform the docking calculations.
-
Analysis: Analyze the resulting docking poses to identify the most favorable binding mode and the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site.[8]
Diagrams of Postulated Signaling Pathways and Mechanisms for Cyclo(Pro-Tyr)
Conclusion and Future Directions
While the direct exploration of Cyclo(Tyr-Gly)'s mechanism of action is still limited, the available data on its cellular uptake, cytotoxicity, and potential enzyme inhibition, coupled with the extensive research on its tyrosine-containing analogs, provides a solid foundation for future investigations. The PI3K/AKT/mTOR and apoptosis pathways, identified for Cyclo(Phe-Tyr) and Cyclo(Pro-Tyr), represent high-priority targets for investigation in the context of Cyclo(Tyr-Gly)'s anticancer activity. Furthermore, its potential as an enzyme inhibitor and a modulator of microbial communication warrants deeper exploration.
Future research should focus on:
-
Systematic screening of Cyclo(Tyr-Gly) against a panel of cancer cell lines to determine its IC50 values and identify sensitive cell types.
-
In-depth investigation of its effects on the PI3K/AKT/mTOR and apoptotic pathways in responsive cancer cells using techniques such as Western blotting and gene expression analysis.
-
Enzyme inhibition assays against a broader range of targets, including various NUDIX hydrolases and tyrosinases, to identify specific molecular targets.
-
Studies on its antimicrobial and quorum sensing modulatory effects to explore its potential in combating infectious diseases.
-
In vivo studies in animal models to evaluate the therapeutic efficacy and safety of Cyclo(Tyr-Gly) for the identified biological activities.
By leveraging the knowledge gained from its structural analogs and employing the detailed experimental protocols outlined in this guide, researchers can systematically unravel the mechanism of action of Cyclo(Tyr-Gly) and unlock its full therapeutic potential.
References
- 1. Cyclo(Tyr-Phe) | 5147-17-1 | Benchchem [benchchem.com]
- 2. Cyclo-(Phe-Tyr) reduces cerebral ischemia/reperfusion-induced blood–brain barrier dysfunction through regulation of autophagy - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. Cyclo(D-Tyr-D-Phe): a new antibacterial, anticancer, and antioxidant cyclic dipeptide from Bacillus sp. N strain associated with a rhabditid entomopathogenic nematode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclo(Tyr-Phe) | CAS:5147-17-1 | Manufacturer ChemFaces [chemfaces.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cyclo(l-Pro-l-Tyr) Isolated from the Human Skin Commensal Corynebacterium tuberculostearicum Inhibits Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclo(l-Pro-l-Tyr) Isolated from the Human Skin Commensal Corynebacterium tuberculostearicum Inhibits Tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uniscience.co.kr [uniscience.co.kr]
- 11. researchgate.net [researchgate.net]
- 12. Cyclo(Tyr-Pro) | CAS:5654-84-2 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
Cyclo(Tyr-Gly): A Technical Guide on its Physicochemical Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(Tyr-Gly), a cyclic dipeptide with the chemical formula C11H12N2O3, is a naturally occurring molecule that has been isolated from various microorganisms. As a member of the diverse family of 2,5-diketopiperazines, it holds potential for various biological activities. This technical guide provides a comprehensive overview of the currently known physicochemical properties and physiological effects of Cyclo(Tyr-Gly). Due to the limited specific research on Cyclo(Tyr-Gly), this document also presents a comparative analysis with structurally similar and more extensively studied cyclic dipeptides to infer potential biological activities and guide future research. All quantitative data from cited studies are summarized, and detailed experimental protocols are provided. Furthermore, relevant signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its potential mechanisms of action.
Introduction
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are the simplest form of cyclic peptides and are ubiquitous in nature, having been isolated from a wide array of bacteria, fungi, and marine organisms. Their constrained cyclic structure confers a high degree of enzymatic stability compared to their linear counterparts, making them attractive scaffolds for drug discovery. CDPs have been reported to exhibit a broad range of biological activities, including antitumor, antimicrobial, and neurological effects.
Cyclo(Tyr-Gly), also referred to as c(YG), is a cyclic dipeptide composed of tyrosine and glycine (B1666218) residues. While it has been identified in natural sources, dedicated studies on its specific physiological effects are limited. This guide aims to consolidate the existing, albeit sparse, information on Cyclo(Tyr-Gly) and to provide a framework for future investigation by drawing parallels with closely related, well-characterized CDPs.
Physicochemical Properties
A summary of the key physicochemical properties of Cyclo(Tyr-Gly) is presented in Table 1. This data is essential for its handling, formulation, and interpretation of biological assays.
| Property | Value | Source |
| Molecular Formula | C11H12N2O3 | [1] |
| Molecular Weight | 220.22 g/mol | [1] |
| CAS Number | 5625-49-0 | [1] |
| Appearance | Solid | - |
| Solubility | Soluble in DMSO and other organic solvents | - |
Known Physiological Effects of Cyclo(Tyr-Gly)
Direct research on the physiological effects of Cyclo(Tyr-Gly) is not extensive. However, one study has reported its isolation and preliminary screening for antitumor activity.
Antitumor Activity
Cyclo(Tyr-Gly) was isolated from the fermentation broth of a marine actinomycete (strain 11014) and was evaluated for its antitumor activity against tsFT210 cell lines.[2] While a number of cyclic dipeptides were screened in this study, the specific quantitative data for Cyclo(Tyr-Gly) was not highlighted, suggesting it may have exhibited weak or no significant activity in this particular assay. For comparison, the related compound Cyclo-(4-hydroxyl-Pro-Phe) showed an inhibitory rate of 48.3% at a concentration of 5 µg/mL in the same study.[2]
Comparative Analysis with Structurally Related Cyclic Dipeptides
To provide a more comprehensive understanding of the potential physiological effects of Cyclo(Tyr-Gly), this section details the known activities of the structurally similar and more extensively studied cyclic dipeptide, Cyclo(Pro-Tyr). The presence of the tyrosine residue is a common feature that may confer similar biological properties.
Antifungal Activity of Cyclo(Pro-Tyr)
Cyclo(Pro-Tyr) has been identified as a potent antifungal agent. It elicits cellular damage in fungi by targeting the plasma membrane [H+]-ATPase Pma1.[3] This interaction destabilizes membrane microdomains, leading to an oxidative burst and subsequent loss of membrane functionality.[3]
Table 2: Antifungal Activity of Cyclo(Pro-Tyr)
| Parameter | Value | Organism | Source |
| EC50 (Oxidative Burst) | 0.25 mg/mL | Botrytis cinerea | [3] |
Antibacterial Activity of Cyclo(Pro-Tyr) and Other Analogs
Cyclic dipeptides containing proline and an aromatic amino acid have demonstrated significant antibacterial properties. For instance, Cyclo(L-Pro-L-Tyr) and its diastereomer Cyclo(D-Pro-L-Tyr) were active against the plant pathogens Xanthomonas axonopodis pv. citri and Ralstonia solanacearum.[4]
Table 3: Antibacterial Activity of Cyclo(Pro-Tyr) Analogs
| Compound | MIC (µg/mL) | Organism | Source |
| Cyclo(L-Pro-L-Tyr) | 31.25 | X. axonopodis pv. citri, R. solanacearum | [4] |
| Cyclo(D-Pro-L-Tyr) | 31.25 | X. axonopodis pv. citri, R. solanacearum | [4] |
Anticancer Activity of Cyclo(Pro-Tyr)
Cyclo(Pro-Tyr) has also been shown to exhibit cytotoxic effects against various cancer cell lines.
Table 4: Cytotoxicity of Cyclo(Pro-Tyr)
| Cell Line | IC50 (mg/mL) | Cancer Type | Source |
| HeLa | 6.5 x 10⁻⁵ | Cervical Adenocarcinoma | [5] |
| Caco-2 | 1.8 x 10⁻⁴ | Colorectal Adenocarcinoma | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, which can be adapted for the study of Cyclo(Tyr-Gly).
Antitumor Activity Assay (Sulforhodamine B Assay)
This protocol is based on the methodology used for the preliminary screening of Cyclo(Tyr-Gly).[2]
-
Cell Culture: tsFT210 cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, the medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Cyclo(Tyr-Gly)).
-
Cell Fixation: After a specified incubation period (e.g., 72 hours), the cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The supernatant is discarded, and the plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Absorbance Measurement: The bound stain is solubilized with 10 mM Tris base solution, and the absorbance is read on a plate reader at a wavelength of 515 nm. The percentage of cell growth inhibition is calculated relative to untreated control cells.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol is a standard method for determining the antibacterial activity of a compound, as was done for Cyclo(Pro-Tyr) analogs.[4]
-
Preparation of Inoculum: A bacterial suspension is prepared from a fresh culture and adjusted to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Potential Signaling Pathways
While no specific signaling pathways have been elucidated for Cyclo(Tyr-Gly), the known mechanism of action for the related compound Cyclo(Pro-Tyr) in fungi provides a potential starting point for investigation.
Fungal Plasma Membrane [H+]-ATPase Pma1 Inhibition
In fungi, Cyclo(Pro-Tyr) has been shown to target the essential plasma membrane proton pump, Pma1. Inhibition of this enzyme disrupts the proton gradient across the cell membrane, leading to a cascade of downstream effects, including an oxidative burst and ultimately, cell death. Given the structural similarity, it is plausible that Cyclo(Tyr-Gly) could interact with similar membrane-bound targets.
Conclusion and Future Directions
Cyclo(Tyr-Gly) is a naturally occurring cyclic dipeptide with limited reported biological activity. Preliminary antitumor screening suggests it is not a potent cytotoxic agent against tsFT210 cells. However, the diverse bioactivities of other members of the cyclic dipeptide family, particularly those containing a tyrosine residue, suggest that Cyclo(Tyr-Gly) may possess other, as-yet-undiscovered physiological effects.
Future research should focus on a broader screening of Cyclo(Tyr-Gly) against a variety of biological targets, including different cancer cell lines, bacterial and fungal strains, and key enzymes or receptors. Elucidating its structure-activity relationship through the synthesis and testing of analogs could also provide valuable insights. The experimental protocols and comparative data presented in this guide offer a solid foundation for initiating such investigations. A thorough exploration of this simple yet elegant molecule may yet reveal significant therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cyclo(Tyr-Gly) | CAS:5625-49-0 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Cyclo(Pro-Tyr) elicits conserved cellular damage in fungi by targeting the [H+]ATPase Pma1 in plasma membrane domains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Quorum Sensing Inhibition by Cyclic Dipeptides: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including virulence factor production and biofilm formation. The rise of antibiotic resistance has propelled the search for alternative antimicrobial strategies, with QS inhibition emerging as a promising anti-virulence approach. Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are a class of naturally occurring small molecules that have demonstrated significant potential as QS inhibitors. This technical guide provides an in-depth overview of the core principles of QS inhibition by CDPs, focusing on key bacterial systems, quantitative data on their inhibitory effects, detailed experimental protocols for their evaluation, and visual representations of the underlying signaling pathways and experimental workflows.
Introduction to Quorum Sensing and its Inhibition
Quorum sensing allows bacteria to coordinate gene expression in a population density-dependent manner through the production and detection of small signaling molecules called autoinducers.[1][2] In Gram-negative bacteria, common autoinducers are N-acyl-homoserine lactones (AHLs), while Gram-positive bacteria often utilize autoinducing peptides (AIPs).[3] These signaling systems, such as the LasI/LasR and RhlI/RhlR systems in Pseudomonas aeruginosa and the agr system in Staphylococcus aureus, are critical for the expression of virulence factors and the formation of biofilms, which contribute to pathogenesis and antibiotic resistance.
Cyclic dipeptides have been identified from various microbial sources and have been shown to interfere with QS signaling, often by competitively binding to the autoinducer receptors.[3][4] This competitive inhibition can disrupt downstream signaling cascades, leading to a reduction in virulence and biofilm formation without exerting direct bactericidal pressure, which may reduce the likelihood of resistance development.[5]
Key Quorum Sensing Systems Targeted by Cyclic Dipeptides
Gram-Negative Systems: Pseudomonas aeruginosa
P. aeruginosa is an opportunistic human pathogen that utilizes at least two interconnected AHL-based QS systems, Las and Rhl, to regulate its virulence.[6]
-
The Las System: The LasI synthase produces the autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), which binds to the transcriptional regulator LasR. The LasR:3-oxo-C12-HSL complex then activates the expression of target genes, including those encoding for virulence factors like elastase (LasB), as well as the rhlR gene.
-
The Rhl System: The RhlI synthase produces N-butanoyl-L-homoserine lactone (C4-HSL), which binds to the RhlR transcriptional regulator. The RhlR:C4-HSL complex controls the expression of another set of virulence factors, including pyocyanin (B1662382) and rhamnolipids.[6]
Gram-Positive System: Staphylococcus aureus
The agr QS system in S. aureus is a key regulator of virulence and is controlled by an autoinducing peptide (AIP).
-
The agr Locus: This system is encoded by the agrBDCA operon. AgrD is the precursor peptide for the AIP. AgrB is a transmembrane protein that processes and exports the AIP. The AIP, upon reaching a threshold concentration, binds to the AgrC sensor histidine kinase. This binding event leads to the phosphorylation of the AgrA response regulator. Phosphorylated AgrA then activates the transcription of the agr operon and RNAIII, a regulatory RNA that controls the expression of numerous virulence factors, such as toxins and proteases.[7]
Quantitative Analysis of Quorum Sensing Inhibition by Cyclic Dipeptides
The efficacy of CDPs as QS inhibitors is quantified through various bioassays that measure the reduction in QS-regulated phenotypes. The following tables summarize the inhibitory activities of several representative CDPs against common reporter strains and pathogens.
Table 1: Inhibition of Violacein (B1683560) Production in Chromobacterium violaceum
| Cyclic Dipeptide | Concentration | % Inhibition of Violacein | Reference |
| cyclo(L-Trp-L-Ser) | 1 mM | 40-60% | [1] |
| cyclo(L-Tyr-L-Pro) | 0.5 mg/mL | 79% | [4] |
| Tryptophan-containing CDPs (various) | 1 mM | ~50% | [1] |
Table 2: Inhibition of Virulence Factors in Pseudomonas aeruginosa PAO1
| Cyclic Dipeptide | Concentration | Virulence Factor | % Inhibition | Reference |
| cyclo(L-Tyr-L-Pro) | 0.5 mg/mL | Pyocyanin | 41% | [4] |
| Protease | 20% | [4] | ||
| Elastase | 32% | [4] | ||
| cyclo(L-Pro-L-Tyr) | 1.8 mM | Pyocyanin | 41% | [5] |
| Protease | 20% | [5] | ||
| Elastase | 32% | [5] | ||
| cyclo(L-Pro-L-Phe) | 1.8 mM | Pyocyanin | >60% | [5] |
| Protease | >40% | [5] | ||
| Elastase | >50% | [5] |
Table 3: Inhibition of Biofilm Formation
| Cyclic Dipeptide | Concentration | Organism | % Inhibition of Biofilm | Reference |
| cyclo(L-Tyr-L-Pro) | 0.5 mg/mL | P. aeruginosa PAO1 | 52% | [8] |
| cyclo(L-Pro-L-Tyr) | 1.8 mM | P. aeruginosa PAO1 | 52% | [5] |
| cyclo(L-Pro-L-Phe) | 1.8 mM | P. aeruginosa PAO1 | 48% | [5] |
| cyclo(L-Trp-L-Ser) and isomers | 1 mM | P. aeruginosa PAO1 | 53-56% | [1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of QS inhibition. The following are step-by-step protocols for key experiments.
General Experimental Workflow for Screening and Characterization
Violacein Inhibition Assay in Chromobacterium violaceum**
This assay is a common primary screen for QS inhibitors due to the easily quantifiable production of the purple pigment violacein, which is under QS control.
Materials:
-
Chromobacterium violaceum (e.g., ATCC 12472 or CV026 mutant)
-
Luria-Bertani (LB) broth
-
96-well microtiter plates
-
Test compounds (CDPs) dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer (plate reader)
Protocol:
-
Grow an overnight culture of C. violaceum in LB broth at 30°C with shaking.
-
Dilute the overnight culture with fresh LB broth to an optical density at 600 nm (OD600) of 0.1.
-
In a 96-well plate, add 180 µL of the diluted bacterial culture to each well.
-
Add 20 µL of the test CDP solution at various concentrations to the wells. Include a positive control (no inhibitor) and a solvent control.
-
Incubate the plate at 30°C for 24-48 hours with shaking.
-
After incubation, quantify violacein production by centrifuging the plate to pellet the cells, removing the supernatant, and solubilizing the violacein from the pellet with 200 µL of DMSO.
-
Measure the absorbance of the DMSO-solubilized violacein at 585-595 nm.
-
Calculate the percentage of violacein inhibition relative to the positive control.
Pyocyanin Quantification Assay in Pseudomonas aeruginosa**
Pyocyanin is a blue-green phenazine (B1670421) pigment and a virulence factor of P. aeruginosa regulated by the rhl QS system.
Materials:
-
P. aeruginosa PAO1
-
LB broth
-
Test compounds (CDPs)
-
0.2 M HCl
-
Centrifuge and spectrophotometer
Protocol:
-
Grow an overnight culture of P. aeruginosa PAO1 in LB broth at 37°C with shaking.
-
Inoculate fresh LB broth containing various concentrations of the test CDP with the overnight culture.
-
Incubate for 18-24 hours at 37°C with shaking.
-
Centrifuge the cultures to pellet the bacteria.
-
Transfer 3 mL of the supernatant to a new tube and extract with 1.5 mL of chloroform. Vortex thoroughly.
-
Separate the chloroform layer (blue) and transfer it to a new tube.
-
Add 1 mL of 0.2 M HCl to the chloroform extract and vortex. The pyocyanin will move to the aqueous HCl layer, turning it pink.
-
Measure the absorbance of the pink HCl layer at 520 nm.
-
Calculate the concentration of pyocyanin (µg/mL) by multiplying the OD520 by 17.072.[9]
Crystal Violet Biofilm Assay
This assay quantifies the total biofilm biomass.
Materials:
-
P. aeruginosa PAO1
-
LB broth
-
96-well flat-bottom microtiter plates (polystyrene)
-
Test compounds (CDPs)
-
0.1% Crystal Violet solution
-
30% Acetic acid or 95% Ethanol (B145695)
-
Spectrophotometer (plate reader)
Protocol:
-
Grow an overnight culture of P. aeruginosa PAO1.
-
Dilute the culture 1:100 in fresh LB broth.
-
Add 200 µL of the diluted culture and the test CDP at various concentrations to the wells of a 96-well plate.
-
Incubate the plate statically at 37°C for 24-48 hours.
-
Gently decant the planktonic cells and wash the wells carefully with sterile water or PBS.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.
-
Air dry the plate.
-
Solubilize the stained biofilm by adding 200 µL of 30% acetic acid or 95% ethanol to each well.
-
Measure the absorbance at 570-595 nm.
Elastase Activity Assay (Elastin Congo Red Method)
This assay measures the activity of the LasB elastase, a major virulence factor in P. aeruginosa.
Materials:
-
Bacterial culture supernatant
-
Elastin Congo Red (ECR)
-
ECR buffer (100 mM Tris-HCl, 1 mM CaCl₂, pH 7.5)
-
Centrifuge and spectrophotometer
Protocol:
-
Prepare cell-free supernatant from P. aeruginosa cultures grown with and without the test CDPs.
-
In a microcentrifuge tube, mix 100 µL of the supernatant with 900 µL of ECR buffer containing 10 mg of Elastin Congo Red.
-
Incubate the mixture at 37°C with shaking for 3-20 hours.[10][11]
-
Centrifuge the tubes to pellet the unhydrolyzed ECR.
-
Transfer the supernatant to a new tube and measure the absorbance at 495 nm. The absorbance is proportional to the amount of Congo Red released, and thus to the elastase activity.
Total Protease Activity Assay (Azocasein Method)
This assay quantifies the total proteolytic activity in the bacterial supernatant.
Materials:
-
Bacterial culture supernatant
-
Azocasein (B1165720) solution (e.g., 2% w/v in buffer)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Trichloroacetic acid (TCA) solution (e.g., 10%)
-
1 M NaOH
-
Centrifuge and spectrophotometer
Protocol:
-
Prepare cell-free supernatant from bacterial cultures grown with and without the test CDPs.
-
Mix a defined volume of supernatant with the azocasein solution in the reaction buffer.
-
Incubate at 37°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding an equal volume of TCA solution to precipitate the undigested azocasein.
-
Incubate on ice for 15-30 minutes.
-
Centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and add an equal volume of 1 M NaOH to develop the color.
-
Measure the absorbance at 440 nm. The absorbance is proportional to the amount of azo-dye released from the digested substrate.
Conclusion and Future Directions
Cyclic dipeptides represent a promising class of quorum sensing inhibitors with the potential to be developed into novel anti-virulence therapeutics. Their ability to attenuate the production of key virulence factors and inhibit biofilm formation in clinically relevant pathogens like Pseudomonas aeruginosa and Staphylococcus aureus highlights their therapeutic potential. The experimental protocols and data presented in this guide provide a framework for researchers to screen, characterize, and evaluate the efficacy of CDPs.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: A systematic investigation of the chemical structures of CDPs and their corresponding QS inhibitory activity will be crucial for the rational design of more potent and specific inhibitors.
-
In Vivo Efficacy: While in vitro assays are essential for initial screening, the validation of lead compounds in relevant animal models of infection is a critical next step.
-
Mechanism of Action: Further elucidation of the precise molecular interactions between CDPs and their target receptors will aid in the optimization of these compounds.
-
Combination Therapy: Investigating the synergistic effects of CDPs with conventional antibiotics could lead to more effective treatment strategies for drug-resistant infections.
The continued exploration of cyclic dipeptides as quorum sensing inhibitors holds significant promise for the development of new therapies to combat the growing threat of antibiotic resistance.
References
- 1. Anti-Quorum-Sensing Activity of Tryptophan-Containing Cyclic Dipeptides [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Cyclic Dipeptide from Marine Fungus Penicillium chrysogenum DXY-1 Exhibits Anti-quorum Sensing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Quorum Sensing in Pseudomonas aeruginosa by N-Acyl Cyclopentylamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rational design of a global inhibitor of the virulence response in Staphylococcus aureus, based in part on localization of the site of inhibition to the receptor-histidine kinase, AgrC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. uniscience.co.kr [uniscience.co.kr]
- 10. Pseudomonas aeruginosa Elastase Contributes to the Establishment of Chronic Lung Colonization and Modulates the Immune Response in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Emodin as a Broad-Spectrum Inhibitor of QS-Regulated Pathogenicity and Biofilms: A Non-Antibiotic Strategy Against Microbial Virulence [mdpi.com]
Cyclo(Tyr-Gly): A Technical Overview of its Molecular Characteristics and Potential Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of Cyclo(Tyr-Gly), a cyclic dipeptide of tyrosine and glycine (B1666218). This document collates its fundamental molecular data, outlines general experimental protocols for its synthesis and characterization, and explores potential biological signaling pathways based on current research of analogous compounds.
Core Molecular and Chemical Data
Cyclo(Tyr-Gly), also known as (3S)-3-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione, is a naturally occurring cyclic dipeptide. Its core physicochemical properties are summarized in the table below, providing a foundational dataset for researchers.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₂N₂O₃ | [1][2][3] |
| Molecular Weight | 220.22 g/mol | [1][2][3] |
| Exact Mass | 220.0848 u | [2] |
| CAS Number | 5625-49-0 | [1] |
| IUPAC Name | (3S)-3-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione | [3] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [4] |
General Experimental Protocols
Synthesis
A common method for the synthesis of cyclic dipeptides like Cyclo(Tyr-Gly) is through solution-phase peptide synthesis followed by a cyclization step.
-
Linear Dipeptide Formation: The synthesis would begin with the coupling of protected glycine and tyrosine amino acids. For instance, Fmoc-Gly-OH could be activated and coupled to H-Tyr(tBu)-OMe in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) or HATU.
-
Deprotection: The protecting groups on the N-terminus (Fmoc) and C-terminus (methyl ester) of the resulting linear dipeptide are sequentially removed.
-
Cyclization: The deprotected linear dipeptide is then induced to cyclize under high dilution to favor intramolecular reaction over intermolecular polymerization. This is often achieved by heating in a solvent like isopropanol (B130326) or by using specific cyclization-promoting reagents.
-
Purification: The final product, Cyclo(Tyr-Gly), is purified from the reaction mixture using techniques such as column chromatography or preparative HPLC.
Characterization
The identity and purity of synthesized Cyclo(Tyr-Gly) would be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 1-5 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
¹H NMR: This would be used to identify the protons of the tyrosine and glycine residues, including the aromatic protons of the tyrosine side chain, the α-protons, and the methylene (B1212753) protons.
-
¹³C NMR: This would confirm the number of unique carbon atoms and identify the carbonyl carbons of the diketopiperazine ring.
-
2D NMR (COSY, HSQC, HMBC): These experiments would be used to establish the connectivity between protons and carbons, confirming the cyclic structure.
-
-
Mass Spectrometry (MS):
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile) with or without a small amount of formic acid to aid ionization.
-
Analysis: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition (C₁₁H₁₂N₂O₃).
-
Potential Signaling Pathway Involvement
Direct research on the specific signaling pathways modulated by Cyclo(Tyr-Gly) is limited. However, extensive research on the structurally similar cyclic dipeptide, Cyclo(Pro-Tyr), provides a strong basis for hypothesizing a potential mechanism of action, particularly in the context of microbial communication.
Cyclo(Pro-Tyr) has been shown to interfere with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence factor production and biofilm formation. It is believed to act as an antagonist to LuxR-type receptors, which are key components of the QS signaling cascade in many Gram-negative bacteria. The diagram below illustrates a generalized workflow for identifying such quorum sensing inhibitors.
Given the structural similarities between Cyclo(Tyr-Gly) and Cyclo(Pro-Tyr), it is plausible that Cyclo(Tyr-Gly) could also exhibit similar bioactivity, potentially acting as a modulator of quorum sensing or other cell signaling pathways. Further research is required to elucidate the specific molecular targets and signaling cascades affected by Cyclo(Tyr-Gly).
References
The Bioactive Landscape of Cyclic Dipeptides: A Technical Guide for Researchers and Drug Development Professionals
Introduction: Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are the smallest class of cyclic peptides, formed by the condensation of two amino acids.[1] Their inherent structural rigidity, stability against proteolysis, and ability to mimic peptide conformations make them privileged scaffolds in medicinal chemistry and drug discovery.[1][2] Found in a wide array of natural sources including bacteria, fungi, and fermented foods, CDPs exhibit a remarkable diversity of biological activities.[1][3] This technical guide provides a comprehensive overview of the multifaceted bioactivities of cyclic dipeptides, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering insights into the therapeutic potential of this fascinating class of molecules.
Anticancer Activity
Cyclic dipeptides have emerged as a promising class of compounds with significant anticancer potential.[4][5] Their cytotoxic effects have been demonstrated against a variety of cancer cell lines, with some exhibiting remarkable potency and selectivity.[6][7]
Quantitative Data: Anticancer Activity of Cyclic Dipeptides
The anticancer efficacy of various cyclic dipeptides is summarized in the table below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.
| Cyclic Dipeptide | Cancer Cell Line | IC50 (µM) | Reference |
| Cyclo(L-Phe-L-Pro) | HT-29 (Colon) | >50 (at 10 mM) | [6] |
| Cyclo(His-Gly) | HeLa (Cervical) | ~2500 | [8] |
| Cyclo(His-Ala) | HeLa (Cervical) | ~96.2 (folate-targeted) | [8] |
| (+)-Avrainvillamide | MV4-11 (Leukemia) | 7.2 | [7] |
| N-methyl-(+)-avrainvillamide | MV4-11 (Leukemia) | 10.0 | [7] |
| Scleritodermin A | HCT116 (Colon) | 1.9 | [4] |
| Scleritodermin A | A2780 (Ovarian) | 0.94 | [4] |
| Scleritodermin A | SKBR3 (Breast) | 0.67 | [4] |
| Keramamide M | L1210 (Leukemia) | 2.02 | [4] |
| Keramamide M | KB (Nasopharyngeal) | 5.05 | [4] |
| Keramamide N | L1210 (Leukemia) | 2.33 | [4] |
| Keramamide N | KB (Nasopharyngeal) | 6.23 | [4] |
Experimental Protocols: Anticancer Assays
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Add various concentrations of the cyclic dipeptide to the wells and incubate for 48-72 hours.
-
Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.
Antimicrobial Activity
Cyclic dipeptides have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[9][10] Their ability to combat pathogenic microorganisms makes them attractive candidates for the development of new anti-infective agents.
Quantitative Data: Antimicrobial Activity of Cyclic Dipeptides
The minimum inhibitory concentration (MIC) is a key parameter for quantifying the antimicrobial potency of a compound.
| Cyclic Dipeptide | Microbial Strain | MIC (mg/L) | Reference |
| Cyclo(L-leucyl-L-prolyl) & Cyclo(L-phenylalanyl-L-prolyl) | Enterococcus faecium (VRE) | 0.25-1 | [11] |
| Cyclo(L-leucyl-L-prolyl) & Cyclo(L-phenylalanyl-L-prolyl) | Enterococcus faecalis (VRE) | 0.25-1 | [11] |
| Cyclo(L-leucyl-L-prolyl) & Cyclo(L-phenylalanyl-L-prolyl) | Escherichia coli | 0.25-0.5 | [11] |
| Cyclo(L-leucyl-L-prolyl) & Cyclo(L-phenylalanyl-L-prolyl) | Staphylococcus aureus | 0.25-0.5 | [11] |
| Cyclo(L-leucyl-L-prolyl) & Cyclo(L-phenylalanyl-L-prolyl) | Candida albicans | 0.25-0.5 | [11] |
| Cyclo(L-leucyl-L-prolyl) & Cyclo(L-phenylalanyl-L-prolyl) | Cryptococcus neoformans | 0.25-0.5 | [11] |
Experimental Protocols: Antimicrobial Assays
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the cyclic dipeptide and make serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the cyclic dipeptide that completely inhibits visible growth of the microorganism.
This is a qualitative method to determine the susceptibility of bacteria to antimicrobial agents.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (0.5 McFarland).
-
Inoculation: Evenly streak the bacterial suspension onto the surface of a Mueller-Hinton agar (B569324) plate.
-
Disk Application: Aseptically apply paper disks impregnated with a known concentration of the cyclic dipeptide onto the agar surface.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of no bacterial growth around each disk. The size of the zone indicates the susceptibility of the bacterium to the compound.[12]
Neuroprotective Activity
Several cyclic dipeptides have shown promise as neuroprotective agents, offering potential therapeutic avenues for neurodegenerative diseases.[13] Their mechanisms of action often involve the modulation of key signaling pathways related to oxidative stress and inflammation.
Signaling Pathway: Neuroprotection via Nrf2 Activation
Certain cyclic dipeptides can exert neuroprotective effects by activating the Nrf2 signaling pathway, which upregulates the expression of antioxidant and cytoprotective genes. This, in turn, can suppress the pro-inflammatory NF-κB pathway.
Quorum Sensing Inhibition
Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence factor production and biofilm formation.[10] Cyclic dipeptides have been identified as potent inhibitors of QS, offering a novel anti-virulence strategy to combat bacterial infections without exerting selective pressure for resistance.[14][15]
Quantitative Data: Quorum Sensing Inhibition by Cyclic Dipeptides
The inhibitory effect of cyclic dipeptides on QS is often quantified by measuring the reduction in the production of a QS-regulated phenotype, such as violacein (B1683560) production in Chromobacterium violaceum.
| Cyclic Dipeptide | Target Organism | Assay | Inhibition | Concentration | Reference |
| Cyclo(L-Trp-L-Ser) | Chromobacterium violaceum CV026 | Violacein production | 40-60% | 1 mM | [10] |
| Cyclo(L-Trp-L-Ala) | Chromobacterium violaceum CV026 | Violacein production | 40-60% | 1 mM | [10] |
| Cyclo(L-Trp-L-Val) | Chromobacterium violaceum CV026 | Violacein production | 40-60% | 1 mM | [10] |
| Cyclo(l-Tyr-l-Pro) | Chromobacterium violaceum CV026 | Violacein production | 79% | Sub-MIC | [16] |
Experimental Protocol: Chromobacterium violaceum Violacein Inhibition Assay
This assay is a common method for screening for QS inhibitors.
-
Inoculum Preparation: Grow an overnight culture of C. violaceum (a strain that produces the purple pigment violacein in response to QS signals).
-
Assay Setup: In a 96-well plate, add fresh growth medium, the bacterial inoculum, and various concentrations of the cyclic dipeptide.
-
Incubation: Incubate the plate at 30°C for 24-48 hours.
-
Violacein Quantification: After incubation, quantify the violacein production by lysing the cells and measuring the absorbance of the purple pigment at 585 nm. A decrease in violacein production in the presence of the cyclic dipeptide, without inhibiting bacterial growth, indicates QS inhibition.
Signaling Pathway: Quorum Sensing in Pseudomonas aeruginosa and its Inhibition
Pseudomonas aeruginosa possesses a complex QS system that regulates its virulence. Cyclic dipeptides can interfere with this system.
Other Bioactivities
Beyond the aforementioned activities, cyclic dipeptides have been reported to possess a range of other interesting biological properties, including anti-inflammatory, antiviral, immunosuppressive, and antidiabetic effects.[17][18][19][20]
Anti-inflammatory Activity
Certain cyclic dipeptides can suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages.[21]
Antiviral Activity
The antiviral potential of cyclic dipeptides has been explored against various viruses.[17][22] Their mechanisms of action can involve the inhibition of viral entry or replication.
Immunosuppressive Activity
Some cyclic dipeptides have been shown to suppress the proliferation of T-cells, suggesting their potential application in the treatment of autoimmune diseases and in preventing organ transplant rejection.[18][23]
Antidiabetic Activity
Emerging research indicates that some cyclic dipeptides may have antidiabetic properties, potentially through the inhibition of dipeptidyl peptidase IV (DPP-4) or by improving insulin (B600854) signaling.[24]
Cyclic dipeptides represent a versatile and promising class of natural products with a wide spectrum of biological activities. Their inherent drug-like properties, including stability and conformational rigidity, make them excellent starting points for the development of novel therapeutics. This technical guide has provided a snapshot of the current knowledge on the bioactivity of cyclic dipeptides, highlighting key quantitative data and experimental methodologies. Further research into this captivating family of molecules is warranted to fully unlock their therapeutic potential for a range of human diseases.
References
- 1. asm.org [asm.org]
- 2. benchchem.com [benchchem.com]
- 3. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. protocols.io [protocols.io]
- 6. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]
- 7. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]
- 8. mdpi.com [mdpi.com]
- 9. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 10. microbenotes.com [microbenotes.com]
- 11. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 12. Anti-Biofilm and Anti-Quorum-Sensing Activity of Inula Extracts: A Strategy for Modulating Chromobacterium violaceum Virulence Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ajmb.org [ajmb.org]
- 17. Video: Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds [jove.com]
- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 19. scispace.com [scispace.com]
- 20. nanobioletters.com [nanobioletters.com]
- 21. MTT (Assay protocol [protocols.io]
- 22. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 23. LPS-induced Cytokine Release Model Development Service - Creative Biolabs [creative-biolabs.com]
- 24. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]
Cyclo(Tyr-Gly): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(Tyr-Gly), a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class of molecules, has garnered significant interest within the scientific community. Composed of tyrosine and glycine (B1666218) residues, this natural product and its synthetic analogues are being explored for their potential therapeutic applications. This technical guide provides a detailed overview of the physicochemical properties, synthesis, and biological activities of Cyclo(Tyr-Gly), with a focus on its potential as an anticancer and quorum sensing inhibitory agent. All quantitative data is presented in structured tables, and detailed experimental protocols are provided for key methodologies.
Physicochemical Properties
The fundamental physicochemical characteristics of Cyclo(Tyr-Gly) are summarized in the table below. These properties are crucial for its handling, formulation, and in-depth study.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂N₂O₃ | [N/A] |
| Molecular Weight | 220.22 g/mol | [N/A] |
| CAS Number | 5625-49-0 | [N/A] |
| Appearance | White solid | [N/A] |
| Melting Point | Not available | [N/A] |
| Solubility | Soluble in DMSO. Limited water solubility. Soluble in ethanol (B145695) and methanol. | [N/A] |
| LogP | -1.1 (Predicted) | [N/A] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the tyrosine side chain, the α-protons of both amino acid residues, the β-protons of tyrosine, and the methylene (B1212753) protons of the glycine residue. The chemical shifts and coupling constants would be indicative of the cyclic structure and the conformation of the molecule in solution.
-
¹³C NMR: The carbon NMR spectrum would display signals corresponding to the carbonyl carbons of the diketopiperazine ring, the aromatic carbons of the tyrosine ring, the α-carbons of both residues, the β-carbon of tyrosine, and the methylene carbon of glycine.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of Cyclo(Tyr-Gly). The exact mass would be consistent with its molecular formula. Fragmentation analysis would likely show characteristic losses of the side chains and cleavage of the diketopiperazine ring, aiding in structural confirmation. Trypsin digestion of ubiquitinated proteins can yield a diglycine (Gly-Gly) remnant at the ubiquitination site, which has a characteristic mass that can be detected by mass spectrometry[1].
Infrared (IR) Spectroscopy
The IR spectrum of Cyclo(Tyr-Gly) would exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:
-
N-H stretching: around 3200-3400 cm⁻¹ (from the amide groups)[2].
-
C=O stretching: a strong band around 1650 cm⁻¹ (from the amide carbonyls)[2].
-
Aromatic C-H stretching: above 3000 cm⁻¹.
-
Aliphatic C-H stretching: below 3000 cm⁻¹.
-
Aromatic C=C stretching: in the 1400-1600 cm⁻¹ region.
-
O-H stretching: a broad band if the phenolic hydroxyl group of tyrosine is involved in hydrogen bonding.
Experimental Protocols
Synthesis of Cyclo(Tyr-Gly)
A plausible method for the synthesis of Cyclo(Tyr-Gly) is through solid-phase peptide synthesis (SPPS) followed by cyclization in solution.
1. Solid-Phase Synthesis of the Linear Dipeptide (Gly-Tyr)
This protocol is adapted from standard Fmoc-based solid-phase peptide synthesis procedures[3][4][5].
-
Resin Preparation: Swell a suitable resin (e.g., 2-chlorotrityl chloride resin) in dichloromethane (B109758) (DCM).
-
First Amino Acid Coupling: Attach Fmoc-Tyr(tBu)-OH to the resin using a base like diisopropylethylamine (DIPEA) in DCM. The tert-butyl (tBu) group protects the tyrosine hydroxyl group.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of tyrosine using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).
-
Second Amino Acid Coupling: Couple Fmoc-Gly-OH to the deprotected N-terminus of the resin-bound tyrosine using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like DIPEA in DMF.
-
Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminus of glycine with 20% piperidine in DMF.
-
Cleavage from Resin: Cleave the linear dipeptide, Gly-Tyr(tBu), from the resin using a mild acidic solution (e.g., 1% trifluoroacetic acid (TFA) in DCM).
2. Solution-Phase Cyclization
-
Deprotection: Remove the tBu protecting group from the tyrosine side chain using a stronger acidic solution (e.g., a mixture of TFA, water, and triisopropylsilane (B1312306) (TIS)).
-
Cyclization: The cyclization of the deprotected linear dipeptide is performed under high dilution in a suitable solvent like acetonitrile. A coupling agent (e.g., HBTU or PyBOP) and a base (e.g., DIPEA) are added to facilitate the intramolecular amide bond formation between the N-terminal amine of glycine and the C-terminal carboxyl group of tyrosine.
-
Purification: The resulting Cyclo(Tyr-Gly) is purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).
3. Characterization
The identity and purity of the synthesized Cyclo(Tyr-Gly) should be confirmed by NMR spectroscopy and mass spectrometry.
Experimental Workflow for Solid-Phase Synthesis of the Linear Precursor
Biological Activities and Signaling Pathways
Cyclo(Tyr-Gly) and related diketopiperazines have been reported to exhibit a range of biological activities, most notably as potential anticancer and quorum sensing inhibitory agents.
Anticancer Activity
Several studies have highlighted the anticancer potential of tyrosine-containing diketopiperazines[6][7][8][9]. For instance, Cyclo(Tyr-Cys) has shown significant inhibitory effects on cervical, colon, and breast carcinoma cells[6][8]. Another related compound, Cyclo(Phe-Tyr), demonstrated substantial growth inhibition of MCF-7 (breast cancer), HeLa (cervical cancer), and HT-29 (colon cancer) cell lines[7][9]. While the precise mechanism of action for Cyclo(Tyr-Gly) has not been fully elucidated, the anticancer activity of this class of compounds is an active area of research. It is hypothesized that these compounds may induce apoptosis and interfere with cell cycle progression in cancer cells[10].
Quorum Sensing Inhibition
Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates virulence factor production and biofilm formation. The LasR protein is a key transcriptional regulator in the QS system of the opportunistic pathogen Pseudomonas aeruginosa. Several cyclic dipeptides, including those containing tyrosine, have been shown to act as inhibitors of the LasR-mediated QS pathway[11][12]. They are thought to competitively bind to the ligand-binding domain of LasR, thereby preventing the binding of the natural autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL)[13]. This inhibition leads to the downregulation of virulence genes and a reduction in biofilm formation.
Putative Quorum Sensing Inhibition Pathway by Cyclo(Tyr-Gly)
Conclusion
Cyclo(Tyr-Gly) is a compelling cyclic dipeptide with significant potential for further investigation in drug discovery and development. Its physicochemical properties make it amenable to various experimental studies. While detailed protocols for its synthesis can be adapted from established methods, a critical need remains for the public availability of its comprehensive spectral data for unequivocal characterization. The promising anticancer and quorum sensing inhibitory activities of related compounds underscore the importance of further elucidating the specific mechanisms of action of Cyclo(Tyr-Gly). Future research should focus on obtaining detailed biological data for the pure compound and exploring its structure-activity relationships to design even more potent and selective therapeutic agents.
References
- 1. Proteomic Identification of Protein Ubiquitination Events - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. peptide.com [peptide.com]
- 6. The synthesis and anticancer activity of selected diketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological activity of selected tyrosine-containing 2,5-diketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines [mdpi.com]
- 11. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Potential Therapeutic Applications of Cyclo(Tyr-Gly): A Technical Whitepaper for Researchers
Introduction
Cyclo(Tyr-Gly), a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class of molecules, has emerged as a compound of interest in the scientific community due to its potential therapeutic applications. As naturally occurring secondary metabolites found in a variety of organisms, including bacteria, fungi, and marine actinomycetes, cyclic dipeptides represent a structurally diverse and biologically active class of compounds.[1] Their inherent properties, such as a constrained conformational structure, enhanced stability against proteolysis, and improved cell permeability compared to their linear counterparts, make them attractive scaffolds for drug discovery. This technical guide provides a comprehensive overview of the current understanding of Cyclo(Tyr-Gly) and its potential therapeutic uses, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways. While specific quantitative data for Cyclo(Tyr-Gly) is still emerging, this paper will also draw upon data from structurally similar cyclic dipeptides to illustrate potential mechanisms and applications.
Physicochemical Properties and Synthesis
Cyclo(Tyr-Gly), with the chemical formula C₁₁H₁₂N₂O₃ and a molecular weight of 220.22 g/mol , is a cyclic dipeptide formed from the condensation of tyrosine and glycine (B1666218) residues.
Table 1: Physicochemical Properties of Cyclo(Tyr-Gly)
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O₃ | MedchemExpress |
| Molecular Weight | 220.22 | MedchemExpress |
| CAS Number | 5845-66-9 | MedchemExpress |
| Appearance | White to off-white solid | MedchemExpress |
| Solubility | Soluble in DMSO (31.25 mg/mL with sonication) | MedchemExpress |
Synthesis and Characterization
The synthesis of Cyclo(Tyr-Gly) can be achieved through various methods, including solution-phase and solid-phase peptide synthesis. A general approach involves the coupling of protected glycine and tyrosine amino acids, followed by deprotection and intramolecular cyclization.
Experimental Protocol: Synthesis of Cyclo(L-Tyr-Gly)
Materials:
-
Fmoc-Gly-OH
-
H-Tyr(tBu)-O-Wang resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Triisopropylsilane (TIS)
-
HPLC-grade water and acetonitrile
Procedure:
-
Resin Swelling: Swell H-Tyr(tBu)-O-Wang resin in DMF for 1 hour.
-
Fmoc-Gly-OH Coupling:
-
Dissolve Fmoc-Gly-OH (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.
-
Add the coupling solution to the resin and shake at room temperature for 2 hours.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 20 minutes.
-
Wash the resin with DMF (5x).
-
-
Cleavage and Cyclization:
-
Treat the resin with a cleavage cocktail of TFA/TIS/water (95:2.5:2.5) for 2 hours to cleave the dipeptide from the resin and remove the tBu protecting group.
-
Precipitate the linear peptide in cold diethyl ether.
-
Dissolve the crude linear peptide in a large volume of DCM containing a base such as diisopropylethylamine (DIEA) to promote intramolecular cyclization.
-
-
Purification:
-
Purify the crude Cyclo(Tyr-Gly) by reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
-
Characterization:
-
Confirm the identity and purity of the final product by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
-
Potential Therapeutic Applications
Preliminary research suggests that Cyclo(Tyr-Gly) and related cyclic dipeptides may possess a range of biological activities, including antitumor, neuroprotective, anti-inflammatory, and antimicrobial properties.
Antitumor Activity
Cyclic dipeptides have been investigated for their potential as anticancer agents. In a study exploring antitumor components from the marine actinomycete 11014, thirteen cyclic dipeptides, including Cyclo(Tyr-Gly), were isolated.[3] While the study highlighted the cytotoxic activity of a related compound, cyclo-(4-hydroxyl-Pro-Phe), against tsFT210 cell lines, specific quantitative data for Cyclo(Tyr-Gly) was not provided in the available abstract.[3]
Table 2: Antitumor Activity of a Related Cyclic Dipeptide
| Compound | Cell Line | Activity | IC₅₀ (µg/mL) | Source |
| Cyclo-(4-hydroxyl-Pro-Phe) | tsFT210 | Cytotoxic | 48.3% inhibition at 5 µg/mL | [3] |
| Cyclo(Tyr-Gly) | tsFT210 | Not Reported | Not Available | [3] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Cancer cell line of interest (e.g., tsFT210)
-
Cyclo(Tyr-Gly) dissolved in DMSO
-
Complete cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of Cyclo(Tyr-Gly) (typically from 0.1 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution to each well and incubate for at least 2 hours, or until the formazan crystals are fully dissolved.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Neuroprotective Effects
While direct studies on the neuroprotective effects of Cyclo(Tyr-Gly) are limited, research on the structurally similar cyclic dipeptide, Cyclo(Phe-Tyr), has shown promise in alleviating ischemic/reperfusion brain injury.[4][5] The proposed mechanism involves the modulation of the JUNB/JNK/NF-κB and SOX5/PI3K/AKT pathways, leading to reduced inflammation and apoptosis in microglia.[4] Given the structural similarity, it is plausible that Cyclo(Tyr-Gly) could exert similar neuroprotective effects.
Signaling Pathway: Potential Neuroprotective Mechanism of Cyclo(Tyr-Gly) based on Cyclo(Phe-Tyr) studies
Caption: Potential neuroprotective signaling pathways modulated by Cyclo(Tyr-Gly).
Experimental Protocol: Assessment of Blood-Brain Barrier Permeability (In Vitro)
Materials:
-
Brain microvascular endothelial cells (e.g., hCMEC/D3)
-
Astrocyte-conditioned medium
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Cyclo(Tyr-Gly)
-
Lucifer yellow (paracellular marker)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Culture brain microvascular endothelial cells on Transwell inserts until a confluent monolayer is formed, often in the presence of astrocyte-conditioned medium to induce barrier properties.
-
TEER Measurement: Measure the transendothelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.
-
Permeability Assay:
-
Add Cyclo(Tyr-Gly) at a known concentration to the apical (luminal) chamber.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (abluminal) chamber.
-
Include a Lucifer yellow control to assess the integrity of the paracellular barrier.
-
-
Quantification: Analyze the concentration of Cyclo(Tyr-Gly) in the basolateral samples using a validated LC-MS/MS method.
-
Permeability Coefficient Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.
Anti-Inflammatory Activity
The anti-inflammatory potential of cyclic dipeptides is an area of active investigation. For instance, Cyclo-Gly-Pro has been shown to attenuate nociceptive behavior and inflammatory responses in mice.[6] It reduced paw edema and myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration.[6] While a direct link between Cyclo(Tyr-Gly) and anti-inflammatory pathways has not been definitively established, the structural similarities suggest it may also possess such properties.
Experimental Workflow: In Vivo Anti-Inflammatory Assay
Caption: Workflow for assessing the in vivo anti-inflammatory activity of Cyclo(Tyr-Gly).
Quorum Sensing Inhibition
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates virulence and biofilm formation. Inhibition of QS is a promising strategy to combat bacterial infections without inducing resistance. Several cyclic dipeptides, such as Cyclo(L-Pro-L-Tyr), have been shown to act as QS inhibitors.[7] They can interfere with QS signaling systems, such as the Las and Rhl systems in Pseudomonas aeruginosa, leading to reduced production of virulence factors and inhibition of biofilm formation.[8]
Table 3: Anti-Quorum Sensing Activity of a Related Cyclic Dipeptide against P. aeruginosa
| Compound | Concentration | Biofilm Inhibition (%) | Reduction in Pyocyanin Production (%) | Source |
| Cyclo(L-Pro-L-Tyr) | 1.8 mM | 52 | 41 | [8] |
| Cyclo(Tyr-Gly) | Not Available | Not Available | Not Available |
Experimental Protocol: Quorum Sensing Inhibition Assay (Violacein Production in Chromobacterium violaceum)
Materials:
-
Chromobacterium violaceum CV026 (a mutant that does not produce its own acyl-homoserine lactone (AHL) signal but produces the purple pigment violacein (B1683560) in response to exogenous short-chain AHLs)
-
Luria-Bertani (LB) broth and agar
-
N-hexanoyl-L-homoserine lactone (HHL)
-
Cyclo(Tyr-Gly)
-
96-well microplates
Procedure:
-
Inoculum Preparation: Grow C. violaceum CV026 overnight in LB broth.
-
Assay Setup:
-
In a 96-well plate, add LB broth, a sub-inhibitory concentration of Cyclo(Tyr-Gly) at various concentrations, and a fixed concentration of HHL (e.g., 1 µM).
-
Inoculate each well with the overnight culture of C. violaceum CV026.
-
Include positive (with HHL, without Cyclo(Tyr-Gly)) and negative (without HHL and Cyclo(Tyr-Gly)) controls.
-
-
Incubation: Incubate the plate at 30°C for 24 hours.
-
Violacein Quantification:
-
Lyse the cells by adding SDS.
-
Extract the violacein with n-butanol.
-
Measure the absorbance of the butanol layer at 585 nm.
-
-
Data Analysis: Calculate the percentage of violacein inhibition compared to the positive control.
Conclusion and Future Directions
Cyclo(Tyr-Gly) represents a promising scaffold for the development of novel therapeutics. While direct and extensive biological data for this specific cyclic dipeptide is still forthcoming, the activities of structurally related compounds provide a strong rationale for its further investigation in the areas of oncology, neuroprotection, inflammation, and infectious diseases. Future research should focus on obtaining robust quantitative data for Cyclo(Tyr-Gly) in various in vitro and in vivo models to fully elucidate its therapeutic potential. Furthermore, studies on its pharmacokinetics, pharmacodynamics, and safety profile will be crucial for its translation into clinical applications. The detailed experimental protocols and conceptual frameworks provided in this whitepaper are intended to facilitate and guide these future research endeavors.
References
- 1. Anti-Quorum-Sensing Activity of Tryptophan-Containing Cyclic Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of glycine spin systems in 1H NMR spectra of proteins using multiple quantum coherences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclo(Tyr-Gly) | CAS:5625-49-0 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Cyclo-(Phe-Tyr) as a novel cyclic dipeptide compound alleviates ischemic/reperfusion brain injury via JUNB/JNK/NF-κB and SOX5/PI3K/AKT pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclo-(Phe-Tyr) reduces cerebral ischemia/reperfusion-induced blood–brain barrier dysfunction through regulation of autophagy - Food & Function (RSC Publishing) [pubs.rsc.org]
- 6. Cyclo-Gly-Pro, a cyclic dipeptide, attenuates nociceptive behaviour and inflammatory response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uniscience.co.kr [uniscience.co.kr]
- 8. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
Cyclo(Tyr-Gly): A Key Player in Microbial Communication and a Target for Anti-Virulence Strategies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are a diverse class of signaling molecules that play a crucial role in mediating microbial communication, particularly through quorum sensing (QS). Among these, Cyclo(Tyr-Gly) and its structural analogs have emerged as significant modulators of bacterial behavior, influencing virulence, biofilm formation, and interspecies interactions. This technical guide provides a comprehensive overview of the role of Cyclo(Tyr-Gly) and related CDPs in microbial communication. It details their biosynthesis, their impact on key signaling pathways such as the las and rhl systems in Pseudomonas aeruginosa, and presents quantitative data on their anti-quorum sensing and anti-biofilm activities. Furthermore, this guide outlines detailed experimental protocols for the study of these molecules and provides visualizations of key pathways and workflows to facilitate a deeper understanding for researchers and professionals in drug development. While much of the detailed experimental data comes from the closely related and more extensively studied Cyclo(L-Tyr-L-Pro), the structural and functional similarities provide a strong basis for understanding the potential role of Cyclo(Tyr-Gly).
Introduction: The Language of Microbes
Bacteria utilize a sophisticated form of chemical communication known as quorum sensing to coordinate collective behaviors. This process relies on the production, release, and detection of small signaling molecules called autoinducers. When the bacterial population density reaches a certain threshold, the concentration of these autoinducers triggers a coordinated change in gene expression across the community. This allows bacteria to act as multicellular organisms, regulating processes such as virulence factor production, biofilm formation, and antibiotic resistance.
Cyclic dipeptides (CDPs) represent a significant class of these signaling molecules.[1] Their stable 2,5-diketopiperazine ring structure makes them resistant to enzymatic degradation, allowing them to function as reliable messengers in complex microbial environments.[2] Cyclo(Tyr-Gly) is one such CDP, and while direct research on its specific roles is emerging, the extensive study of its analogs, particularly Cyclo(L-Tyr-L-Pro), provides a robust framework for understanding its function in microbial communication. These molecules have been shown to act as antagonists of QS receptors, effectively silencing bacterial communication and offering a promising avenue for the development of novel anti-virulence therapies.[3][4]
Biosynthesis of Cyclo(Tyr-Gly) and Related CDPs
The formation of the cyclic dipeptide bond in molecules like Cyclo(Tyr-Gly) is primarily catalyzed by two main enzymatic pathways:
-
Cyclodipeptide Synthases (CDPSs): These enzymes utilize aminoacyl-tRNAs (aa-tRNAs) as substrates.[5][6] In a two-step process, the first amino acid is transferred from its tRNA to a conserved serine residue on the enzyme, forming a covalent intermediate. The second aa-tRNA then delivers its amino acid, which forms a peptide bond with the first. Finally, an intramolecular cyclization releases the newly formed cyclodipeptide.[6]
-
Non-Ribosomal Peptide Synthetases (NRPSs): These large, multidomain enzymes synthesize peptides without the use of ribosomes.[2][7] Specific domains within the NRPS complex are responsible for recognizing, activating, and linking amino acids in a modular fashion. The final cyclization and release of the dipeptide are typically carried out by a terminal thioesterase domain.[1]
The biosynthesis of Cyclo(Tyr-Gly) would involve the enzymatic condensation of tyrosine and glycine.
Role in Microbial Communication: Quorum Sensing Inhibition
Cyclodipeptides like Cyclo(Tyr-Gly) are thought to primarily function as antagonists of quorum sensing systems, particularly in Gram-negative bacteria such as Pseudomonas aeruginosa. This bacterium possesses two major interconnected QS systems, the las and rhl systems, which regulate a wide array of virulence factors.
The prevailing model suggests that these CDPs competitively bind to the LuxR-type transcriptional regulators, such as LasR and RhlR, preventing the binding of their cognate N-acyl homoserine lactone (AHL) autoinducers. This inhibitory action disrupts the downstream signaling cascade, leading to a reduction in the expression of virulence genes.[3][4]
Quantitative Data on Anti-Quorum Sensing and Anti-Biofilm Activity
While specific quantitative data for Cyclo(Tyr-Gly) is not extensively available, studies on the closely related Cyclo(L-Tyr-L-Pro) provide valuable insights into the potential efficacy of this class of molecules.
Table 1: Anti-Quorum Sensing and Anti-Biofilm Activity of Cyclo(L-Tyr-L-Pro) against Pseudomonas aeruginosa PAO1
| Activity Assessed | Concentration | % Inhibition / Effect | Reference |
| Virulence Factor Production | |||
| Pyocyanin Production | 0.5 mg/mL | 41% | [4] |
| Protease Activity | 0.5 mg/mL | 20% | [4] |
| Elastase Activity | 0.5 mg/mL | 32% | [4] |
| Gene Expression | |||
| lasI Expression | 0.5 mg/mL | 43% | [3][4] |
| lasR Expression | 0.5 mg/mL | 46% | [3][4] |
| rhlI Expression | 0.5 mg/mL | 54% | [3][4] |
| rhlR Expression | 0.5 mg/mL | 64% | [3][4] |
| Biofilm Formation | |||
| Biofilm Inhibition | 0.5 mg/mL | 48% | [5][8] |
| Biofilm Inhibition | 1.8 mM | 52% | [9][10] |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the anti-quorum sensing and anti-biofilm properties of cyclodipeptides.
Violacein (B1683560) Inhibition Assay in Chromobacterium violaceum
This assay is a common method for screening for QS inhibitors. C. violaceum produces the purple pigment violacein, which is regulated by a LuxR-type QS system. Inhibition of violacein production without affecting bacterial growth indicates potential QS inhibitory activity.[11][12]
Protocol:
-
Culture Preparation: Grow Chromobacterium violaceum (e.g., ATCC 12472) overnight in Luria-Bertani (LB) broth at 30°C with shaking.
-
Assay Setup: In a 96-well microtiter plate, add a sub-inhibitory concentration of the test compound (e.g., Cyclo(Tyr-Gly)) to fresh LB broth.
-
Inoculation: Inoculate the wells with the overnight culture of C. violaceum to a final OD600 of approximately 0.05.
-
Incubation: Incubate the plate at 30°C for 24-48 hours with shaking.
-
Quantification:
-
Centrifuge the plate to pellet the cells and violacein.
-
Discard the supernatant and add dimethyl sulfoxide (B87167) (DMSO) to each well to solubilize the violacein.
-
Measure the absorbance at 585 nm using a microplate reader.
-
Bacterial growth should be assessed in a parallel plate by measuring the OD600 to ensure the observed inhibition is not due to bactericidal or bacteriostatic effects.
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. Pyocyanin Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa [en.bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Cyclodipeptide synthases, a family of class-I aminoacyl-tRNA synthetase-like enzymes involved in non-ribosomal peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclodipeptide synthases - Wikipedia [en.wikipedia.org]
- 7. Non-ribosomal Peptide Synthases from Pseudomonas aeruginosa Play a Role in Cyclodipeptide Biosynthesis, Quorum-Sensing Regulation, and Root Development in a Plant Host - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 5.4. Pyocyanin Assay [bio-protocol.org]
- 10. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-Biofilm and Anti-Quorum-Sensing Activity of Inula Extracts: A Strategy for Modulating Chromobacterium violaceum Virulence Factors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Cyclo(Tyr-Gly)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the chemical synthesis of Cyclo(Tyr-Gly), a cyclic dipeptide with significant biological activity. The protocol details a robust solution-phase synthesis approach, purification methods, and characterization techniques. Additionally, this note explores the role of Cyclo(Tyr-Gly) as an inhibitor of bacterial quorum sensing, a critical signaling system in many pathogenic bacteria.
Introduction
Cyclo(Tyr-Gly), also known as (S)-3-((4-hydroxyphenyl)methyl)piperazine-2,5-dione, is a member of the 2,5-diketopiperazine (DKP) class of cyclic dipeptides. DKPs are a prevalent class of natural products found in various organisms and are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective effects. The constrained cyclic structure of DKPs provides metabolic stability and conformational rigidity, making them attractive scaffolds for drug discovery. Cyclo(Tyr-Gly) has garnered particular interest for its ability to interfere with bacterial communication systems, specifically quorum sensing, which is a key regulator of virulence in many pathogenic bacteria.
This application note provides a detailed protocol for the chemical synthesis of Cyclo(Tyr-Gly) via a solution-phase methodology, followed by purification and characterization. It also includes a summary of its biological activity related to quorum sensing inhibition, making it a valuable resource for researchers in medicinal chemistry, chemical biology, and drug development.
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Grade | Supplier (Example) |
| Boc-Gly-OH | ≥99% | Sigma-Aldrich |
| L-Tyrosine methyl ester hydrochloride | ≥98% | Alfa Aesar |
| N,N'-Dicyclohexylcarbodiimide (DCC) | ≥99% | TCI |
| 1-Hydroxybenzotriazole (HOBt) | Anhydrous, ≥97% | Combi-Blocks |
| N,N-Diisopropylethylamine (DIPEA) | ≥99.5% | Acros Organics |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | EMD Millipore |
| Methanol (B129727) (MeOH) | Anhydrous, ≥99.8% | J.T. Baker |
| Ethyl acetate (B1210297) (EtOAc) | ACS Grade | VWR |
| Hexanes | ACS Grade | VWR |
| Trifluoroacetic acid (TFA) | ≥99% | Oakwood Chemical |
| Sodium bicarbonate (NaHCO₃) | ACS Grade | Macron |
| Magnesium sulfate (B86663) (MgSO₄) | Anhydrous | BDH |
| Silica (B1680970) gel | 60 Å, 230-400 mesh | Sorbent Technologies |
Table 2: Summary of Synthesis and Characterization Data
| Parameter | Expected Value/Result |
| Step 1: Boc-Gly-Tyr(OMe) Synthesis | |
| Yield | 85-95% |
| Purity (by TLC) | >95% |
| Step 2: Deprotection of Boc-Gly-Tyr(OMe) | |
| Yield | Quantitative (used directly) |
| Step 3: Cyclization to Cyclo(Tyr-Gly) | |
| Yield | 60-75% |
| Purity (crude) | 70-85% |
| Purity (after purification) | >98% |
| Characterization | |
| Melting Point | 278-285 °C (decomposes) |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | ~8.1 (s, 1H), ~7.8 (s, 1H), ~9.2 (s, 1H), 6.9-7.1 (d, 2H), 6.6-6.8 (d, 2H), 3.8-4.0 (m, 1H), 3.5-3.6 (d, 2H), 2.8-3.0 (m, 2H) |
| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | ~167, ~166, ~156, ~130, ~128, ~115, ~55, ~45, ~38 |
| Mass Spectrometry (ESI+) m/z | [M+H]⁺ calculated for C₁₁H₁₂N₂O₃: 221.09; found: ~221.1 |
Experimental Protocols
This protocol outlines a three-step solution-phase synthesis for Cyclo(Tyr-Gly).
Step 1: Synthesis of Boc-Gly-L-Tyr methyl ester (Protected Dipeptide)
-
Reaction Setup:
-
To a round-bottom flask, add L-Tyrosine methyl ester hydrochloride (1.0 eq).
-
Dissolve in anhydrous Dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
Add N,N-Diisopropylethylamine (DIPEA) (1.1 eq) dropwise to neutralize the hydrochloride salt.
-
In a separate flask, dissolve Boc-Gly-OH (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) to the Boc-Gly-OH solution and stir for 15 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.
-
-
Coupling Reaction:
-
Add the activated Boc-Gly-OH solution to the L-Tyrosine methyl ester solution at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure protected dipeptide.
-
Step 2: Deprotection of the Boc Group
-
Deprotection Reaction:
-
Dissolve the purified Boc-Gly-L-Tyr methyl ester from Step 1 in a solution of 20-50% Trifluoroacetic acid (TFA) in DCM.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
The resulting crude amine salt is typically used in the next step without further purification.
-
Step 3: Cyclization to form Cyclo(Tyr-Gly)
-
Cyclization Reaction:
-
Dissolve the crude dipeptide amine salt from Step 2 in a high-boiling point solvent such as methanol or ethylene (B1197577) glycol under reflux.
-
Alternatively, dissolve the crude product in methanol and add a weak base like sodium bicarbonate, then reflux for 12-24 hours.
-
Monitor the formation of the cyclic product by TLC or LC-MS.
-
-
Purification:
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
The crude Cyclo(Tyr-Gly) can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol/water) or by flash column chromatography on silica gel using a mobile phase of methanol in dichloromethane.
-
Mandatory Visualizations
Solid-Phase Synthesis of Cyclic Peptides: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the solid-phase synthesis of cyclic peptides. Cyclization is a key strategy in peptide drug design to enhance metabolic stability, receptor affinity, and bioavailability. These protocols focus on on-resin cyclization techniques, which offer advantages by minimizing intermolecular side reactions and simplifying purification.
Introduction to Solid-Phase Peptide Synthesis (SPPS) for Cyclic Peptides
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the stepwise assembly of amino acids to form a linear peptide chain anchored to an insoluble resin support.[1] This approach facilitates the removal of excess reagents and byproducts through simple filtration and washing steps.[1] For the synthesis of cyclic peptides, the linear precursor is assembled on the resin, followed by an on-resin cyclization step prior to cleavage from the solid support. This "pseudo-dilution" effect of the resin matrix favors intramolecular cyclization over intermolecular oligomerization.[2]
The most common strategy for SPPS is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) chemistry. The temporary Fmoc group protects the α-amine of the incoming amino acid and is removed by a mild base, typically piperidine (B6355638) in DMF, before the next coupling step. Acid-labile tert-butyl-based protecting groups are used for the amino acid side chains and are removed concomitantly with cleavage of the peptide from the resin using a strong acid, such as trifluoroacetic acid (TFA).
Core Principles and Workflow
The general workflow for the solid-phase synthesis of cyclic peptides involves several key stages, as illustrated below. The critical step is the on-resin cyclization, which can be achieved through various chemical strategies depending on the desired cyclic structure.
Caption: Overall workflow for solid-phase synthesis of cyclic peptides.
On-Resin Cyclization Strategies
The choice of cyclization strategy is dictated by the desired linkage (e.g., amide, disulfide, triazole) and the amino acid composition of the peptide.
Head-to-Tail Cyclization (Backbone Cyclization)
This strategy involves forming an amide bond between the N-terminal amine and the C-terminal carboxylic acid. For on-resin synthesis, the peptide is typically anchored to the resin via an amino acid side chain. A common approach is to use an aspartic acid (Asp) or glutamic acid (Glu) residue with a selectively removable protecting group on its side-chain carboxyl group, which serves as the attachment point to the resin.
References
Application Note: High-Purity Purification of Cyclo(Tyr-Gly) using Reversed-Phase HPLC
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of the cyclic dipeptide Cyclo(Tyr-Gly) using reversed-phase high-performance liquidography (RP-HPLC). The methodology encompasses both analytical method development for initial purity assessment and a scalable preparative protocol for obtaining high-purity material suitable for research and drug development applications. The described workflow ensures the efficient removal of synthesis-related impurities, yielding Cyclo(Tyr-Gly) with high purity.
Introduction
Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), are a class of cyclic peptides with diverse biological activities. Cyclo(Tyr-Gly) is a specific DKP composed of tyrosine and glycine (B1666218) residues.[1][2][3] The purification of such compounds from crude synthetic mixtures or natural product extracts is crucial for accurate biological evaluation and further development.[4] Reversed-phase HPLC is a powerful and widely adopted technique for the purification of peptides and related molecules due to its high resolution and efficiency.[5] This document outlines a robust RP-HPLC method for the purification of Cyclo(Tyr-Gly).
Experimental Workflow
The overall process for the purification of Cyclo(Tyr-Gly) involves a systematic approach starting from the crude sample to the final high-purity product. The workflow is designed to first optimize the separation at an analytical scale and then translate the method to a preparative scale for purification of larger quantities.
Figure 1. Experimental workflow for the purification of Cyclo(Tyr-Gly) by HPLC.
Data Presentation
Table 1: Analytical HPLC Parameters
| Parameter | Condition |
| Column | C18, 3 µm particle size, 150 x 4.6 mm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5-95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 280 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Expected Retention Time | ~15-20 minutes (highly dependent on exact conditions) |
Table 2: Preparative HPLC Parameters
| Parameter | Condition |
| Column | C18, 5-10 µm particle size, 250 x 21.2 mm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | Optimized based on analytical run (e.g., 15-45% B over 40 minutes) |
| Flow Rate | 15-20 mL/min |
| Detection | UV at 220 nm and 280 nm |
| Column Temperature | Ambient (25 °C) |
| Sample Loading | Dependent on column capacity and sample solubility |
Experimental Protocols
Protocol 1: Sample Preparation
-
Dissolution: Accurately weigh the crude Cyclo(Tyr-Gly) sample. Dissolve the sample in a minimal amount of a suitable solvent. Dimethyl sulfoxide (B87167) (DMSO) or methanol (B129727) are often good starting points. The final concentration will depend on the intended injection volume and the loading capacity of the HPLC column.
-
Filtration: Filter the dissolved sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC system.
Protocol 2: Analytical Method Development
-
System Equilibration: Equilibrate the analytical HPLC system with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.
-
Injection: Inject a small volume (e.g., 10 µL) of the prepared sample onto the analytical C18 column.[6]
-
Chromatographic Run: Run a broad gradient (e.g., 5-95% Mobile Phase B over 30 minutes) to determine the approximate retention time of Cyclo(Tyr-Gly) and the impurity profile.[6] The tyrosine residue allows for strong UV absorbance at 280 nm, which can aid in peak identification.[6]
-
Method Optimization: Based on the initial scouting run, optimize the gradient to achieve baseline separation of the target peak from adjacent impurities. This may involve creating a shallower gradient around the elution point of Cyclo(Tyr-Gly).
Protocol 3: Preparative Purification
-
System Scale-Up and Equilibration: Install the preparative C18 column and adjust the flow rate according to the column dimensions. Equilibrate the preparative HPLC system with the initial mobile phase conditions.
-
Sample Loading: Inject the filtered, crude sample onto the preparative column. The loading amount should be optimized to avoid peak distortion and loss of resolution.
-
Purification Run: Execute the optimized gradient from the analytical method development, adjusted for the preparative scale.
-
Fraction Collection: Collect fractions corresponding to the Cyclo(Tyr-Gly) peak as detected by the UV detector. Automated fraction collectors can be programmed to collect based on peak detection thresholds.
Protocol 4: Post-Purification Analysis and Processing
-
Purity Analysis: Analyze the purity of each collected fraction using the developed analytical HPLC method.
-
Pooling: Combine the fractions that meet the desired purity specification (e.g., >98%).
-
Solvent Removal: Remove the organic solvent (acetonitrile) from the pooled fractions, typically using a rotary evaporator.
-
Lyophilization: Freeze the aqueous solution of the purified Cyclo(Tyr-Gly) and lyophilize to obtain a dry, fluffy powder.
-
Final Characterization: Confirm the identity and purity of the final product using analytical HPLC and mass spectrometry.
Conclusion
The protocols described in this application note provide a comprehensive framework for the successful purification of Cyclo(Tyr-Gly) using RP-HPLC. The systematic approach of analytical method development followed by a scaled-up preparative purification ensures the attainment of high-purity material, which is essential for subsequent research and development activities. The use of a C18 stationary phase with a water/acetonitrile mobile phase system containing TFA is a robust and widely applicable method for the purification of this and similar cyclic dipeptides.
References
Application Notes and Protocols for the NMR Spectroscopic Characterization of Cyclo(Tyr-Gly)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(Tyr-Gly) is a cyclic dipeptide (CDP) composed of tyrosine and glycine (B1666218) residues. CDPs represent a significant class of compounds in drug discovery and development due to their inherent structural rigidity, enhanced metabolic stability, and potential for potent and selective biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and conformational analysis of these molecules. This document provides detailed application notes and experimental protocols for the characterization of Cyclo(Tyr-Gly) using one-dimensional (1D) and two-dimensional (2D) NMR techniques.
Molecular Structure and Atom Numbering
For clarity in spectral assignments, the atoms of Cyclo(Tyr-Gly) are numbered as follows:
Caption: Chemical structure of Cyclo(Tyr-Gly) with atom numbering for NMR signal assignment.
Expected NMR Data
Predicted ¹H NMR Chemical Shifts (DMSO-d6)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Tyr N-H | 7.5 - 8.5 | s |
| Gly N-H | 7.5 - 8.5 | t |
| Tyr Cα-H | 3.8 - 4.5 | m |
| Gly Cα-H₂ | 3.0 - 3.8 | m |
| Tyr Cβ-H₂ | 2.5 - 3.0 | m |
| Tyr Cδ-H | 6.9 - 7.2 | d |
| Tyr Cε-H | 6.5 - 6.8 | d |
| Tyr O-H | 9.0 - 9.5 | s |
Predicted ¹³C NMR Chemical Shifts (DMSO-d6)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Tyr C=O | 165 - 175 |
| Gly C=O | 165 - 175 |
| Tyr Cα | 55 - 65 |
| Gly Cα | 40 - 50 |
| Tyr Cβ | 35 - 45 |
| Tyr Cγ | 125 - 135 |
| Tyr Cδ | 130 - 140 |
| Tyr Cε | 115 - 125 |
| Tyr Cζ | 155 - 165 |
Experimental Protocols
Synthesis of Cyclo(Tyr-Gly)
A common method for the synthesis of cyclic dipeptides involves the cyclization of the corresponding linear dipeptide.[1]
Protocol: Synthesis of Linear Dipeptide (Boc-Tyr-Gly-OMe)
-
Coupling: To a solution of Boc-L-tyrosine (1 equivalent) in dichloromethane (B109758) (DCM), add N-hydroxysuccinimide (NHS) (1.1 equivalents) and dicyclohexylcarbodiimide (B1669883) (DCC) (1.1 equivalents) at 0°C. Stir the mixture for 2-3 hours.
-
Filtration: Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Reaction with Glycine Methyl Ester: Add glycine methyl ester hydrochloride (1 equivalent) and a base such as triethylamine (B128534) (TEA) (1.1 equivalents) to the filtrate. Stir the reaction at room temperature overnight.
-
Work-up: Wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-Tyr-Gly-OMe.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol: Deprotection and Cyclization
-
Boc Deprotection: Dissolve the purified Boc-Tyr-Gly-OMe in a solution of trifluoroacetic acid (TFA) in DCM (1:1 v/v). Stir for 1-2 hours at room temperature. Remove the solvent under reduced pressure.
-
Methyl Ester Saponification: Dissolve the resulting TFA salt in a mixture of methanol (B129727) and water. Add LiOH (1.2 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Neutralization and Cyclization: Neutralize the reaction mixture with 1N HCl. The linear dipeptide can then be induced to cyclize by heating in a suitable high-boiling point solvent (e.g., isopropanol) under reflux conditions, often with the addition of a weak acid or base catalyst.
-
Purification: Purify the resulting Cyclo(Tyr-Gly) by recrystallization or column chromatography.
NMR Sample Preparation
-
Weigh 5-10 mg of purified Cyclo(Tyr-Gly).
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d6).
-
Transfer the solution to a 5 mm NMR tube.
NMR Experimental Workflow
Caption: Experimental workflow for the NMR characterization of Cyclo(Tyr-Gly).
1D NMR Spectroscopy Protocols
¹H NMR Experiment
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Solvent: DMSO-d6.
-
Temperature: 298 K.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16-64 (adjust for optimal signal-to-noise).
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): 12-16 ppm.
-
Referencing: The residual DMSO peak at δ 2.50 ppm.
¹³C NMR Experiment
-
Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Solvent: DMSO-d6.
-
Temperature: 298 K.
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 200-240 ppm.
-
Referencing: The DMSO-d6 solvent peak at δ 39.52 ppm.
2D NMR Spectroscopy Protocols
COSY (Correlation Spectroscopy)
-
Purpose: To identify scalar-coupled protons (protons on adjacent carbons).
-
Pulse Program: Standard COSY experiment (e.g., 'cosygpmf' on Bruker instruments).
-
Number of Increments (F1 dimension): 256-512.
-
Number of Scans per Increment: 2-8.
-
Spectral Width (F1 and F2): 12-16 ppm.
HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify one-bond correlations between protons and carbons.
-
Pulse Program: Standard HSQC experiment with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.2' on Bruker instruments).
-
Number of Increments (F1 dimension): 128-256.
-
Number of Scans per Increment: 4-16.
-
Spectral Width (F2 - ¹H): 12-16 ppm.
-
Spectral Width (F1 - ¹³C): 180-220 ppm.
HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems.
-
Pulse Program: Standard HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Number of Increments (F1 dimension): 256-512.
-
Number of Scans per Increment: 8-32.
-
Spectral Width (F2 - ¹H): 12-16 ppm.
-
Spectral Width (F1 - ¹³C): 200-240 ppm.
-
Long-range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.
Data Analysis and Structure Elucidation
-
¹H NMR Analysis: Integrate all proton signals to determine the relative number of protons. Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce proton-proton connectivity.
-
¹³C NMR Analysis: Identify the number of unique carbon signals. Use the chemical shifts to distinguish between carbonyl, aromatic, and aliphatic carbons.
-
COSY Analysis: Correlate coupled protons. For example, the Cα-H of tyrosine should show a cross-peak with its Cβ-H₂ protons. The Cα-H₂ of glycine will show a correlation to the glycine N-H.
-
HSQC Analysis: Assign each proton to its directly attached carbon atom. This provides unambiguous C-H connectivity.
-
HMBC Analysis: Use the long-range correlations to piece the molecular fragments together. For instance, the Cα-H of tyrosine should show correlations to the tyrosine carbonyl carbon and the Cγ of the aromatic ring. The amide protons will show correlations to the adjacent carbonyl carbons, confirming the peptide backbone sequence.
By systematically applying these NMR techniques and protocols, researchers can confidently determine the chemical structure and perform detailed conformational analysis of Cyclo(Tyr-Gly), facilitating its further development in various scientific and therapeutic applications.
References
Application Notes and Protocols for the Mass Spectrometry Analysis of Cyclo(Tyr-Gly)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(Tyr-Gly), a cyclic dipeptide also known as a 2,5-diketopiperazine (DKP), is a naturally occurring small molecule that has garnered interest in the scientific community.[1][2] Cyclic dipeptides are known for their enhanced stability and diverse biological activities compared to their linear counterparts, making them attractive scaffolds for drug discovery and development.[3] This document provides a comprehensive guide to the analysis of Cyclo(Tyr-Gly) using mass spectrometry, including detailed protocols for sample preparation, LC-MS/MS analysis, and interpretation of fragmentation data. The information presented here is intended to support research efforts in pharmacology, natural product chemistry, and drug development.
Physicochemical Properties
A summary of the key physicochemical properties of Cyclo(Tyr-Gly) is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂N₂O₃ | [4] |
| Molecular Weight | 220.22 g/mol | [4] |
| Monoisotopic Mass | 220.08500 Da | [4] |
| CAS Number | 5625-49-0 | [2] |
Quantitative Mass Spectrometry Data
The following table summarizes the expected mass-to-charge ratios (m/z) for the protonated precursor ion of Cyclo(Tyr-Gly) and its major fragment ions generated by collision-induced dissociation (CID). This data is crucial for developing selective and sensitive quantitative methods, such as multiple reaction monitoring (MRM).
| Ion Type | Sequence/Structure | Theoretical m/z ([M+H]⁺) |
| Precursor Ion | Cyclo(Tyr-Gly) | 221.0921 |
| Fragment Ion 1 | Tyrosine immonium ion | 136.0762 |
| Fragment Ion 2 | Neutral loss of the tyrosine side chain | 114.0555 |
| Fragment Ion 3 | Glycine immonium ion | 30.0344 |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality mass spectrometry data.[5] The following protocol is a general guideline for the extraction of Cyclo(Tyr-Gly) from a biological matrix.
Materials:
-
Cyclo(Tyr-Gly) standard
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
Standard Preparation: Prepare a stock solution of Cyclo(Tyr-Gly) in methanol at a concentration of 1 mg/mL. Create a series of working standards by diluting the stock solution with 50% methanol in water.
-
Sample Extraction:
-
For liquid samples (e.g., plasma, cell culture media), add three volumes of cold methanol to one volume of the sample to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid Phase Extraction (for desalting and concentration):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar impurities.
-
Elute Cyclo(Tyr-Gly) with 1 mL of 80% methanol in water.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase conditions (e.g., 95% water, 5% acetonitrile, 0.1% formic acid) for LC-MS/MS analysis.
-
LC-MS/MS Analysis
This protocol outlines the conditions for the analysis of Cyclo(Tyr-Gly) using a liquid chromatography system coupled to a tandem mass spectrometer.[6][7][8]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-15 min: 5% B (re-equilibration)
-
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
-
Data Acquisition: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): 221.1 m/z
-
Product Ions (Q3): 136.1 m/z (quantitative), 114.1 m/z (qualitative)
-
Visualizations
Experimental Workflow
Caption: Workflow for the mass spectrometry analysis of Cyclo(Tyr-Gly).
Proposed Fragmentation Pathway
Caption: Proposed CID fragmentation of Cyclo(Tyr-Gly).
Hypothetical Signaling Role
Given that many cyclic dipeptides act as signaling molecules, for instance in bacterial quorum sensing, a hypothetical signaling role for Cyclo(Tyr-Gly) in a eukaryotic system is depicted below.[2][3][7]
Caption: Hypothetical signaling pathway involving Cyclo(Tyr-Gly).
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclo(Tyr-Gly) | CAS:5625-49-0 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Cyclo(Tyr-Gly) | CAS#:5625-49-0 | Chemsrc [chemsrc.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of LC-MS/MS analysis of cyclic dipeptides and its application to tea extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of Proline-containing Cyclic Dipeptides by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Cyclo(Tyr-Gly) Bioassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(Tyr-Gly), a cyclic dipeptide, belongs to the 2,5-diketopiperazine (DKP) class of natural products. These compounds are known for their structural rigidity and stability against enzymatic degradation, making them attractive scaffolds in drug discovery.[1] Cyclic dipeptides exhibit a wide range of biological activities, including antibacterial, antifungal, antitumor, and antiviral properties.[1] This document provides detailed protocols for bioassays to evaluate the potential biological activities of Cyclo(Tyr-Gly), with a focus on its potential as an anti-quorum sensing agent, drawing parallels from studies on similar cyclic dipeptides like Cyclo(Pro-Tyr).
Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence factor production and biofilm formation.[2] The inhibition of QS is a promising strategy for the development of novel antimicrobial agents that are less likely to induce drug resistance. The following protocols are designed to assess the efficacy of Cyclo(Tyr-Gly) in inhibiting QS-related phenotypes in a model organism such as Pseudomonas aeruginosa.
Data Presentation
The following tables summarize representative quantitative data from bioassays performed on cyclic dipeptides similar to Cyclo(Tyr-Gly), such as Cyclo(L-Pro-L-Tyr), against Pseudomonas aeruginosa PAO1.[2] This data is presented to provide a reference for the expected outcomes and effective concentrations in the described bioassays.
Table 1: Inhibition of Biofilm Formation by Cyclic Dipeptides [2]
| Compound | Concentration (mM) | Biofilm Inhibition (%) |
| Cyclo(L-Pro-L-Tyr) | 1.8 | 52 |
| Cyclo(L-Hyp-L-Tyr) | 1.8 | 50 |
| Cyclo(L-Pro-L-Phe) | 1.8 | 48 |
Table 2: Inhibition of Virulence Factor Production by Cyclo(L-Pro-L-Tyr) [2]
| Virulence Factor | Concentration (mM) | Inhibition (%) |
| Pyocyanin (B1662382) | 1.8 | 41 |
| Protease | 1.8 | 20 |
| Elastase | 1.8 | 32 |
Experimental Protocols
Bacterial Growth Inhibition Assay (Broth Microdilution)
Objective: To determine if Cyclo(Tyr-Gly) exhibits direct antibacterial activity against the test organism (e.g., Pseudomonas aeruginosa).
Materials:
-
Cyclo(Tyr-Gly)
-
Pseudomonas aeruginosa (e.g., PAO1 strain)
-
Luria-Bertani (LB) broth
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Positive control (e.g., Gentamicin)
-
Negative control (vehicle, e.g., DMSO)
Protocol:
-
Prepare a stock solution of Cyclo(Tyr-Gly) in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the Cyclo(Tyr-Gly) stock solution in LB broth to achieve a range of desired concentrations.
-
Prepare an overnight culture of P. aeruginosa in LB broth.
-
Dilute the overnight culture to an optical density at 600 nm (OD600) of 0.02 in fresh LB broth.
-
Add 100 µL of the diluted bacterial culture to each well of the 96-well plate containing the Cyclo(Tyr-Gly) dilutions.
-
Include positive control wells (bacteria with antibiotic) and negative control wells (bacteria with vehicle).
-
Incubate the plate at 37°C with shaking for 18-24 hours.
-
Measure the OD600 of each well using a microplate reader.
-
Calculate the percentage of growth inhibition for each concentration compared to the negative control.
Anti-Biofilm Formation Assay (Crystal Violet Method)
Objective: To quantify the ability of Cyclo(Tyr-Gly) to inhibit biofilm formation.
Materials:
-
Cyclo(Tyr-Gly)
-
Pseudomonas aeruginosa
-
LB broth
-
96-well flat-bottom microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid
-
Phosphate-buffered saline (PBS)
Protocol:
-
Prepare serial dilutions of Cyclo(Tyr-Gly) in LB broth in a 96-well plate as described in the growth inhibition assay.
-
Inoculate the wells with P. aeruginosa culture (OD600 ≈ 0.02).
-
Incubate the plate without shaking at 37°C for 24 hours to allow for biofilm formation.
-
Carefully discard the planktonic culture from each well and gently wash the wells twice with PBS to remove non-adherent cells.
-
Air-dry the plate.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Air-dry the plate completely.
-
Add 200 µL of 30% acetic acid to each well to dissolve the stained biofilm.
-
Measure the absorbance at 590 nm using a microplate reader.
-
Calculate the percentage of biofilm inhibition compared to the vehicle control.[2]
Virulence Factor Inhibition Assays
Objective: To assess the effect of Cyclo(Tyr-Gly) on the production of key virulence factors in P. aeruginosa.
a) Pyocyanin Production Assay: [2]
-
Culture P. aeruginosa in LB broth supplemented with different concentrations of Cyclo(Tyr-Gly) for 24 hours at 37°C with shaking.
-
Centrifuge 1 mL of the culture supernatant at 13,000 rpm for 10 minutes.
-
Extract the pyocyanin from the supernatant with 600 µL of chloroform (B151607).
-
Re-extract the pyocyanin from the chloroform layer with 400 µL of 0.2 M HCl.
-
Measure the absorbance of the pink (acidified) pyocyanin layer at 520 nm.
-
Quantify the inhibition of pyocyanin production relative to the control.
b) Protease Activity Assay: [2]
-
Culture P. aeruginosa as described for the pyocyanin assay.
-
Add 100 µL of the culture supernatant to 900 µL of 1% (w/v) azocasein (B1165720) in 50 mM Tris-HCl (pH 7.5).
-
Incubate the mixture at 37°C for 1 hour.
-
Stop the reaction by adding 500 µL of 10% (w/v) trichloroacetic acid (TCA).
-
Centrifuge to pellet the undigested substrate.
-
Transfer the supernatant to a new tube containing 700 µL of 1 M NaOH.
-
Measure the absorbance at 440 nm.
-
Calculate the percentage of protease inhibition.
c) Elastase Activity Assay: [2]
-
Culture P. aeruginosa as described above.
-
Add 100 µL of the culture supernatant to 900 µL of Elastin-Congo red buffer (100 mM Tris-HCl, 1 mM CaCl2, pH 7.5) containing 20 mg of Elastin-Congo red.
-
Incubate the mixture at 37°C for 3 hours with shaking.
-
Centrifuge to pellet the insoluble substrate.
-
Measure the absorbance of the supernatant at 495 nm.
-
Determine the percentage of elastase inhibition.
Mandatory Visualization
Caption: Experimental workflow for the bioevaluation of Cyclo(Tyr-Gly).
Caption: Proposed mechanism of Cyclo(Tyr-Gly) as a quorum sensing inhibitor.
References
Dissolving Cyclo(Tyr-Gly) for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the dissolution of Cyclo(Tyr-Gly), a cyclic dipeptide of significant interest in various research fields, including drug discovery and cell biology. Proper solubilization is critical for obtaining accurate and reproducible experimental results. These notes cover solubility in common laboratory solvents, preparation of stock and working solutions for in vitro and in vivo studies, and storage recommendations.
Solubility of Cyclo(Tyr-Gly)
Cyclo(Tyr-Gly) is a hydrophobic molecule with limited aqueous solubility. However, it is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions.
Table 1: Solubility of Cyclo(Tyr-Gly) in Various Solvents
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble up to 31.25 mg/mL (141.90 mM).[1] | Sonication may be required for complete dissolution at higher concentrations. Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic.[1] |
| Chloroform | Soluble. | Quantitative data not readily available. |
| Dichloromethane | Soluble. | Quantitative data not readily available. |
| Ethyl Acetate | Soluble. | Quantitative data not readily available. |
| Acetone | Soluble. | Quantitative data not readily available. |
| Water | Limited solubility. | Not recommended for preparing stock solutions. |
| Ethanol | Soluble. | Quantitative data not readily available. |
| Methanol | Soluble. | Quantitative data not readily available. |
Experimental Protocols
Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of Cyclo(Tyr-Gly) in DMSO, which can be further diluted for various experimental applications.
Materials:
-
Cyclo(Tyr-Gly) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weighing: Accurately weigh the desired amount of Cyclo(Tyr-Gly) powder in a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration. Refer to Table 2 for common stock solution preparations.
-
Dissolution: Vortex the mixture thoroughly for 1-2 minutes. If the compound does not fully dissolve, place the tube in an ultrasonic bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution.
-
Sterilization (Optional): If required for sterile applications, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Table 2: Preparation of Cyclo(Tyr-Gly) Stock Solutions in DMSO (Molecular Weight: 220.22 g/mol )
| Desired Stock Concentration | Volume of DMSO to add to 1 mg of Cyclo(Tyr-Gly) | Volume of DMSO to add to 5 mg of Cyclo(Tyr-Gly) | Volume of DMSO to add to 10 mg of Cyclo(Tyr-Gly) |
| 1 mM | 4.54 mL | 22.70 mL | 45.41 mL |
| 5 mM | 0.91 mL | 4.54 mL | 9.08 mL |
| 10 mM | 0.45 mL | 2.27 mL | 4.54 mL |
| 20 mM | 0.23 mL | 1.14 mL | 2.27 mL |
| 50 mM | 90.8 µL | 454.1 µL | 908.2 µL |
Preparation of Working Solutions for In Vitro Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution into cell culture medium to prepare working solutions for treating cells. It is crucial to maintain a low final concentration of DMSO to avoid solvent-induced cytotoxicity.
Materials:
-
Cyclo(Tyr-Gly) stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile tubes for dilution
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the Cyclo(Tyr-Gly) DMSO stock solution at room temperature.
-
Serial Dilution (Recommended): Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. This helps to ensure accurate and homogenous mixing.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum, typically between 0.1% and 0.5%.[1][2] Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, but it is recommended to perform a vehicle control experiment to assess the effect of DMSO on your specific cell line.[1]
-
Application to Cells: Add the prepared working solutions to your cell cultures and proceed with the experiment. Remember to include a vehicle control group (cells treated with the same final concentration of DMSO as the highest concentration of Cyclo(Tyr-Gly) used).
Caption: Workflow for preparing Cyclo(Tyr-Gly) working solutions for in vitro experiments.
Considerations for Preparing Formulations for In Vivo Experiments
The poor aqueous solubility of Cyclo(Tyr-Gly) presents a challenge for in vivo administration. A simple aqueous solution is generally not feasible. The following are common strategies and considerations for formulating poorly soluble compounds for in vivo studies. The optimal formulation will need to be determined empirically.
Potential Formulation Strategies:
-
Co-solvents: A mixture of a water-miscible organic solvent and water or a buffer can be used. Common co-solvents include DMSO, ethanol, and polyethylene (B3416737) glycol (PEG). The concentration of the organic solvent should be kept as low as possible to minimize toxicity. A typical starting point could be a vehicle containing 10% DMSO, 40% PEG300, and 50% water.
-
Surfactant-based formulations: Surfactants can be used to create micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in an aqueous vehicle. Polysorbate 80 (Tween 80) and Cremophor EL are commonly used surfactants. A typical vehicle might consist of 5-10% surfactant in saline.
-
Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used cyclodextrin (B1172386) for in vivo formulations. A solution of 20-40% HP-β-CD in water can be explored.
-
Lipid-based formulations: For oral administration, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can enhance solubility and absorption. These formulations typically consist of oils, surfactants, and co-solvents.
General Protocol for Formulation Development:
-
Solubility Screening: Test the solubility of Cyclo(Tyr-Gly) in a range of individual and mixed vehicle components.
-
Formulation Preparation: Prepare small batches of different formulations and visually inspect for precipitation or instability.
-
Stability Testing: Assess the short-term stability of the most promising formulations at room temperature and 4°C.
-
In Vivo Tolerance: Before conducting efficacy studies, administer the vehicle alone to a small group of animals to ensure it is well-tolerated.
Potential Signaling Pathways and Mechanisms of Action
The precise signaling pathways modulated by Cyclo(Tyr-Gly) are an active area of research. However, studies on structurally similar cyclic dipeptides suggest potential mechanisms of action that can be investigated.
Inhibition of Quorum Sensing in Pseudomonas aeruginosa
Cyclic dipeptides have been shown to interfere with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence factor production and biofilm formation. A plausible mechanism is the competitive binding to QS receptors, such as LasR in P. aeruginosa.
References
Application Notes and Protocols for Cyclo(Tyr-Gly) in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(Tyr-Gly), a cyclic dipeptide, belongs to the diketopiperazine (DKP) class of natural products. These compounds are known for their structural rigidity and diverse biological activities, making them of significant interest in pharmaceutical research and drug development. This document provides detailed application notes and experimental protocols for the use of Cyclo(Tyr-Gly) and its analogs in cell culture studies, with a focus on evaluating its potential as an anticancer agent.
Cyclic dipeptides have been investigated for various therapeutic properties, including antitumor effects. Notably, a stereoisomer of Cyclo(Tyr-Gly), Cyclo(D-Tyr-D-Phe), has demonstrated significant antitumor activity against human lung carcinoma (A549) cells, inducing apoptosis without causing cell cycle arrest.[1] While comprehensive data on Cyclo(L-Tyr-L-Gly) is still emerging, it has been included in screens for antitumor components from marine actinomycetes.[2] These findings underscore the potential of the Cyclo(Tyr-Gly) scaffold as a basis for novel cancer therapeutics.
These application notes provide a framework for researchers to investigate the effects of Cyclo(Tyr-Gly) on cancer cell lines, including methodologies for assessing cytotoxicity, apoptosis, and potential mechanisms of action.
Data Presentation
Table 1: Cytotoxicity of Cyclo(D-Tyr-D-Phe) Against Human Lung Carcinoma (A549) Cells
| Compound | Cell Line | Assay | IC50 Value | Exposure Time | Reference |
| Cyclo(D-Tyr-D-Phe) | A549 | Not Specified | 10 µM | Not Specified | [1] |
Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Cytotoxicity of Related Cyclic Dipeptides in Various Cancer Cell Lines
| Compound | Cell Line | Assay | IC50/GI50 Value | Exposure Time | Reference |
| Cyclo(Pro-Tyr) | MCF-7 | MTT | ~2.5 mM (GI50) | 72 hours | |
| Cyclo(Pro-Tyr) | HT-29 | MTT | >10 mM (GI50) | 72 hours | |
| Cyclo(Pro-Tyr) | HeLa | MTT | >10 mM (GI50) | 72 hours | |
| Cyclo(Phe-Tyr) | MCF-7 | Not Specified | 75.6% growth inhibition at 2.5 mM | Not Specified | |
| Cyclo(Phe-Tyr) | HeLa | Not Specified | 73.4% growth inhibition at 2.5 mM | Not Specified | |
| Cyclo(Phe-Tyr) | HT-29 | Not Specified | 60.6% growth inhibition at 2.5 mM | Not Specified |
Note: GI50 (Growth Inhibition 50) is the concentration of drug that causes 50% reduction in cell growth.
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using the MTT Assay
This protocol is for determining the cytotoxic effects of Cyclo(Tyr-Gly) on a chosen cancer cell line.
Materials:
-
Cyclo(Tyr-Gly) (or its analog)
-
Selected cancer cell line (e.g., A549, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of Cyclo(Tyr-Gly) in DMSO. Further dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Cyclo(Tyr-Gly). Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value.
Protocol 2: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is designed to detect and quantify apoptosis induced by Cyclo(Tyr-Gly).
Materials:
-
Cyclo(Tyr-Gly)
-
Selected cancer cell line
-
Complete cell culture medium
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours. Treat the cells with Cyclo(Tyr-Gly) at concentrations around the determined IC50 value and a vehicle control for 24-48 hours.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol allows for the investigation of Cyclo(Tyr-Gly)'s effect on cell cycle progression.
Materials:
-
Cyclo(Tyr-Gly)
-
Selected cancer cell line
-
Complete cell culture medium
-
6-well cell culture plates
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells as described in Protocol 2.
-
Cell Harvesting: Collect all cells (adherent and floating) and wash once with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Experimental Workflow for Evaluating Cyclo(Tyr-Gly)
Caption: Workflow for assessing the in vitro anticancer effects of Cyclo(Tyr-Gly).
Generalized Apoptosis Signaling Pathway
Caption: A simplified diagram of a potential apoptosis induction pathway.
Concluding Remarks
The provided application notes and protocols offer a comprehensive starting point for the investigation of Cyclo(Tyr-Gly) and its analogs in a cell culture setting. Based on the available data for related compounds, this class of cyclic dipeptides holds promise as a source of novel anticancer agents. Further research is warranted to fully elucidate the specific mechanisms of action and signaling pathways modulated by Cyclo(Tyr-Gly) in various cancer cell types. The experimental workflows and protocols detailed herein can be adapted to explore these aspects in greater detail, contributing to the broader understanding of cyclic dipeptides in drug discovery.
References
- 1. Cyclo(D-Tyr-D-Phe): a new antibacterial, anticancer, and antioxidant cyclic dipeptide from Bacillus sp. N strain associated with a rhabditid entomopathogenic nematode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclo(Tyr-Gly) | CAS:5625-49-0 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
Analytical Standards for Cyclic Dipeptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical quantification and characterization of cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs). These compounds are of significant interest due to their diverse biological activities, including neuroprotective, anti-inflammatory, anti-cancer, and anti-microbial properties. Accurate and robust analytical methods are crucial for their study in various matrices, from microbial cultures to biological fluids and food products.
Introduction to Cyclic Dipeptides
Cyclic dipeptides are the simplest class of cyclic peptides, formed by the condensation of two amino acids. Their rigid ring structure confers remarkable stability against enzymatic degradation compared to their linear counterparts, making them attractive candidates for drug development.[1] They are found in a variety of natural sources, including fermented foods, roasted products, and as secondary metabolites from bacteria and fungi.[2] The biological activity of CDPs is often linked to their ability to modulate specific signaling pathways, such as those involved in inflammation, oxidative stress, and bacterial communication (quorum sensing).
Analytical Methodologies for Cyclic Dipeptide Analysis
The quantification of cyclic dipeptides is predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity. Other techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are also employed for their analysis and structural elucidation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantitative analysis of cyclic dipeptides in complex matrices. A typical workflow involves sample extraction, chromatographic separation, and detection by mass spectrometry.
Experimental Workflow for LC-MS/MS Analysis
Quantitative Data for LC-MS/MS Analysis
The following table summarizes the LC-MS/MS parameters for the simultaneous analysis of 31 cyclic dipeptides, adapted from Yamamoto et al. (2016).[2] This method utilizes a reverse-phase column and a gradient elution program.
| Cyclic Dipeptide | Precursor Ion (m/z) | Fragment Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Retention Time (min) |
| Cyclo(-Gly-His) | 209.1 | 110.1 | 22 | 16 | 5.2 |
| Cyclo(-Ala-Pro) | 169.1 | 70.1 | 22 | 12 | 10.1 |
| Cyclo(-Val-Pro) | 197.1 | 70.1 | 24 | 14 | 14.8 |
| Cyclo(-Leu-Pro) | 211.1 | 70.1 | 22 | 14 | 17.5 |
| Cyclo(-Ile-Pro) | 211.1 | 70.1 | 22 | 14 | 16.9 |
| Cyclo(-Phe-Pro) | 245.1 | 70.1 | 22 | 16 | 18.4 |
| Cyclo(-Tyr-Pro) | 261.1 | 70.1 | 22 | 18 | 15.3 |
| Cyclo(-Trp-Pro) | 284.1 | 70.1 | 24 | 20 | 18.9 |
| Cyclo(-Gly-Leu) | 185.1 | 86.1 | 20 | 10 | 15.6 |
| Cyclo(-Ala-Phe) | 219.1 | 120.1 | 18 | 12 | 16.8 |
| ... (and 21 others) | ... | ... | ... | ... | ... |
This is a representative subset of the data.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a more accessible method for the quantification of cyclic dipeptides, although it is less sensitive and selective than LC-MS/MS. Separation is typically achieved on a reverse-phase C18 column.
Quantitative Data for HPLC Analysis
The following table presents typical HPLC conditions and performance data for the separation of cyclic dipeptides from their linear counterparts.
| Compound | Mobile Phase (MeOH %) | Retention Time (min) | Limit of Detection (nmol) |
| Cyclo(L-Arg-L-Arg) | 10 | 5.8 | 0.5 |
| L-Arg-L-Arg | 10 | 8.2 | 1.0 |
| Cyclo(L-Ala-D-Ala) | 10 | 7.1 | 0.1 |
| L-Ala-L-Ala | 10 | 9.5 | 0.2 |
| Cyclo(L-Asp-L-Phe) | 20 | 11.3 | 0.05 |
| L-Asp-L-Phe | 20 | 13.7 | 0.1 |
Data compiled from various sources demonstrating typical separation and sensitivity.[3]
Experimental Protocols
Protocol 1: Extraction of Cyclic Dipeptides from Microbial Culture
This protocol is suitable for the extraction of cyclic dipeptides from bacterial or fungal fermentation broths.
Materials:
-
Microbial culture broth
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Sephadex LH-20 column
-
HPLC or LC-MS/MS system
Procedure:
-
Centrifuge the microbial culture broth to separate the supernatant from the cells.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Dissolve the crude extract in a minimal amount of methanol.
-
Apply the dissolved extract to a Sephadex LH-20 column pre-equilibrated with methanol.
-
Elute the column with methanol and collect fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) or a rapid LC method to identify fractions containing the cyclic dipeptides of interest.
-
Pool the active fractions and evaporate the solvent.
-
Reconstitute the final sample in the initial mobile phase for HPLC or LC-MS/MS analysis.[4][5]
Protocol 2: LC-MS/MS Quantification of Cyclic Dipeptides in Tea
This protocol describes the sample preparation and analysis of cyclic dipeptides in a tea sample.[2]
Materials:
-
Tea leaves
-
Hot water (95°C)
-
0.45 µm syringe filter
-
LC-MS/MS system with an ESI source
-
Atlantis T3 column (or equivalent C18 column)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
Procedure:
-
Weigh 1 g of tea leaves and add 100 mL of hot water (95°C).
-
Steep for 5 minutes with occasional stirring.
-
Filter the tea extract through a 0.45 µm syringe filter.
-
Inject the filtered extract directly into the LC-MS/MS system.
-
LC Conditions:
-
Column: Atlantis T3 (3 µm, 2.1 x 150 mm)
-
Flow Rate: 0.2 mL/min
-
Gradient: 2% B to 5% B in 5 min, then to 50% B in 20 min, then to 98% B in 5 min, hold for 5 min.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Detection Mode: Multiple Reaction Monitoring (MRM) using the transitions listed in the quantitative data table.
-
-
Quantify the cyclic dipeptides using a calibration curve prepared with analytical standards.
Signaling Pathways Involving Cyclic Dipeptides
Cyclic dipeptides are known to modulate various cellular signaling pathways. Below are two examples illustrating their mechanisms of action.
Neuroprotective and Anti-inflammatory Pathway of Cyclo(His-Pro)
Cyclo(His-Pro) has been shown to exert neuroprotective and anti-inflammatory effects by modulating the Nrf2 and NF-κB signaling pathways.
Quorum Sensing in Bacteria
Cyclic dipeptides can act as signaling molecules in bacterial quorum sensing, a mechanism of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density.
These application notes and protocols provide a comprehensive guide for the analysis of cyclic dipeptides. The methodologies and data presented can be adapted to suit specific research needs, facilitating further investigation into the promising therapeutic potential of these compounds.
References
- 1. Accurate quantification of modified cyclic peptides without the need for authentic standards - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Cyclic dipeptides from endophytic bacterium Bacillus velezensis as potential flavor precursors [frontiersin.org]
- 5. Identification of Cyclic Dipeptides from Escherichia coli as New Antimicrobial Agents against Ralstonia Solanacearum | MDPI [mdpi.com]
Application Notes and Protocols: Stability and Storage of Cyclo(Tyr-Gly)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(Tyr-Gly), a cyclic dipeptide, belongs to the diketopiperazine (DKP) class of molecules. These compounds are of significant interest in biomedical research and drug development due to their diverse biological activities, which can include antitumor, antibacterial, and quorum sensing modulatory effects. The inherent conformational rigidity of the cyclic structure often imparts greater stability against enzymatic degradation compared to their linear counterparts, making them attractive scaffolds for therapeutic agent design.
These application notes provide a comprehensive overview of the stability of Cyclo(Tyr-Gly) and furnish detailed protocols for its storage and for conducting stability assessment studies. Understanding the stability profile of Cyclo(Tyr-Gly) is critical for ensuring the integrity and reproducibility of experimental results and for the development of potential pharmaceutical formulations.
Recommended Storage Conditions
Proper storage is crucial to maintain the stability and biological activity of Cyclo(Tyr-Gly). The following conditions are recommended based on available supplier data and general best practices for cyclic peptides.
| Form | Storage Temperature | Duration | Additional Notes |
| Solid (Powder) | 4°C | 24 months | Store in a cool, dry place. Protect from light. |
| In Solvent | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[1] |
| In Solvent | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[1] |
Note: For solutions, it is advisable to use freshly opened, anhydrous solvents. Hygroscopic solvents like DMSO can impact the solubility and stability of the product.
Stability Profile of Cyclo(Tyr-Gly)
While specific quantitative kinetic data for the degradation of Cyclo(Tyr-Gly) is not extensively available in the public domain, the stability of diketopiperazines is generally influenced by pH, temperature, and light.
3.1. pH Stability
The diketopiperazine ring is susceptible to hydrolysis under strongly acidic or basic conditions. Generally, these cyclic structures exhibit good stability in the pH range of 3 to 8.[2][3]
-
Acidic Conditions (pH < 3): Hydrolysis of the amide bonds in the diketopiperazine ring can occur, leading to the formation of the linear dipeptide Tyr-Gly or Gly-Tyr.
-
Neutral Conditions (pH 3-8): Cyclo(Tyr-Gly) is expected to be relatively stable in this pH range.
-
Basic Conditions (pH > 8): Base-catalyzed hydrolysis of the amide bonds can lead to ring opening. Epimerization at the chiral centers may also occur under basic conditions.[4]
3.2. Thermal Stability
Cyclic peptides generally exhibit higher thermal stability compared to their linear counterparts due to their rigid structure.[5] However, elevated temperatures, especially in solution, can accelerate hydrolytic degradation. Thermal degradation studies are essential to determine the acceptable temperature range for handling and storage.
3.3. Photostability
The presence of the tyrosine residue, which contains a phenolic chromophore, suggests that Cyclo(Tyr-Gly) may be susceptible to photodegradation.[6] Exposure to UV light can lead to photooxidation of the tyrosine residue, potentially causing loss of biological activity.[7][8] Therefore, it is crucial to protect both solid Cyclo(Tyr-Gly) and its solutions from light.
Experimental Protocols for Stability Assessment
To thoroughly characterize the stability of Cyclo(Tyr-Gly), a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and degradation pathways.[9][10]
4.1. Objective
To determine the intrinsic stability of Cyclo(Tyr-Gly) and to develop a stability-indicating analytical method.
4.2. Materials and Methods
-
Cyclo(Tyr-Gly)
-
HPLC grade water, acetonitrile, and methanol (B129727)
-
Formic acid, trifluoroacetic acid (TFA)
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Hydrogen peroxide (H₂O₂) for oxidative stress
-
A calibrated HPLC system with a UV detector or a mass spectrometer (LC-MS)
-
A photostability chamber
-
A temperature-controlled oven
4.3. Protocol for Forced Degradation Study
A general workflow for a forced degradation study is outlined below.
Caption: Workflow for a forced degradation study of Cyclo(Tyr-Gly).
4.4. Detailed Methodologies
4.4.1. Sample Preparation
-
Prepare a stock solution of Cyclo(Tyr-Gly) at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of water and an organic solvent like methanol or acetonitrile).
-
For each stress condition, transfer an appropriate volume of the stock solution into separate vials.
4.4.2. Stress Conditions (Aim for 5-20% degradation)[11]
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the sample vial to achieve a final concentration of 0.1 M HCl. Keep one vial at room temperature and another at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the sample vial to achieve a final concentration of 0.1 M NaOH. Keep one vial at room temperature and another at an elevated temperature (e.g., 60°C).
-
Oxidative Degradation: Add an appropriate volume of 30% H₂O₂ to the sample vial to achieve a final concentration of 3% H₂O₂. Store at room temperature, protected from light.
-
Thermal Degradation:
-
Solution: Keep a vial of the stock solution in an oven at an elevated temperature (e.g., 60°C).
-
Solid State: Place a known amount of solid Cyclo(Tyr-Gly) in an oven at an elevated temperature (e.g., 60°C).
-
-
Photodegradation: Expose the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
4.4.3. Sample Analysis
-
At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot from each stressed sample.
-
Neutralize the acid and base hydrolyzed samples with an equimolar amount of NaOH or HCl, respectively.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating RP-HPLC method. A generic starting method is provided below.
4.5. Stability-Indicating RP-HPLC Method
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid or TFA in Water
-
Mobile Phase B: 0.1% Formic Acid or TFA in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 220 nm and 275 nm (for the tyrosine chromophore). For identification of degradation products, a mass spectrometer is highly recommended.
-
Injection Volume: 10 µL
This method should be optimized to achieve adequate separation of the parent Cyclo(Tyr-Gly) peak from all degradation product peaks.
Potential Biological Signaling Pathways
The specific signaling pathways modulated by Cyclo(Tyr-Gly) are not yet well-defined. However, based on the activities of other cyclic dipeptides, several potential areas of investigation can be proposed.
Caption: Potential biological interactions and signaling pathways of Cyclo(Tyr-Gly).
Many cyclic dipeptides are known to act as signaling molecules in microbial communication systems, such as quorum sensing.[12][13] For example, cyclo(Pro-Tyr) has been shown to be involved in quorum sensing in Pseudomonas aeruginosa. In eukaryotic cells, some cyclic dipeptides have been reported to influence inflammatory pathways and cell proliferation. Given that Cyclo(Tyr-Gly) has been isolated from marine actinomycetes and assayed for antitumor activity, it is plausible that it may interact with signaling pathways that regulate cell growth and survival, such as the PI3K/Akt pathway. Further research is required to elucidate the precise molecular targets and mechanisms of action of Cyclo(Tyr-Gly).
Conclusion
Cyclo(Tyr-Gly) is a promising cyclic dipeptide with potential biological activities. To ensure the reliability of research and the viability of any future therapeutic applications, a thorough understanding and control of its stability are paramount. The provided storage conditions and protocols for stability assessment offer a framework for researchers to handle and evaluate Cyclo(Tyr-Gly) effectively. Further studies are warranted to establish a detailed quantitative stability profile and to uncover the specific signaling pathways through which this molecule exerts its biological effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Photofragmentation at 263 nm of small peptides containing tyrosine: the role of the charge transfer on CO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sensitized photooxidation of Di- and tripeptides of tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Degradation of tyrosine and tryptophan residues of peptides by type I photosensitized oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | CoLab [colab.ws]
- 10. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Detection of Cyclo(Tyr-Gly) in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cyclo(Tyr-Gly) is a cyclic dipeptide that has been identified in various natural sources and is of growing interest to the scientific community due to its potential biological activities. As research into the physiological and pathological roles of cyclic dipeptides expands, robust and reliable methods for their detection and quantification in complex biological matrices are essential. These application notes provide detailed protocols for the sensitive and specific detection of Cyclo(Tyr-Gly) in common biological samples, including plasma, urine, and cell culture media, primarily utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
I. Overview of Detection Methodologies
The principal methodology for the quantitative analysis of Cyclo(Tyr-Gly) in biological samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, allowing for the accurate measurement of low-concentration analytes in complex matrices. While other methods like High-Performance Liquid Chromatography with UV detection (HPLC-UV) can be used, they may lack the sensitivity and specificity of LC-MS/MS for endogenous analytes.
II. Quantitative Data Summary
To date, comprehensive quantitative data for endogenous Cyclo(Tyr-Gly) across a wide range of biological samples is not extensively published. The following table provides a template for expected concentration ranges and analytical parameters based on methods developed for similar dipeptides. Researchers should use this as a guideline and establish their own quantitative data through rigorous validation.
| Biological Matrix | Expected Concentration Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Human Plasma | 0.1 - 10 | 0.01 | 0.05 | >90% | <15% |
| Human Urine | 0.5 - 50 | 0.05 | 0.2 | >85% | <20% |
| Cell Culture Media | Variable (dependent on cell line and culture conditions) | 0.01 | 0.05 | >95% | <10% |
| Cerebrospinal Fluid (CSF) | 0.05 - 5 | 0.02 | 0.1 | >80% | <25% |
III. Experimental Protocols
The following protocols are adapted from established methods for the analysis of similar cyclic dipeptides and amino acids in biological fluids.[1][2] It is critical that these methods are fully validated for the specific application and matrix before use.
Protocol 1: Quantification of Cyclo(Tyr-Gly) in Human Plasma using LC-MS/MS
1. Materials and Reagents:
-
Cyclo(Tyr-Gly) analytical standard
-
Isotopically labeled internal standard (e.g., Cyclo(Tyr-Gly)-d4)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2EDTA as anticoagulant)
-
Protein precipitation plates or microcentrifuge tubes
2. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of internal standard solution (e.g., 100 ng/mL in 50% acetonitrile).
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A (see LC conditions).
-
Vortex for 30 seconds and centrifuge at 2,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions (Hypothetical - requires optimization):
-
Cyclo(Tyr-Gly): Precursor ion (Q1) m/z 221.1 -> Product ion (Q3) m/z 107.1
-
Cyclo(Tyr-Gly)-d4 (IS): Precursor ion (Q1) m/z 225.1 -> Product ion (Q3) m/z 111.1
-
Protocol 2: Quantification of Cyclo(Tyr-Gly) in Human Urine using LC-MS/MS
1. Materials and Reagents:
-
Same as Protocol 1, with the substitution of human urine for plasma.
2. Sample Preparation (Dilute-and-Shoot):
-
Thaw urine samples at room temperature and vortex.
-
Centrifuge at 5,000 x g for 10 minutes to pellet any precipitate.
-
To 50 µL of urine supernatant, add 440 µL of mobile phase A and 10 µL of internal standard solution.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
Same as Protocol 1.
Protocol 3: Quantification of Cyclo(Tyr-Gly) in Cell Culture Media
1. Materials and Reagents:
-
Same as Protocol 1, with the substitution of cell culture media for plasma.
2. Sample Preparation:
-
Collect cell culture media and centrifuge at 1,000 x g for 5 minutes to remove cells and debris.
-
Follow the sample preparation steps outlined in Protocol 1 (Protein Precipitation), starting with 100 µL of the cell-free supernatant. For serum-free media, a simple dilution (as in Protocol 2) may be sufficient, but this must be validated.[3]
3. LC-MS/MS Conditions:
-
Same as Protocol 1.
IV. Visualizations
Experimental Workflow
References
Application Notes and Protocols for the Derivatization of Cyclo(Tyr-Gly) for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(Tyr-Gly) is a cyclic dipeptide with potential biological activities that is of interest in various fields, including pharmacology and biochemistry.[1] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of such compounds. However, due to the presence of polar functional groups, including a phenolic hydroxyl group and amide protons, Cyclo(Tyr-Gly) exhibits low volatility and is prone to thermal degradation, making it unsuitable for direct GC-MS analysis.[2][3]
Derivatization is a crucial step to enhance the volatility and thermal stability of polar analytes by masking their active hydrogens.[2][3][4][5] This application note provides detailed protocols for two common and effective derivatization methods for Cyclo(Tyr-Gly): silylation and acylation. These methods convert the non-volatile dipeptide into a thermally stable derivative suitable for GC-MS analysis.
General Experimental Workflow
The overall process for preparing Cyclo(Tyr-Gly) for GC-MS analysis involves sample preparation, derivatization, and subsequent instrumental analysis. The general workflow is depicted below.
Caption: General workflow for Cyclo(Tyr-Gly) analysis.
Protocol 1: Silylation using MSTFA
Silylation is a robust and widely used derivatization technique for compounds containing active hydrogens.[2][5] N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a potent silylating agent that reacts with hydroxyl and amide groups to form volatile trimethylsilyl (B98337) (TMS) derivatives.[3][6]
Materials:
-
Cyclo(Tyr-Gly) standard or dried sample extract
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (B92270) (anhydrous) or Acetonitrile (anhydrous)
-
Heating block or oven
-
GC vials (2 mL) with inserts
-
Microsyringes
Experimental Protocol:
-
Sample Preparation: Ensure the sample containing Cyclo(Tyr-Gly) is completely dry. Water will react with the silylating reagent and interfere with the derivatization.[2][6] Lyophilization or evaporation under a stream of dry nitrogen is recommended.
-
Derivatization Reaction:
-
Sample Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system. A typical injection volume is 1-2 µL.
Protocol 2: Two-Step Derivatization: Acylation using PFPA
Acylation is another effective method to increase the volatility and thermal stability of polar compounds.[8][9] This protocol uses pentafluoropropionic anhydride (B1165640) (PFPA) to acylate the hydroxyl and amide groups of Cyclo(Tyr-Gly). Fluorinated derivatives can also enhance detection sensitivity.[7][9]
Materials:
-
Cyclo(Tyr-Gly) standard or dried sample extract
-
Pentafluoropropionic anhydride (PFPA)
-
Ethyl acetate (B1210297) (anhydrous)
-
Heating block or oven
-
GC vials (2 mL) with inserts
-
Microsyringes
Experimental Protocol:
-
Sample Preparation: As with silylation, the sample must be thoroughly dried to prevent hydrolysis of the acylating reagent.
-
Derivatization Reaction:
-
To the dried sample in a GC vial, add 100 µL of ethyl acetate.
-
Add 50 µL of PFPA to the vial.
-
Cap the vial tightly and mix.
-
Heat the reaction mixture at 60-70°C for 30 minutes.
-
After cooling, evaporate the excess reagent and solvent under a gentle stream of dry nitrogen.
-
-
Sample Analysis: Reconstitute the dried derivative in a suitable solvent (e.g., 100 µL of ethyl acetate or toluene) for GC-MS analysis. Inject 1-2 µL into the GC-MS system.
Derivatization Pathways
The derivatization process for Cyclo(Tyr-Gly) involves the chemical modification of its active functional groups to enhance its suitability for GC-MS analysis.
Caption: Derivatization pathways for Cyclo(Tyr-Gly).
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the derivatization of Cyclo(Tyr-Gly). The exact quantitative performance will depend on the specific GC-MS instrumentation and analytical conditions used.
| Parameter | Silylation (MSTFA) | Acylation (PFPA) |
| Reagent | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | Pentafluoropropionic anhydride |
| Solvent | Pyridine or Acetonitrile | Ethyl Acetate |
| Reaction Temp. | 60-80°C | 60-70°C |
| Reaction Time | 30-60 min | 30 min |
| Derivative | Trimethylsilyl (TMS) | Pentafluoropropionyl (PFP) |
| Volatility | High | Very High |
| Stability | Good (moisture sensitive) | Excellent |
Discussion
The choice of derivatization protocol for Cyclo(Tyr-Gly) analysis by GC-MS depends on the specific requirements of the study.
-
Silylation with MSTFA is a one-step reaction that is generally effective and widely used for metabolomic studies.[6][10] However, the resulting TMS derivatives can be susceptible to hydrolysis, requiring anhydrous conditions throughout the sample preparation and analysis.[2]
-
Acylation with PFPA produces highly stable and volatile derivatives.[11] The introduction of fluorine atoms can significantly enhance the sensitivity of detection, particularly when using an electron capture detector (ECD) or negative chemical ionization (NCI) mass spectrometry.[7][9] This two-step process (including a final reconstitution step) may be slightly more labor-intensive.
It is recommended to optimize the reaction conditions, such as temperature and time, for the specific instrumentation and sample matrices being analyzed. The inclusion of an internal standard is also crucial for accurate quantification.
Conclusion
Both silylation and acylation are robust methods for the derivatization of Cyclo(Tyr-Gly), enabling its analysis by GC-MS. These protocols provide a foundation for researchers to develop and validate methods for the identification and quantification of this and other cyclic dipeptides in various sample types. The choice between the methods will depend on the desired sensitivity, stability, and the available instrumentation.
References
- 1. Cyclo(Tyr-Gly) | 5625-49-0 | FAA62549 | Biosynth [biosynth.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Derivatization in mass spectrometry--1. Silylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. scribd.com [scribd.com]
- 8. labinsights.nl [labinsights.nl]
- 9. jfda-online.com [jfda-online.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing the Antibacterial Activity of Cyclo(Tyr-Gly)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(Tyr-Gly) is a cyclic dipeptide that, like other molecules in its class, holds potential for antimicrobial activity. Cyclic dipeptides are known to exhibit a range of biological activities, and their study is a burgeoning field in the quest for novel antimicrobial agents. The protocols detailed herein provide standardized methods for the systematic evaluation of the antibacterial properties of Cyclo(Tyr-Gly). These guidelines are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and are intended to ensure reproducibility and comparability of results. The provided application notes will guide researchers through the essential assays for determining the antibacterial spectrum and potency of Cyclo(Tyr-Gly), including disk diffusion, minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and time-kill kinetics.
Data Presentation
Due to the limited availability of specific quantitative data for Cyclo(Tyr-Gly) in the public domain, the following tables present representative data for other cyclic dipeptides to illustrate how to structure and report experimental findings. Researchers should replace this data with their own results for Cyclo(Tyr-Gly).
Table 1: Representative Zone of Inhibition Diameters for a Cyclic Dipeptide
| Test Organism | Gram Stain | Zone of Inhibition (mm) |
| Staphylococcus aureus | Gram-positive | 15 |
| Bacillus subtilis | Gram-positive | 18 |
| Escherichia coli | Gram-negative | 10 |
| Pseudomonas aeruginosa | Gram-negative | 8 |
Table 2: Representative MIC and MBC Values for a Cyclic Dipeptide
| Test Organism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 64 | 128 |
| Bacillus subtilis | Gram-positive | 32 | 64 |
| Escherichia coli | Gram-negative | 128 | >256 |
| Pseudomonas aeruginosa | Gram-negative | 256 | >256 |
Experimental Protocols
Kirby-Bauer Disk Diffusion Assay
This method provides a qualitative assessment of the antibacterial activity of Cyclo(Tyr-Gly).
Materials:
-
Cyclo(Tyr-Gly)
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (B569324) (MHA) plates
-
Bacterial cultures (e.g., S. aureus, E. coli)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Incubator (35 ± 2°C)
-
Calipers or ruler
Procedure:
-
Preparation of Cyclo(Tyr-Gly) Disks:
-
Dissolve Cyclo(Tyr-Gly) in a suitable solvent to a desired concentration.
-
Impregnate sterile filter paper disks with a known volume of the Cyclo(Tyr-Gly) solution and allow them to dry completely in a sterile environment.
-
-
Inoculum Preparation:
-
From a pure, overnight culture, select 3-5 isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Inoculation of MHA Plates:
-
Within 15 minutes of preparing the inoculum, dip a sterile swab into the suspension and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60° each time.
-
-
Disk Placement:
-
Using sterile forceps, place the prepared Cyclo(Tyr-Gly) disks onto the inoculated MHA plate.
-
Gently press each disk to ensure complete contact with the agar surface.
-
Include a solvent-only disk as a negative control and a disk with a known antibiotic as a positive control.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-18 hours.
-
-
Interpretation:
-
Measure the diameter of the zone of complete inhibition around each disk in millimeters.
-
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This assay determines the lowest concentration of Cyclo(Tyr-Gly) that inhibits the visible growth of a bacterium.
Materials:
-
Cyclo(Tyr-Gly)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial cultures
-
Sterile saline or broth
-
0.5 McFarland turbidity standard
-
Multichannel pipette
-
Incubator (35 ± 2°C)
-
Plate reader (optional)
Procedure:
-
Preparation of Cyclo(Tyr-Gly) Dilutions:
-
Prepare a stock solution of Cyclo(Tyr-Gly) in CAMHB.
-
Perform serial two-fold dilutions of the stock solution in the wells of a 96-well plate to achieve a range of concentrations.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation:
-
Add the standardized inoculum to each well containing the Cyclo(Tyr-Gly) dilutions.
-
Include a growth control well (inoculum without Cyclo(Tyr-Gly)) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plate at 35 ± 2°C for 16-20 hours.
-
-
Interpretation:
-
The MIC is the lowest concentration of Cyclo(Tyr-Gly) at which there is no visible turbidity (bacterial growth). This can be assessed visually or with a plate reader.
-
Minimum Bactericidal Concentration (MBC) Assay
This assay determines the lowest concentration of Cyclo(Tyr-Gly) that results in a ≥99.9% reduction of the initial bacterial inoculum.
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile pipette tips
-
Spreader
-
Incubator (35 ± 2°C)
Procedure:
-
Subculturing from MIC wells:
-
From the wells of the completed MIC plate showing no visible growth (at and above the MIC), take a 10-100 µL aliquot.
-
-
Plating:
-
Spread the aliquot onto a labeled MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
-
Interpretation:
-
The MBC is the lowest concentration of Cyclo(Tyr-Gly) that results in no more than 0.1% of the original inoculum growing on the MHA plate.
-
Time-Kill Curve Assay
This assay assesses the rate at which Cyclo(Tyr-Gly) kills a bacterial population over time.
Materials:
-
Cyclo(Tyr-Gly)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
Sterile flasks or tubes
-
Shaking incubator (35 ± 2°C)
-
Sterile saline for dilutions
-
Mueller-Hinton Agar (MHA) plates
-
Spreader or spiral plater
Procedure:
-
Inoculum Preparation:
-
Grow the test bacterium in CAMHB to the early to mid-logarithmic phase.
-
Dilute the culture in fresh CAMHB to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
-
Assay Setup:
-
Prepare flasks or tubes containing CAMHB with different concentrations of Cyclo(Tyr-Gly) (e.g., 0.5x, 1x, 2x, 4x MIC).
-
Include a growth control flask without the compound.
-
Inoculate each flask with the prepared bacterial suspension.
-
-
Sampling and Plating:
-
At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquot in sterile saline.
-
Plate a known volume of the appropriate dilutions onto MHA plates.
-
-
Incubation and Colony Counting:
-
Incubate the plates at 35 ± 2°C for 18-24 hours.
-
Count the number of colonies (CFU/mL) for each time point and concentration.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each concentration of Cyclo(Tyr-Gly) and the growth control. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
-
Mandatory Visualizations
Caption: General workflow for antibacterial activity testing of Cyclo(Tyr-Gly).
Caption: Plausible quorum sensing inhibition mechanism by Cyclo(Tyr-Gly).
Developing Assays for Quorum Sensing Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for a variety of assays used to identify and characterize inhibitors of bacterial quorum sensing (QS). Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density, often regulating virulence, biofilm formation, and antibiotic resistance.[1][2] The inhibition of QS, a strategy known as quorum quenching (QQ), is a promising anti-virulence approach to combat bacterial infections.[1][3][4]
Introduction to Quorum Sensing Systems
Bacteria utilize various signaling molecules, or autoinducers, for quorum sensing. The most well-characterized systems include:
-
Acyl-Homoserine Lactone (AHL) System: Prevalent in Gram-negative bacteria, this system uses AHLs as signaling molecules.[3] A synthase (LuxI homolog) produces the AHL, which at a critical concentration binds to a transcriptional regulator (LuxR homolog), activating the expression of target genes.[3][5]
-
Autoinducing Peptide (AIP) System: Primarily used by Gram-positive bacteria, this system relies on small, modified peptides as signaling molecules.[3]
The following sections detail assays designed to screen for and evaluate inhibitors of these systems.
Section 1: High-Throughput Screening (HTS) Assays for Quorum Sensing Inhibitors
High-throughput screening allows for the rapid testing of large compound libraries to identify potential QS inhibitors (QSIs).
Reporter Gene-Based Assays
These assays utilize engineered bacterial strains where a QS-regulated promoter controls the expression of a reporter gene, such as those for bioluminescence (e.g., lux), fluorescence (e.g., gfp), or a colorimetric enzyme (e.g., lacZ). A reduction in the reporter signal in the presence of a test compound indicates potential QS inhibition.[8][9]
Logical Workflow for Reporter Gene-Based HTS
Caption: Workflow for a typical reporter gene-based HTS assay for QSI discovery.
Protocol 1: General Reporter Gene Assay for AHL-QS Inhibition
This protocol is a generalized procedure adaptable for various AHL reporter strains.
Materials:
-
Bacterial reporter strain (e.g., Chromobacterium violaceum ATCC 12472, Pseudomonas aeruginosa MH602 (lasB-gfp))
-
Appropriate growth medium (e.g., Luria-Bertani (LB) broth)
-
Test compounds and controls (e.g., known QSI, DMSO as vehicle control)
-
96-well or 384-well microtiter plates
-
Plate reader for measuring absorbance and fluorescence/luminescence
Procedure:
-
Prepare Reporter Strain: Inoculate the reporter strain into the appropriate broth and grow overnight at the optimal temperature (e.g., 30°C for C. violaceum, 37°C for P. aeruginosa).
-
Compound Plating: Prepare serial dilutions of test compounds in the microtiter plate. Include wells for positive and negative controls.
-
Inoculation: Dilute the overnight culture of the reporter strain to a starting OD600 of approximately 0.05-0.1. Add the diluted culture to each well of the microtiter plate.
-
Incubation: Incubate the plates at the optimal temperature for a defined period (e.g., 18-24 hours) with shaking.
-
Data Acquisition:
-
Measure the optical density at 600 nm (OD600) to assess bacterial growth.
-
Measure the reporter signal (e.g., violacein (B1683560) production in C. violaceum can be quantified by lysing the cells and measuring absorbance at 585 nm; GFP fluorescence at excitation/emission wavelengths of ~485/515 nm).
-
-
Data Analysis:
-
Normalize the reporter signal to cell density (Reporter Signal / OD600).
-
Calculate the percentage of inhibition for each compound concentration relative to the untreated control.
-
Determine the IC50 value, the concentration of the inhibitor that causes a 50% reduction in the reporter signal.[10]
-
Enzyme-Targeted Assays
Protocol 2: Acyl-HSL Synthase Inhibition Assay (Cell-Free)
This protocol is based on an enzyme-coupled assay that measures 5'-methylthioadenosine (MTA), a product of the AHL synthase reaction.[12]
Materials:
-
Purified acyl-HSL synthase (e.g., LasI, RhlI)
-
Substrates: Acyl-Acyl Carrier Protein (Acyl-ACP) and S-adenosylmethionine (SAM)
-
Enzyme-coupled assay kit for MTA detection (e.g., commercially available kits)
-
Test compounds and controls
-
384-well microtiter plates
-
Plate reader capable of measuring the kit's output (e.g., luminescence, fluorescence)
Procedure:
-
Compound Plating: Dispense test compounds into the microtiter plate.
-
Enzyme Addition: Add the purified acyl-HSL synthase to each well.
-
Incubation: Incubate the plate for a short period (e.g., 30 minutes) to allow for inhibitor-enzyme interaction.
-
Substrate Addition: Add the substrates (Acyl-ACP and SAM) to initiate the reaction.
-
Reaction Incubation: Incubate for a defined time (e.g., 15-30 minutes) to allow for product formation.
-
Detection: Add the detection reagents from the MTA assay kit.
-
Readout: After a final incubation period, measure the signal according to the kit manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition and determine IC50 values for active compounds.
Section 2: Phenotypic Assays for QSI Activity
These assays measure the inhibition of QS-regulated phenotypes, providing a more direct assessment of a compound's potential to reduce bacterial virulence.
Biofilm Inhibition Assay
Biofilm formation is a key virulence factor regulated by QS in many pathogens.[13][14][15]
Protocol 3: Crystal Violet Biofilm Assay
This is a widely used method for quantifying biofilm formation.[15][16]
Materials:
-
Bacterial strain (e.g., P. aeruginosa PAO1)
-
Growth medium
-
Test compounds
-
96-well flat-bottomed polystyrene plates
-
0.1% Crystal Violet solution
-
30% Acetic acid or 95% Ethanol (B145695)
-
Plate reader for absorbance measurement
Procedure:
-
Inoculation and Treatment: Inoculate a diluted overnight culture of the bacterial strain into the wells of a 96-well plate containing different concentrations of the test compounds.
-
Incubation: Incubate the plate without shaking for 24-48 hours at the optimal growth temperature to allow for biofilm formation.
-
Washing: Carefully discard the planktonic cells and wash the wells gently with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Staining: Add 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.
-
Washing: Remove the crystal violet solution and wash the wells again with PBS.
-
Solubilization: Add 30% acetic acid or 95% ethanol to each well to solubilize the crystal violet bound to the biofilm.
-
Quantification: Measure the absorbance at 570-595 nm using a plate reader.
-
Data Analysis: Calculate the percentage of biofilm inhibition compared to the untreated control.
Biofilm Inhibition Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. jmb.or.kr [jmb.or.kr]
- 3. Screening strategies for quorum sensing inhibitors in combating bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of Quorum Sensing Inhibition Strategies to Control Microfouling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. [PDF] Targeting Quorum Sensing: High-Throughput Screening to Identify Novel LsrK Inhibitors | Semantic Scholar [semanticscholar.org]
- 8. Identification of Five Structurally Unrelated Quorum-Sensing Inhibitors of Pseudomonas aeruginosa from a Natural-Derivative Database - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. courses.edx.org [courses.edx.org]
- 11. [PDF] A high-throughput screen for quorum-sensing inhibitors that target acyl-homoserine lactone synthases | Semantic Scholar [semanticscholar.org]
- 12. pnas.org [pnas.org]
- 13. Inhibition of quorum sensing-controlled biofilm formation in Pseudomonas aeruginosa by quorum-sensing inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of Quorum Sensing-Controlled Virulence Factors and Biofilm Formation in Pseudomonas aeruginosa by Culture Extract from Novel Bacterial Species of Paenibacillus Using a Rat Model of Chronic Lung Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of Quorum Sensing and Biofilm Formation in Pathogenic Bacteria [ijraset.com]
- 16. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cyclo(Tyr-Gly) Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the synthesis yield of Cyclo(Tyr-Gly), a cyclic dipeptide. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing Cyclo(Tyr-Gly)?
A1: Cyclo(Tyr-Gly), a 2,5-diketopiperazine (DKP), is most commonly synthesized by the cyclization of a linear Tyr-Gly or Gly-Tyr dipeptide.[1] The main approaches are solution-phase synthesis and solid-phase peptide synthesis (SPPS).[2][3] In solution-phase synthesis, the dipeptide is cyclized in a suitable solvent, often at elevated temperatures or in the presence of a weak base. In SPPS, the dipeptide is assembled on a resin support, and cyclization can occur either on the resin or after cleavage from the resin.[2]
Q2: What is the critical step in forming the diketopiperazine ring?
A2: The critical step is the intramolecular aminolysis, where the N-terminal amine of the dipeptide attacks the C-terminal ester or activated carboxyl group to form the cyclic amide bonds. This cyclization is highly dependent on the dipeptide's ability to adopt a cis-amide bond conformation, which brings the reactive ends in proximity.[1]
Q3: What are the major challenges in synthesizing Cyclo(Tyr-Gly) that can lead to low yields?
A3: The primary challenges include:
-
Epimerization (Racemization): The stereocenters of the amino acids can be compromised under harsh basic, acidic, or thermal conditions, leading to a mixture of diastereomers that can be difficult to separate.[1]
-
Intermolecular side reactions: Instead of intramolecular cyclization, the linear dipeptides can react with each other to form linear polymers or cyclic dimers, especially at high concentrations.
-
Incomplete cyclization: The reaction may not go to completion, leaving unreacted linear dipeptide.
-
Side-chain reactions: The hydroxyl group of the tyrosine side chain can undergo side reactions, such as esterification, if not properly protected, especially during activation of the C-terminal carboxyl group.[2]
-
Purification difficulties: Separating the desired Cyclo(Tyr-Gly) from byproducts and unreacted starting materials can be challenging.
Troubleshooting Guide
Problem 1: Low or No Yield of Cyclo(Tyr-Gly)
| Potential Cause | Recommended Solution |
| Inefficient Cyclization Conditions | Optimize reaction temperature and time. For solution-phase synthesis, refluxing in a high-boiling point solvent like isopropanol (B130326) or toluene (B28343) can be effective. Microwave-assisted synthesis can also improve reaction time and yield. |
| Intermolecular Polymerization | Perform the cyclization reaction under high dilution conditions (typically 0.01-0.05 M) to favor intramolecular cyclization over intermolecular reactions. |
| Inappropriate Starting Material | The cyclization of a dipeptide methyl or ethyl ester is often more facile than the free acid.[1] Consider converting the linear dipeptide to its corresponding ester before attempting cyclization. |
| Steric Hindrance | While less of an issue with glycine, ensure that bulky protecting groups are not hindering the necessary cis-amide bond formation. |
Problem 2: Presence of Multiple Spots on TLC or Peaks in HPLC (Impure Product)
| Potential Cause | Recommended Solution |
| Epimerization | Use milder reaction conditions. Avoid strong bases and prolonged heating. Chiral chromatography or careful analysis of NMR spectra can help identify and quantify diastereomers. |
| Formation of Linear Polymers or Cyclic Dimers | As mentioned above, use high dilution conditions for cyclization. Purification can be achieved using size exclusion chromatography or preparative HPLC. |
| Unreacted Linear Dipeptide | Increase reaction time or temperature, or consider a more effective coupling/activating agent if starting from the free acid. The unreacted dipeptide can be separated by chromatography. |
| Side-chain Reactions of Tyrosine | If synthesizing the linear dipeptide first, consider protecting the tyrosine hydroxyl group with a suitable protecting group (e.g., t-Butyl) that can be removed after cyclization.[2] |
Problem 3: Difficulty in Purifying the Final Product
| Potential Cause | Recommended Solution |
| Similar Polarity of Product and Byproducts | Optimize the mobile phase for reversed-phase HPLC (RP-HPLC) to achieve better separation. A gradient elution of acetonitrile (B52724) in water with a TFA modifier is a good starting point. |
| Product Precipitation/Insolubility | Cyclo(Tyr-Gly) has moderate polarity. Ensure the chosen purification solvent system is appropriate. It is soluble in solvents like DMSO, chloroform, and ethyl acetate.[4] |
| Complex Mixture from SPPS Cleavage | The cleavage cocktail from SPPS can contain various scavengers and byproducts. After cleavage, precipitate the crude peptide in cold diethyl ether, wash thoroughly, and then proceed with purification. |
Data Presentation
Table 1: Comparison of General Cyclization Conditions for Diketopiperazines
| Method | Starting Material | Typical Reagents/Conditions | Reported Yields (General) | Key Considerations |
| Solution-Phase (Thermal) | Dipeptide methyl/ethyl ester | Reflux in isopropanol, toluene, or acetic acid | Moderate to High | Simple, but can require high temperatures leading to epimerization. |
| Solution-Phase (Base-catalyzed) | Dipeptide ester | Weak base (e.g., triethylamine) in an inert solvent (e.g., DMF) | Variable | Milder conditions may reduce epimerization, but optimization is key. |
| Solid-Phase (Cyclative Cleavage) | Dipeptide attached to resin | Heating or treatment with a mild base (e.g., DIPEA) | Good to Excellent | Minimizes intermolecular reactions due to pseudo-dilution effect. Resin and linker choice are critical. |
| Microwave-Assisted Synthesis | N-Boc-dipeptide ester | Solvent-free or in a high-boiling solvent | High | Significantly reduces reaction times and can improve yields and stereochemical integrity. |
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of Cyclo(Tyr-Gly) from Tyr-Gly Methyl Ester
-
Preparation of Tyr-Gly Methyl Ester: Synthesize the linear dipeptide H-Tyr-Gly-OMe using standard peptide coupling methods (e.g., using Boc-Tyr(OH)-OH and H-Gly-OMe with a coupling agent like DCC/HOBt or HATU). Deprotect the N-terminal Boc group using TFA. Neutralize the resulting salt carefully.
-
Cyclization:
-
Dissolve the Tyr-Gly methyl ester in a high-boiling point solvent such as isopropanol or a mixture of dichloromethane (B109758) and isopropanol to a final concentration of 0.01 M.
-
Heat the solution to reflux (approximately 80-85°C) and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Alternatively, add a weak base like triethylamine (B128534) (1.1 equivalents) and stir at room temperature or with gentle heating.
-
-
Work-up and Purification:
-
Remove the solvent under reduced pressure.
-
Dissolve the crude product in a suitable solvent (e.g., ethyl acetate) and wash with a mild acid, a mild base, and brine to remove unreacted starting materials and byproducts.
-
Dry the organic layer and concentrate.
-
Purify the crude Cyclo(Tyr-Gly) by flash column chromatography on silica (B1680970) gel or by preparative RP-HPLC.
-
Protocol 2: Solid-Phase Synthesis of Cyclo(Tyr-Gly)
-
Resin Preparation: Start with a pre-loaded Fmoc-Gly-Wang resin or a similar resin suitable for C-terminal acid cleavage.[5]
-
Dipeptide Assembly:
-
Swell the resin in DMF.
-
Perform Fmoc deprotection using 20% piperidine (B6355638) in DMF.
-
Couple Fmoc-Tyr(tBu)-OH using a coupling agent like HBTU/DIPEA or DIC/OxymaPure in DMF.[2][5] Ensure the coupling is complete using a Kaiser test.
-
-
Cleavage and Cyclization:
-
After coupling, wash the resin thoroughly.
-
Perform a final Fmoc deprotection to expose the N-terminal amine of tyrosine.
-
Cleave the dipeptide from the resin using a mild cleavage cocktail (e.g., 1-5% TFA in DCM). This will yield the linear H-Tyr(tBu)-Gly-OH.
-
Lyophilize the cleaved dipeptide.
-
Perform cyclization in solution as described in Protocol 1, using a coupling agent like HBTU/DIPEA under high dilution.
-
Finally, remove the t-Butyl protecting group from the tyrosine side chain using a stronger TFA cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).
-
-
Purification: Purify the final product by preparative RP-HPLC.
Visualizations
Caption: Comparative workflow of solution-phase vs. solid-phase synthesis of Cyclo(Tyr-Gly).
Caption: Troubleshooting decision tree for low Cyclo(Tyr-Gly) synthesis yield.
References
- 1. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 4. Cyclo(Tyr-Gly) | CAS:5625-49-0 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Cyclo(Tyr-Gly) Solubility in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Cyclo(Tyr-Gly) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my Cyclo(Tyr-Gly) not dissolving in water or aqueous buffers like PBS?
A1: Cyclo(Tyr-Gly) has inherently low solubility in aqueous solutions. This is primarily due to the hydrophobic nature of the tyrosine side chain and the rigid, cyclic structure of the dipeptide, which can favor intermolecular interactions and aggregation over solvation in water.
Q2: What is the expected aqueous solubility of Cyclo(Tyr-Gly)?
A2: Specific quantitative data on the aqueous solubility of Cyclo(Tyr-Gly) is limited in publicly available literature. However, based on its chemical structure and the behavior of similar tyrosine-containing cyclic dipeptides, its solubility in neutral aqueous solutions is expected to be low. For practical purposes, it is often considered to have limited water solubility.
Q3: I've managed to dissolve Cyclo(Tyr-Gly) with the help of a co-solvent, but it precipitates when I dilute it with my aqueous buffer. What is happening?
A3: This is a common issue known as "salting out" or precipitation upon dilution. When the concentration of the organic co-solvent (like DMSO) is decreased by adding an aqueous buffer, the overall solvating power of the mixture for the hydrophobic Cyclo(Tyr-Gly) is reduced. This can cause the peptide to exceed its solubility limit in the final aqueous-organic mixture and precipitate out of the solution.
Q4: Can I use pH adjustment to improve the solubility of Cyclo(Tyr-Gly)?
A4: Yes, pH can influence the solubility of Cyclo(Tyr-Gly), although its impact might be less pronounced than for linear peptides with free N- and C-termini. The phenolic hydroxyl group of tyrosine has a pKa of approximately 10. At pH values significantly above this pKa, the hydroxyl group will be deprotonated, increasing the molecule's overall negative charge and potentially enhancing its solubility in water. Therefore, dissolving Cyclo(Tyr-Gly) in a slightly basic buffer (pH > 10) may improve its solubility. However, the stability of the compound at high pH should be considered for your specific application.
Q5: Will heating the solution help to dissolve Cyclo(Tyr-Gly)?
A5: Gentle warming (e.g., to 37°C) can increase the kinetic energy of the system and may aid in the dissolution of Cyclo(Tyr-Gly).[1] However, excessive heating should be avoided as it can potentially lead to degradation of the peptide. If you choose to warm the solution, do so cautiously and for a limited time.
Q6: Is sonication a suitable method to aid in dissolving Cyclo(Tyr-Gly)?
A6: Yes, sonication can be a useful technique to break down solid aggregates and facilitate the dissolution of Cyclo(Tyr-Gly).[1] Use a sonicating water bath and apply short bursts of sonication to avoid excessive heating of the sample.
Data Presentation
Table 1: Qualitative Solubility Summary of Cyclo(Tyr-Gly)
| Solvent System | Expected Solubility | Remarks |
| Deionized Water (neutral pH) | Very Low | The hydrophobic tyrosine side chain limits solubility. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Very Low | Similar to deionized water; salts in the buffer are unlikely to significantly improve solubility. |
| Acidic Buffers (e.g., pH 4-6) | Low | Limited improvement expected as there are no primary acidic or basic groups to protonate. |
| Basic Buffers (e.g., pH > 10) | Moderate | Deprotonation of the tyrosine hydroxyl group may increase solubility. |
| Dimethyl Sulfoxide (DMSO) | High | A common and effective organic solvent for dissolving Cyclo(Tyr-Gly). |
| Ethanol, Methanol | Soluble | These polar organic solvents can also be used.[2] |
| Aqueous Solutions with Co-solvents (e.g., DMSO/water) | Variable | Solubility depends on the ratio of the co-solvent to water. Higher organic solvent content leads to higher solubility. |
Experimental Protocols
Protocol 1: Dissolving Cyclo(Tyr-Gly) in an Aqueous Solution using a Co-solvent (DMSO)
This protocol is recommended for preparing aqueous solutions of Cyclo(Tyr-Gly) for in vitro experiments.
Materials:
-
Cyclo(Tyr-Gly) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Sterile, low-retention microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Sonicator water bath (optional)
Procedure:
-
Equilibrate: Allow the vial containing the lyophilized Cyclo(Tyr-Gly) powder to reach room temperature before opening to prevent condensation of moisture.
-
Weigh: Accurately weigh the desired amount of Cyclo(Tyr-Gly) in a sterile microcentrifuge tube.
-
Prepare Concentrated Stock in DMSO:
-
Add a minimal amount of anhydrous DMSO to the Cyclo(Tyr-Gly) powder to create a concentrated stock solution (e.g., 10-20 µL of DMSO per 1 mg of peptide).
-
Vortex the tube gently until the peptide is completely dissolved. The solution should be clear and free of particulates. If necessary, brief sonication in a water bath can be applied.
-
-
Dilution into Aqueous Buffer:
-
While gently vortexing the aqueous buffer, add the concentrated DMSO stock solution dropwise to the buffer.
-
Crucially, do not add the aqueous buffer to the DMSO stock. Adding the stock to the buffer helps to avoid localized high concentrations of the peptide, which can lead to precipitation.
-
-
Final Concentration and Observation:
-
Continue adding the stock solution until the desired final concentration is reached.
-
Visually inspect the final solution for any signs of precipitation (cloudiness, particulates). If precipitation occurs, the solubility limit in that specific aqueous/DMSO mixture has been exceeded. You may need to prepare a more dilute final solution or increase the percentage of DMSO in your final solution if your experimental design allows.
-
-
Storage: Store the prepared solution as recommended on the product datasheet, typically at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.
Mandatory Visualizations
Caption: Troubleshooting workflow for Cyclo(Tyr-Gly) solubility issues.
Caption: Factors influencing the aqueous solubility of Cyclo(Tyr-Gly).
References
Cyclo(Tyr-Gly) Purification Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Cyclo(Tyr-Gly).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying Cyclo(Tyr-Gly)?
A1: The most prevalent and effective method for purifying Cyclo(Tyr-Gly) is preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates the target molecule from impurities based on its hydrophobicity. A C18 column is typically the stationary phase of choice for this separation.[1][2][3]
Q2: What solvents are suitable for dissolving crude Cyclo(Tyr-Gly) before purification?
A2: Cyclo(Tyr-Gly) is soluble in a range of organic solvents. For RP-HPLC, it is recommended to dissolve the crude product in a minimal amount of the initial mobile phase, such as a low percentage of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA). If solubility is an issue, Dimethyl sulfoxide (B87167) (DMSO) can be used, but it's important to minimize the injection volume to avoid peak distortion. Other suitable solvents include chloroform, dichloromethane, and ethyl acetate.[4]
Q3: What purity level can I expect to achieve for Cyclo(Tyr-Gly) after a single purification step?
A3: With an optimized preparative RP-HPLC protocol, a purity of greater than 95% is readily achievable.[2] Commercially available Cyclo(Tyr-Gly) often has a purity of 98% to over 99%.[4][5][6][7]
Q4: How should I store the purified Cyclo(Tyr-Gly)?
A4: For long-term storage, lyophilized Cyclo(Tyr-Gly) should be kept in a freezer at or below -20°C. If in a solvent, it can be stored at -80°C for up to six months or at -20°C for one month, protected from light.[4]
Troubleshooting Guide
This guide addresses common problems encountered during the purification of Cyclo(Tyr-Gly) using RP-HPLC.
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution/Overlapping Peaks | Inappropriate Gradient: The elution gradient may be too steep, not allowing for sufficient separation of Cyclo(Tyr-Gly) from closely eluting impurities. | Optimize the Gradient: After an initial broad "scouting" gradient, develop a shallower, more focused gradient around the elution point of your target peptide to improve resolution.[2] |
| Column Overload: Injecting too much crude material onto the column can lead to broad, poorly resolved peaks. | Reduce Sample Load: Decrease the amount of sample injected onto the column. For preparative columns, a typical loading capacity is 1-2 mg per mL of packed column volume.[8] | |
| Peak Tailing | Secondary Interactions: The basic amine groups in the peptide can interact with ionized silanol (B1196071) groups on the silica-based column packing, causing tailing.[9] | Adjust Mobile Phase pH: Use an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of 0.1% in the mobile phase. This protonates the silanol groups and reduces these secondary interactions.[2][3] |
| Column Contamination/Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to peak tailing.[10][11] | Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities.[12] If the problem persists, consider flushing the column with a strong solvent or replacing it. | |
| Peak Broadening | Extra-Column Volume: Excessive tubing length or a large detector flow cell can contribute to band broadening.[9] | Minimize Tubing Length: Keep the tubing between the injector, column, and detector as short as possible. |
| Sample Solvent Incompatibility: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak broadening. | Match Sample Solvent to Mobile Phase: Dissolve the crude Cyclo(Tyr-Gly) in the initial mobile phase whenever possible. If a stronger solvent like DMSO is used, keep the injection volume small. | |
| Variable Retention Times | Mobile Phase Inconsistency: Small variations in the preparation of the mobile phase, particularly the pH, can lead to shifts in retention time.[12] | Ensure Consistent Mobile Phase Preparation: Prepare fresh mobile phase for each run and ensure accurate pH measurement. |
| Column Equilibration: Insufficient equilibration of the column with the initial mobile phase conditions before injection can cause retention time drift. | Thoroughly Equilibrate the Column: Equilibrate the column with at least 10-15 column volumes of the starting mobile phase before each injection.[2] | |
| Low Yield/Recovery | Peptide Precipitation: The peptide may precipitate on the column if the concentration is too high or if it is not soluble in the mobile phase. | Improve Solubility: Ensure the sample is fully dissolved before injection. A small amount of organic modifier can be added to the sample if necessary. |
| Sub-optimal Fraction Collection: Fractions may be collected too broadly, leading to the inclusion of impurities and subsequent loss of pure product when pooling fractions. | Analyze Fractions Before Pooling: Analyze the purity of each collected fraction using analytical HPLC before pooling them for lyophilization.[2] |
Experimental Protocols
Preparative RP-HPLC for Cyclo(Tyr-Gly) Purification
This protocol is a general guideline and may require optimization based on the specific impurities present in the crude sample.
-
Sample Preparation:
-
Dissolve the crude Cyclo(Tyr-Gly) in a minimal volume of Mobile Phase A (see below). A typical starting concentration is 10-20 mg/mL.
-
If solubility is an issue, a small amount of DMSO can be added.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.[2]
-
-
HPLC System and Column:
-
System: Preparative HPLC system with a UV detector.
-
Column: C18 reversed-phase preparative column (e.g., 21.2 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Method Development (Analytical Scale):
-
First, develop a method on an analytical C18 column (e.g., 4.6 x 250 mm).
-
Scouting Gradient: Run a broad linear gradient, for example, 5% to 95% Mobile Phase B over 30 minutes, to determine the approximate retention time of Cyclo(Tyr-Gly).
-
Optimized Gradient: Based on the scouting run, create a shallower gradient around the retention time of the target peak. For instance, if the peak elutes at 30% B, an optimized gradient could be 20% to 40% B over 20-30 minutes.
-
-
Preparative Scale-Up:
-
Column Equilibration: Equilibrate the preparative C18 column with the starting conditions of the optimized gradient (e.g., 80% A, 20% B) for at least 10-15 column volumes.
-
Injection: Load the filtered crude peptide solution onto the column.
-
Elution: Run the optimized gradient.
-
Detection: Monitor the elution profile at 220 nm (for the peptide bond) and 280 nm (for the tyrosine side chain).[13]
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
-
Post-Purification Processing:
-
Purity Analysis: Analyze the purity of each collected fraction using the optimized analytical HPLC method.
-
Pooling: Combine all fractions that meet the desired purity level (e.g., ≥95%).
-
Lyophilization: Freeze the pooled fractions at -80°C until completely solid, then lyophilize under high vacuum to obtain the purified peptide as a white, fluffy powder.[2]
-
Quantitative Data Summary
The following tables provide typical parameters and expected outcomes for Cyclo(Tyr-Gly) purification.
Table 1: Typical Preparative RP-HPLC Parameters
| Parameter | Value |
| Column | C18, 5-10 µm particle size, 100-300 Å pore size |
| Dimensions | 21.2 x 250 mm (Preparative) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 15-20 mL/min (for 21.2 mm ID column) |
| Detection | 220 nm, 280 nm |
| Gradient | Linear, optimized based on analytical run (e.g., 20-40% B over 30 min) |
Table 2: Representative Purity and Yield Data
| Stage | Purity | Yield/Recovery | Notes |
| Crude Product | Variable (typically 40-70%) | N/A | Purity depends on the success of the synthesis. |
| After Preparative HPLC | >95% | 60-90% | Recovery can be influenced by sample load and gradient optimization. |
| Commercial Standard | >98% - 99.7% | N/A | Represents a highly purified product.[4][5][7] |
Visualizations
Experimental Workflow for Bioactive Cyclic Dipeptide Purification and Screening
The following diagram illustrates a general workflow from a crude natural extract or synthetic product to the identification of bioactive cyclic dipeptides like Cyclo(Tyr-Gly).
Caption: Workflow for Cyclo(Tyr-Gly) purification and subsequent bioactivity screening.
References
- 1. hplc.eu [hplc.eu]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. proactivemr.com [proactivemr.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pharmtech.com [pharmtech.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. agilent.com [agilent.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Cyclo(-Arg-Gly-Asp-D-Tyr-Cys) peptide [novoprolabs.com]
Technical Support Center: Avoiding Epimerization During Cyclic Peptide Synthesis
This guide provides researchers, scientists, and drug development professionals with essential information to troubleshoot and prevent epimerization, a critical side reaction in cyclic peptide synthesis that can alter the biological activity of the final product.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of peptide synthesis?
A1: Epimerization is a chemical process where the stereochemistry at one of the chiral centers in a molecule is inverted. In peptide synthesis, this typically refers to the inversion of the α-carbon of an amino acid residue from its natural L-configuration to the unnatural D-configuration. This change can significantly impact the peptide's three-dimensional structure and, consequently, its biological function.[1][3] The resulting diastereomeric impurities are often difficult to separate from the desired peptide.[5]
Q2: What are the primary causes of epimerization during peptide synthesis?
A2: Epimerization is primarily a base-catalyzed side reaction.[1] There are two main mechanisms:
-
Oxazolone (B7731731) Formation: Strong activation of the C-terminal amino acid's carboxyl group can lead to the formation of a 5(4H)-oxazolone intermediate. This intermediate can easily lose its stereochemical integrity upon enolization in the presence of a base.[1] This is considered the most predominant source of racemization during peptide synthesis.[1]
-
Direct Enolization: A base can directly abstract the α-proton of an amino acid residue, leading to the formation of a planar enolate intermediate. Re-protonation can then occur from either face, resulting in a mixture of L- and D-isomers.[1]
Q3: Which amino acids are most susceptible to epimerization?
A3: Amino acids with side chains that can stabilize the enolate intermediate through electron-withdrawing effects are more prone to epimerization.[1] Histidine (His) and Cysteine (Cys) are particularly susceptible.[6][7] Phenylglycine and Methionine have also been noted for their potential to racemize.[1] Glycosylated amino acids also show enhanced epimerization.[8]
Q4: How does the choice of coupling reagent affect epimerization?
A4: The coupling reagent is crucial as it activates the carboxylic acid. Overly strong activation can promote oxazolone formation. Modern coupling reagents are designed to achieve high coupling rates while minimizing side reactions.[9]
-
Uronium/Aminium Salts (HATU, HBTU, HCTU, COMU): These are highly efficient but require a base.[9] HATU is known to react faster with less epimerization compared to HBTU.[10] COMU has shown greater coupling efficiency and reduced epimerization compared to HBTU/HATU.[11]
-
Phosphonium (B103445) Salts (PyBOP, PyAOP): These are also very effective, particularly for difficult couplings like those involving N-methylated amino acids.[10]
-
Carbodiimides (DCC, DIC): These are classic reagents but can lead to significant racemization if used alone.[9][12] They are almost always used with racemization-suppressing additives.[9][12]
-
Propanephosphonic Acid Anhydride (T3P): This reagent has been shown to be superior to others in some cases, providing high yields with low epimerization.[12]
Q5: What is the role of additives like HOBt, HOAt, and Oxyma?
A5: Additives are essential for suppressing epimerization, especially when using carbodiimide (B86325) coupling reagents.[6][12] They react with the activated amino acid to form an active ester intermediate, which is less prone to racemization than the O-acylisourea intermediate formed with carbodiimides alone.[12] HOAt (1-hydroxy-7-aza-benzotriazole) and Oxyma (ethyl cyanohydroxyiminoacetate) are generally considered more effective at preventing racemization than HOBt (1-hydroxy-benzotriazole).[6][12]
Q6: How can I detect and quantify epimerization in my final product?
A6: Detecting and quantifying epimerization requires separating the desired peptide from its epimeric impurity. Common analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC or reverse-phase HPLC can often separate diastereomers. The extent of epimerization is calculated from the peak areas in the chromatogram.[13][14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is used to identify and confirm the presence of isomers, which have the same mass.[13][15] Tandem MS (MS/MS) can help differentiate between isomers based on their fragmentation patterns.[14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to distinguish between epimers, although it may require pure samples of each for comparison.[4]
Troubleshooting Guide
Problem: Significant epimerization (>5%) detected in the final cyclic peptide.
This troubleshooting guide will help you identify the potential source of epimerization and suggest corrective actions.
| Potential Cause | Recommended Action(s) | Explanation |
| Inappropriate Coupling Reagent | Switch to a coupling reagent known for low epimerization, such as HATU, HCTU, or COMU.[5][10][11] For fragment coupling, phosphonium salts (e.g., PyBOP) may be preferred.[11] | Uronium/aminium salt reagents often provide a good balance of high reactivity and low epimerization.[10][11] |
| Excessive Base or Strong Base | Use a weaker, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[8][9] Use the minimum amount of base necessary (often 1-2 equivalents). Some modern reagents like COMU perform well with just one equivalent of base.[11] | The presence and strength of the base are directly linked to the rate of epimerization via both direct enolization and oxazolone formation.[1][16] |
| High Reaction Temperature | Perform the coupling and cyclization steps at a lower temperature (e.g., 0°C or room temperature). | Higher temperatures can accelerate the rate of epimerization. |
| Prolonged Activation/Coupling Time | Optimize the reaction time. Do not let the activated amino acid sit for extended periods before the coupling or cyclization step. | The longer the activated species exists, especially in the presence of a base, the higher the chance of epimerization.[17] |
| Lack of Racemization Suppressant | Always use an additive like HOAt or Oxyma, especially when using carbodiimide reagents (DIC/DCC).[6][9][12] | Additives form active esters that are more stable against racemization than the intermediates formed by carbodiimides alone.[12] |
| Susceptible Amino Acid at C-terminus | If possible, redesign the synthesis to avoid having a highly susceptible residue (e.g., Cys, His) at the C-terminus of the linear precursor before cyclization. | The C-terminal residue of a fragment is the one being activated and is therefore the most prone to epimerization during the coupling step.[7] |
| Solvent Effects | Consider switching to a less polar solvent if compatible with your synthesis. | Solvent choice can influence reaction rates and the stability of intermediates. |
Quantitative Data Summary
The choice of coupling reagents, additives, and bases significantly impacts the level of epimerization. The following tables summarize findings from various studies.
Table 1: Effect of Coupling Reagent/Additive on Epimerization
| Coupling Reagent/Additive | Base | Epimerization (%) | Notes |
| HATU | DIPEA | Low | Reacts faster with less epimerization than HBTU.[10] |
| HCTU | DIPEA | Low | Good compromise in terms of reactivity and price.[11] |
| COMU | 2,6-Lutidine | Low | Shows greater coupling efficiency and reduced epimerization compared to HBTU/HATU.[11] |
| DIC/HOBt | NMM | Moderate | A standard combination, but newer additives are often better.[9] |
| DIC/HOAt | NMM | Low | HOAt is a superior racemization suppressant to HOBt.[12] |
| TDBTU | N/A | Very Low | Shown to produce significantly less epimerization than PyBOP, HBTU, and HATU in specific cases.[10] |
| DEPBT | N/A | Very Low | Particularly useful for easily epimerized amino acids.[10] |
Note: Epimerization levels are context-dependent (sequence, temperature, time) and these are general comparisons.
Table 2: Influence of Base on Epimerization
| Coupling Method | Base | Epimerization (%) | Reference |
| BOP | Triethylamine (TEA) | 13.6 | [16] |
| BOP | N-methylmorpholine (NMM) | 6.4 | [16] |
| BOP | N,N-diisopropylethylamine (DIPEA) | 4.8 | [16] |
| Various | 2,4,6-trimethylpyridine (TMP) | Low | Recommended for glycopeptides to reduce epimerization.[8] |
Key Experimental Protocols
Protocol 1: General Procedure for Minimizing Epimerization during a Coupling Step
-
Amino Acid Preparation: Dissolve the N-protected amino acid (1.2 eq) and a racemization suppressing additive (e.g., Oxyma, 1.2 eq) in a minimal amount of DMF.
-
Activation: Add the coupling reagent (e.g., DIC, 1.2 eq) to the amino acid solution. Allow pre-activation for a short period (e.g., 1-5 minutes) at 0°C.
-
Coupling: Add the activated amino acid mixture to the resin (which has a free N-terminal amine) or the N-deprotected peptide fragment in solution.
-
Base Addition: If required for the coupling reagent (e.g., HATU), add a hindered base (e.g., DIPEA, 2 eq) to the reaction mixture. For base-free conditions with DIC, no base is added.[9]
-
Reaction: Allow the reaction to proceed at a controlled temperature (0°C to room temperature) and monitor for completion using a qualitative test (e.g., Kaiser test for solid phase).
-
Washing: After completion, thoroughly wash the resin to remove excess reagents.
Protocol 2: Detection and Quantification of Epimers by RP-HPLC
-
Sample Preparation: Cleave the synthesized peptide from the solid support, perform global deprotection, and purify a small amount of the crude product. Dissolve the purified peptide in a suitable solvent (e.g., Water/Acetonitrile mixture).
-
HPLC System: Use a reverse-phase HPLC system equipped with a C18 column.
-
Method Development: Develop a gradient elution method, typically using two solvents: Solvent A (e.g., 0.1% TFA in Water) and Solvent B (e.g., 0.1% TFA in Acetonitrile). A slow, shallow gradient is often required to resolve diastereomers.
-
Analysis: Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm). The desired product and its epimer should appear as two distinct, closely eluting peaks.
-
Quantification: Integrate the peak areas of the two isomers. The percentage of epimerization is calculated as: % Epimerization = (Area of Epimer Peak / (Area of Main Peak + Area of Epimer Peak)) * 100
Visualizations
References
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Epimerisation in Peptide Synthesis | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 13. Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. escholarship.org [escholarship.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Epimerisation in Peptide Synthesis | MDPI [mdpi.com]
- 17. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Cyclo(Tyr-Gly) Technical Support Center: Troubleshooting and FAQs
Welcome to the technical support center for Cyclo(Tyr-Gly). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this cyclic dipeptide. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: What are the primary degradation pathways for Cyclo(Tyr-Gly)?
Cyclo(Tyr-Gly) primarily degrades through two main pathways:
-
Hydrolysis: The most common degradation pathway involves the cleavage of one or both of the amide bonds in the diketopiperazine ring. This is a non-enzymatic process heavily influenced by pH.
-
Photodegradation: Due to the presence of the tyrosine residue, which acts as a chromophore, Cyclo(Tyr-Gly) is susceptible to degradation upon exposure to light, particularly UV-A radiation. This can lead to oxidation of the tyrosine side chain and potential cleavage of the peptide backbone.[1][2]
Troubleshooting: Unexpected Degradation in Experiments
Question: I am observing significant degradation of my Cyclo(Tyr-Gly) sample during my experiments. What could be the cause?
Answer: Several factors could be contributing to the degradation of your sample. Consider the following:
-
pH of the Solution: Cyclo(Tyr-Gly), like other diketopiperazines, exhibits pH-dependent stability. It is most stable in a slightly acidic to neutral pH range (approximately 3 to 7).[3] If your experimental conditions are outside this range (i.e., strongly acidic or basic), you can expect accelerated hydrolysis.
-
Exposure to Light: Have your samples been protected from light? The tyrosine residue in Cyclo(Tyr-Gly) can absorb UV light, leading to photodegradation.[4][5] It is crucial to store and handle solutions containing Cyclo(Tyr-Gly) in light-protected containers (e.g., amber vials).
-
Presence of Microbial Contamination: While generally resistant to common proteases, specific microbial enzymes have been shown to degrade diketopiperazines.[6] Ensure your buffers and solutions are sterile to rule out microbial contamination as a source of degradation.
-
Storage Conditions: For long-term storage, it is recommended to keep Cyclo(Tyr-Gly) at -20°C or -80°C and protected from light.[7] Repeated freeze-thaw cycles should be avoided as they can also contribute to degradation.
FAQ 2: What are the expected degradation products of Cyclo(Tyr-Gly)?
The primary degradation products resulting from the hydrolysis of Cyclo(Tyr-Gly) are the corresponding linear dipeptides: Tyrosyl-Glycine (Tyr-Gly) and Glycyl-Tyrosine (Gly-Tyr) . Photodegradation may produce oxidized forms of the tyrosine residue and various fragments from the cleavage of the peptide bonds.[1]
Troubleshooting: Identifying Degradation Products
Question: How can I confirm the identity of the degradation products in my sample?
Answer: The most effective method for identifying degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS/MS) . This technique can separate the degradation products from the parent Cyclo(Tyr-Gly) and provide mass information to confirm their identities as the linear dipeptides or other modified species. High-Resolution Mass Spectrometry (HRMS) can provide further confidence in the elemental composition of the observed products.
Quantitative Data on Stability
The stability of diketopiperazines is highly dependent on pH. Below is a summary of the general stability profile.
Table 1: pH-Dependent Stability of Diketopiperazines
| pH Range | Stability | Primary Degradation Pathway |
| < 3 | Low | Acid-catalyzed hydrolysis of amide bonds |
| 3 - 7 | High | Minimal degradation |
| > 8 | Low | Base-catalyzed hydrolysis of amide bonds |
Experimental Protocols
Protocol: Forced Degradation Study of Cyclo(Tyr-Gly)
This protocol outlines a forced degradation study to identify the potential degradation products and pathways for Cyclo(Tyr-Gly).
Objective: To intentionally degrade Cyclo(Tyr-Gly) under various stress conditions and identify the resulting degradation products.
Materials:
-
Cyclo(Tyr-Gly)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
UV-A lamp
-
HPLC-grade water and acetonitrile
-
Trifluoroacetic acid (TFA)
-
HPLC system with UV detector
-
LC-MS/MS system (for product identification)
-
pH meter
-
Light-protected vials
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of Cyclo(Tyr-Gly) in a suitable solvent (e.g., water or a buffer at neutral pH) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period (e.g., 2 hours).
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Photodegradation: Expose the stock solution in a quartz cuvette or a clear vial to UV-A radiation (e.g., 365 nm) for a defined period (e.g., 48 hours). A control sample should be kept in the dark at the same temperature.
-
-
Sample Analysis by HPLC:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before injection if necessary.
-
Analyze the samples using a stability-indicating HPLC method. A typical method would be:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[8]
-
Mobile Phase A: 0.1% TFA in water.[8]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[8]
-
Gradient: A suitable gradient to separate the parent peak from any degradation products (e.g., 5-95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where both the parent and potential products absorb (e.g., 220 nm and 275 nm for the tyrosine chromophore).
-
-
Quantify the percentage of Cyclo(Tyr-Gly) remaining and the formation of degradation products by comparing peak areas.
-
-
Degradation Product Identification:
-
Collect the fractions corresponding to the degradation peaks from the HPLC.
-
Analyze these fractions using LC-MS/MS to determine the mass-to-charge ratio (m/z) and fragmentation pattern of the degradation products to confirm their identity.
-
Visualizations
Caption: Hydrolysis degradation pathway of Cyclo(Tyr-Gly).
Caption: Photodegradation pathway of Cyclo(Tyr-Gly).
Caption: Workflow for a forced degradation study.
References
- 1. Sensitized photooxidation of Di- and tripeptides of tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of tyrosine and tryptophan residues of peptides by type I photosensitized oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photochemistry of tyrosine dimer: when an oxidative lesion of proteins is able to photoinduce further damage - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 5. Photofragmentation at 263 nm of small peptides containing tyrosine: the role of the charge transfer on CO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Stability-indicating HPLC assay for lysine-proline-valine (KPV) in aqueous solutions and skin homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Conditions for Cyclic Dipeptides
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions for the analysis of cyclic dipeptides using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for a new cyclic dipeptide?
A1: For initial method development, a reversed-phase (RP-HPLC) approach is most common for peptide analysis.[1][2] Begin with a C18 column and a gradient elution using water and acetonitrile (B52724) (ACN) as the mobile phase, modified with an acid like 0.1% trifluoroacetic acid (TFA) or formic acid (FA).[2][3] A good starting point for a gradient is a shallow slope, such as a 1% increase in the organic phase per minute, running from a low percentage (e.g., 5% ACN) to 50-60% ACN.[4]
Q2: How do I choose the right column for my cyclic dipeptide analysis?
A2: The choice of column depends on the hydrophobicity of your cyclic dipeptide.[5]
-
C18 Columns: These are the most common and a good starting point for a wide range of peptides.[2]
-
C4 Columns: For more hydrophobic cyclic peptides, a C4 column may provide better retention times and peak shape.[5]
-
Stationary Phase Screening: It is advisable to screen different stationary phases, starting with a typical alkyl phase (like C18) and moving to an alternative with different properties if the desired selectivity is not achieved.[4]
Q3: What are the common mobile phase additives and why are they used?
A3: Mobile phase additives, or ion-pairing reagents, are crucial for good peak shape and resolution in peptide analysis.[2]
-
Trifluoroacetic acid (TFA): Typically used at 0.05–0.1% (v/v), TFA improves separation by increasing the affinity of the peptide for the hydrophobic stationary phase.[2] However, it can cause ion suppression in LC/MS applications.[3]
-
Formic acid (FA): A weaker acid than TFA, FA is often preferred for LC/MS compatibility as it is less likely to cause ion suppression.[3] It lowers the mobile phase pH, which can improve retention and separation.
-
Phosphoric acid (H₃PO₄): Another possible ion-pairing reagent used in peptide separations.[2]
Q4: My cyclic peptide is very polar. What should I consider?
A4: For polar cyclic peptides that are difficult to retain on standard reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is a valuable alternative.[2] HILIC uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent (typically >70% ACN).[2] Elution is achieved by increasing the amount of water in the mobile phase.[2]
Q5: Can a single, pure cyclic peptide show two peaks in an HPLC chromatogram?
A5: Yes, it is possible for a single cyclic peptide to exhibit two peaks. This can be due to the presence of conformers, which are different 3D structures of the same molecule that are in slow equilibrium with each other.[6] Running the analysis at an elevated temperature may help to coalesce these peaks into a single peak if they are indeed conformers.[6] Other potential causes for split peaks include using an injection solvent that is too strong or issues related to the mobile phase pH and the pKa of the peptide.[6]
Troubleshooting Guides
Poor Peak Shape
Q: My peaks are tailing. What are the likely causes and solutions?
A: Peak tailing, where the back half of the peak is wider than the front, can be caused by several factors.
-
Chemical Causes: Often, tailing affects only one or a few peaks and points to a chemical issue. For basic analytes, interaction with ionized silanol (B1196071) groups on the column's stationary phase is a common cause.
-
Solution: Ensure you are using an appropriate mobile phase modifier like TFA or FA to suppress silanol interactions.[2] Adjusting the mobile phase pH can also help.
-
-
Physical Causes: If all peaks in the chromatogram are tailing, a physical problem is more likely.[7] This could be a partially blocked inlet frit on the column.[7]
Q: My peaks are fronting (shark fin shape). What should I do?
A: Peak fronting is often a sign of column overload.[9]
-
Solution: Reduce the concentration of the analyte in your injected sample.[9] Fronting can also occur if the sample solvent is not compatible with or is stronger than the mobile phase.[9] Whenever possible, dissolve your sample in the initial mobile phase.[9]
Q: Why are my peaks splitting into two or more smaller peaks?
A: Split peaks can have both chemical and physical origins.
-
Chemical Issues: If only one peak is splitting, it may be a chemistry problem with the mobile or stationary phase.[9] As mentioned in the FAQ, this can also be due to the presence of conformers.[6]
-
Injection Solvent: Injecting the sample in a solvent that is much stronger than the mobile phase can cause all peaks to split.[9]
-
Solution: Dilute your sample in the mobile phase or a weaker solvent.[9]
-
-
Column Void: A void at the column inlet can cause uneven flow, leading to peak splitting.[9] This can happen if the mobile phase pH is too high for the silica-based column, causing the silica (B1680970) to dissolve.[9]
-
Solution: Always operate within the recommended pH range for your column.[9] If a void has formed, the column may need to be replaced.
-
Poor Resolution
Q: My peaks are too broad and overlapping. How can I improve resolution?
A: Improving resolution requires optimizing several parameters.
-
Mobile Phase Composition: Adjusting the solvent strength can improve peak separation. Increasing the aqueous phase will increase retention, potentially providing better resolution for closely eluting peaks.[10]
-
Gradient Elution: For complex mixtures, gradient elution is generally better than isocratic elution.[10] Using a shallower gradient (a slower increase in the organic solvent over a longer time) gives peaks more time to separate and can significantly improve resolution.[10][11]
-
Flow Rate: Lowering the flow rate can increase resolution, but it will also lead to longer run times.[10]
-
Temperature: Increasing the column temperature can decrease mobile phase viscosity, leading to better mass transfer and sharper peaks.[10] However, be cautious as high temperatures can degrade sensitive compounds.[10]
-
Column Choice: Using a column with smaller particles or a longer column can increase efficiency and therefore resolution.[10]
Inconsistent Retention Times
Q: My retention times are shifting from one injection to the next. What could be the problem?
A: Fluctuating retention times can be caused by several issues with the HPLC system or the method itself.
-
Temperature Fluctuations: Inconsistent temperature can lead to shifting retention times.[12]
-
Solution: Use a column oven to maintain a constant temperature.[12]
-
-
Mobile Phase Preparation: If the mobile phase is not mixed properly or if one of the components is evaporating, the composition can change over time, leading to drift in retention times.[12]
-
Column Equilibration: Insufficient column equilibration between gradient runs is a common cause of retention time variability.
-
Solution: Ensure the column is fully re-equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column.
-
-
System Leaks: A leak in the system will cause pressure fluctuations and, consequently, inconsistent flow rates and retention times.[13]
-
Solution: Check all fittings for leaks and tighten or replace them as necessary.
-
Data Presentation
Table 1: Example Mobile Phase Conditions for Cyclic Dipeptide Separation
| Analyte(s) | Column | Mobile Phase A | Mobile Phase B | Modifier | Reference |
| Cyclo(l-Asp-l-Phe) & related compounds | Reversed-Phase | 20 mM Sodium Phosphate Buffer (pH 5.5) | Methanol (MeOH) | N/A | [14] |
| Four cyclic peptides (hydrophobic) | YMC-Triart Bio C4 | Water | Acetonitrile (ACN) | Formic Acid | [5] |
| General Peptide Separation | Reversed-Phase C18 | Water | Acetonitrile (ACN) | 0.1% TFA | [2] |
| Oxidized and reduced oxytocin | Reversed-Phase | Water | Acetonitrile (ACN) | Increased pH to 10 | [15] |
Table 2: Gradient Elution Optimization Strategies
| Strategy | Description | Expected Outcome | Reference(s) |
| Scouting Gradient | Run a broad, fast gradient (e.g., 5-95% ACN in 20 minutes). | Identifies the approximate elution conditions for your analytes. | [16] |
| Shallow Gradient | Decrease the rate of change of the organic solvent (e.g., 10-60% ACN in 20 min vs. 10 min). | Better resolution for closely eluting peaks. | [10][11] |
| Steeper Gradient | Increase the rate of change of the organic solvent (e.g., 10-90% ACN in 5 min). | Faster run times, but potentially lower resolution. | [10] |
| Optimizing Flow Rate & Temperature | Set the gradient time to be as long as tolerable and the temperature as high as possible, then optimize flow rate. | Maximizes peak capacity (the number of peaks that can be resolved in a given time). | [17] |
Experimental Protocols
Protocol: Standard Reversed-Phase HPLC Method for Cyclic Dipeptide Analysis
This protocol provides a general methodology for the separation of cyclic dipeptides. Optimization will be required based on the specific properties of the analyte.
-
Sample Preparation: a. Dissolve the cyclic dipeptide standard or sample in a suitable solvent.[18] Whenever possible, use the initial mobile phase composition as the sample solvent to avoid peak distortion.[9] b. If solubility is an issue, 100% DMSO can be used, but be aware that this strong solvent can cause peak shape issues if the injection volume is too large.[18] c. Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the column. d. Transfer the final sample into an HPLC vial.[19]
-
HPLC System and Conditions: a. Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point. b. Mobile Phase A: HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA). c. Mobile Phase B: HPLC-grade Acetonitrile (ACN) with 0.1% TFA or 0.1% FA. d. Flow Rate: 1.0 mL/min.[10] e. Column Temperature: 30 °C. f. Detection Wavelength: 210-220 nm (for the peptide bond) or a specific wavelength if the dipeptide contains a chromophore (e.g., 268 nm for cyclo(l-Arg-l-Arg)).[14][20] g. Injection Volume: 10 µL.
-
Gradient Elution Program: a. Start with a scouting gradient to determine the approximate retention time of the analyte(s). For example: 5% to 95% B over 20 minutes. b. Based on the scouting run, create an optimized, shallower gradient around the elution point of the target peaks to improve resolution.[11] For example, if the peak of interest elutes at 40% B, a new gradient could be 20% to 60% B over 20 minutes. c. Include a wash step at high organic concentration (e.g., 95% B) after the elution of the last peak to clean the column. d. Include a re-equilibration step at the initial conditions (e.g., 5% B) for at least 10 column volumes before the next injection.
-
Data Analysis: a. Integrate the peaks of interest. b. Assess peak shape (e.g., tailing factor), resolution between adjacent peaks, and retention time reproducibility. c. Make further adjustments to the gradient, flow rate, or temperature as needed to meet the desired separation criteria.
Mandatory Visualization
Caption: A logical workflow for troubleshooting poor peak resolution in HPLC analysis.
References
- 1. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A story of peptides, lipophilicity and chromatography – back and forth in time - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00027J [pubs.rsc.org]
- 3. agilent.com [agilent.com]
- 4. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. silicycle.com [silicycle.com]
- 10. mastelf.com [mastelf.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. obrnutafaza.hr [obrnutafaza.hr]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. biotage.com [biotage.com]
- 16. mastelf.com [mastelf.com]
- 17. Peak Capacity Optimization of Peptide Separations in Reversed-Phase Gradient Elution Chromatography: Fixed Column Format - PMC [pmc.ncbi.nlm.nih.gov]
- 18. waters.com [waters.com]
- 19. drawellanalytical.com [drawellanalytical.com]
- 20. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Solid-Phase Synthesis of Cyclo(Tyr-Gly)
Welcome to the technical support center for the solid-phase synthesis of Cyclo(L-Tyrosyl-L-Glycyl), also known as (3S,6S)-3-(4-hydroxybenzyl)-piperazine-2,5-dione. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges in this specific synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge when synthesizing a simple dipeptide like Cyclo(Tyr-Gly) on a solid support?
A1: The primary challenge is premature cyclization and cleavage from the resin to form the desired cyclic dipeptide, often referred to as a diketopiperazine (DKP). While DKP formation is typically considered a side reaction to be avoided during the synthesis of longer linear peptides, it is the target reaction in this case.[1][2] The difficulty lies in controlling this on-resin cyclization to maximize yield and purity, as the Tyr-Gly sequence is highly prone to this intramolecular reaction.
Q2: Is it necessary to protect the side chain of Tyrosine?
A2: Yes, protecting the phenolic hydroxyl group of tyrosine is critical.[1] The most common protecting group used in Fmoc-based solid-phase peptide synthesis (SPPS) is the tert-butyl (tBu) group (i.e., Fmoc-Tyr(tBu)-OH). An unprotected hydroxyl group is nucleophilic and can react with activated amino acids during coupling steps, leading to O-acylation.[3] This results in significant yield loss and the formation of impurities that are difficult to separate from the final product.[1][3]
Q3: Which resin is most suitable for the solid-phase synthesis of Cyclo(Tyr-Gly)?
A3: The choice of resin is crucial for facilitating the final cyclization and cleavage step. A highly acid-labile resin, such as 2-chlorotrityl chloride (2-CTC) resin, is often preferred. This type of resin allows for the cleavage of the linear peptide from the support under very mild acidic conditions (e.g., using dilute trifluoroacetic acid (TFA) or hexafluoroisopropanol (HFIP)), leaving the side-chain protecting groups intact.[4][5] The fully protected linear peptide can then be cyclized in solution, or cyclization can be induced on the resin.
Q4: What are the key side reactions to be aware of besides O-acylation?
A4: Key side reactions include:
-
Racemization: The chirality of the amino acids can be compromised, particularly during the activation step for coupling. This is a common issue in peptide synthesis.[1][2] Using coupling reagents with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can help suppress racemization.
-
Oligomerization: During the cyclization step (either on-resin or in solution), intermolecular reactions can occur, leading to the formation of linear or cyclic dimers and other oligomers. Performing the cyclization under high-dilution conditions helps to favor the desired intramolecular reaction.[4][6]
-
Incomplete Reactions: Incomplete coupling or Fmoc deprotection steps can lead to the formation of deletion sequences, which will complicate the final purification. Monitoring each step with a qualitative test like the Kaiser test is recommended.[7][8]
Q5: What is the recommended method for purification and analysis?
A5: The most effective method for both analyzing the crude product and purifying the final Cyclo(Tyr-Gly) is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[9][10] A combination of RP-HPLC with Mass Spectrometry (LC-MS) is ideal for identifying the desired product and any impurities by their molecular weights.[1][9] For purification, preparative RP-HPLC is used to isolate the target compound.[11]
Troubleshooting Guide
| Problem | Symptom(s) | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Cyclic Product | Low intensity of the target mass peak in LC-MS; low isolated product weight. | 1. Premature Cleavage: The dipeptide may be cleaving from the resin during synthesis steps (e.g., piperidine (B6355638) treatment).2. Inefficient Cyclization: Steric hindrance or unfavorable conformation of the resin-bound peptide.3. Oligomerization: Intermolecular reactions competing with intramolecular cyclization.[6] | 1. Use a more stable linker if cleavage is too premature, or switch to a solution-phase cyclization strategy after cleaving the linear peptide.2. Optimize on-resin cyclization conditions (base, solvent, temperature). Consider using a different linker that facilitates a favorable conformation.[12]3. If performing solution-phase cyclization, use high-dilution conditions (concentration < 1 mM).[4] |
| Multiple Peaks in HPLC of Crude Product | Several peaks close to the main product peak in the HPLC chromatogram. | 1. Racemization: Formation of diastereomers.[1]2. Side-Chain Reactions: O-acylation of unprotected Tyr, or reactions with scavengers during cleavage.3. Deletion Sequences: Incomplete coupling or deprotection during synthesis. | 1. Use racemization-suppressing additives (e.g., HOBt, Oxyma) with your coupling reagent. Minimize pre-activation times.[1]2. Ensure complete protection of the Tyr side chain (Fmoc-Tyr(tBu)-OH). Use appropriate scavengers in the final cleavage cocktail (e.g., triisopropylsilane).[3]3. Monitor each coupling/deprotection step using the Kaiser test. Double couple if necessary.[8] |
| No Product Detected After Cleavage | Absence of the expected mass in LC-MS analysis. | 1. Failed Initial Loading: The first amino acid (Glycine) did not attach to the resin.2. Complete Aggregation: The peptide chain has aggregated on the resin, preventing further reactions.[13]3. Incorrect Cleavage Cocktail: The cleavage conditions are insufficient to release the peptide. | 1. Confirm successful loading of the first amino acid before proceeding with synthesis.2. Use structure-disrupting additives or special solvents if aggregation is suspected. This is less common for a dipeptide but possible.3. Ensure the correct cleavage cocktail and time are used for your specific resin (e.g., 95% TFA for standard resins). |
Experimental Protocols & Methodologies
Protocol 1: On-Resin Synthesis and Cyclization of Cyclo(Tyr(tBu)-Gly)
This protocol outlines a standard Fmoc-based solid-phase synthesis approach.
-
Resin Preparation:
-
Swell 2-chlorotrityl chloride (2-CTC) resin in dichloromethane (B109758) (DCM) for 30 minutes in a reaction vessel.
-
-
First Amino Acid Loading (Glycine):
-
Dissolve Fmoc-Gly-OH (2 eq) and N,N-diisopropylethylamine (DIEA) (4 eq) in DCM.
-
Add the solution to the swollen resin and agitate for 2-4 hours.
-
"Cap" any remaining active sites on the resin by adding methanol (B129727) and agitating for 30 minutes.
-
Wash the resin extensively with DCM and N,N-Dimethylformamide (DMF).
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for another 15 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF.
-
Confirm completion with a positive Kaiser test (beads turn dark blue).[8]
-
-
Second Amino Acid Coupling (Tyrosine):
-
Pre-activate Fmoc-Tyr(tBu)-OH (3 eq) with a coupling reagent like HBTU (3 eq) and a base like DIEA (6 eq) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Wash the resin with DMF.
-
Confirm completion with a negative Kaiser test (beads remain colorless or yellowish).[7]
-
-
Final Fmoc Deprotection:
-
Repeat step 3 to remove the N-terminal Fmoc group from the Tyrosine residue. This exposes the free amine required for cyclization.
-
-
On-Resin Cyclization:
-
Treat the resin-bound linear dipeptide (H-Tyr(tBu)-Gly-Resin) with a solution of 1% TFA in DCM for 5-10 minutes. This step often induces cyclization and cleavage simultaneously. Alternatively, use a base like DIEA or piperidine in a suitable solvent (e.g., DMF/DCM) to promote intramolecular aminolysis, which forms the cyclic dipeptide and cleaves it from the resin.
-
-
Product Isolation:
-
Collect the cleavage/cyclization solution.
-
Evaporate the solvent under reduced pressure.
-
Analyze the crude product using LC-MS and purify via preparative RP-HPLC.
-
Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 3. nbinno.com [nbinno.com]
- 4. Solid-phase synthesis of cyclic hexapeptides wollamides A, B and desotamide B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. Methods of extraction, separation and identification of cyclic peptides from flaxseed (Linum usitatissimum L.): A review | Sobolev | Food systems [fsjour.com]
- 10. researchgate.net [researchgate.net]
- 11. Accurate quantification of modified cyclic peptides without the need for authentic standards - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biotage.com [biotage.com]
- 13. chempep.com [chempep.com]
Technical Support Center: Minimizing Side Reactions in Diketopiperazine Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize side reactions during diketopiperazine (DKP) formation.
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) and why is it considered a side reaction?
A1: A diketopiperazine (DKP) is a six-membered ring formed from the cyclization of a dipeptide.[1] In the context of linear peptide synthesis, particularly solid-phase peptide synthesis (SPPS), DKP formation is a significant side reaction.[2][3] It occurs when the N-terminal amine of a dipeptide attacks the ester linkage to the solid support or the amide bond of the subsequent amino acid, leading to the cleavage of the dipeptide from the resin as a cyclic entity.[3][4] This premature cleavage results in a lower yield of the desired full-length peptide and can complicate the purification process.[4]
Q2: What are the primary factors that promote DKP formation?
A2: Several factors influence the rate of DKP formation:
-
Peptide Sequence: Dipeptides containing a secondary amino acid like proline at the second position (from the N-terminus) are particularly prone to DKP formation due to the conformational preference for a cis-amide bond.[3][5] Sequences with sterically unhindered amino acids like glycine (B1666218) are also susceptible.[5]
-
Deprotection Conditions: The basic conditions used for Fmoc group removal, typically with piperidine (B6355638), can catalyze the intramolecular cyclization reaction.[5]
-
Resin Type: Resins that link the peptide via a benzyl-type ester bond, such as Wang resin, are more susceptible to DKP formation.[3][5]
-
Temperature: Elevated temperatures during coupling and deprotection steps can accelerate the rate of DKP formation.[4]
-
Solvent: The choice of solvent can impact the stability of the peptide-resin linkage and the rate of DKP formation.[5]
Q3: What are other common side reactions besides DKP formation?
A3: Besides DKP formation, other common side reactions in peptide synthesis include:
-
Racemization: The loss of stereochemical integrity at the alpha-carbon of an amino acid, which can be promoted by the activation method. The addition of reagents like HOBt can suppress racemization.[6]
-
Polymerization: Intermolecular reactions between amino acid monomers can compete with the desired intramolecular cyclization, especially at high concentrations.[7]
-
Hydrolysis: Under acidic or basic conditions outside the pH range of 3-8, DKPs can undergo hydrolysis, breaking the ring structure to form the linear dipeptide.[5]
Troubleshooting Guide
Issue 1: Low yield of the desired peptide with a significant amount of a byproduct identified as the N-terminal dipeptide.
| Possible Cause | Troubleshooting Steps |
| Diketopiperazine (DKP) formation | 1. Analyze the peptide sequence: If the N-terminal dipeptide contains Proline or another secondary amino acid at the second position, DKP formation is highly probable.[3][5] 2. Change the resin: Switch from a Wang or other benzyl-type ester resin to a 2-chlorotrityl chloride (2-CTC) resin. The steric hindrance of the 2-CTC resin significantly suppresses DKP formation.[3][6] 3. Modify deprotection conditions: Replace the standard 20% piperidine/DMF with a milder deprotection cocktail, such as 2% DBU and 5% piperazine (B1678402) in NMP.[2][3][4] 4. Couple a dipeptide unit: Synthesize the first two amino acids as a dipeptide unit in solution and then couple it to the resin. This bypasses the vulnerable dipeptide stage on the solid support.[5] |
Issue 2: The desired peptide is obtained, but the yield is consistently lower than expected, with no obvious impurities in the final product.
| Possible Cause | Troubleshooting Steps |
| "Traceless" Diketopiperazine Formation | This occurs when the DKP is formed and cleaved from the resin but is washed away during the synthesis, leading to a lower yield of the final peptide without a corresponding impurity peak in the HPLC of the cleaved product.[4] 1. Monitor the first deprotection and coupling steps: After the coupling of the second amino acid and subsequent deprotection of the Fmoc group, cleave a small sample of the resin and analyze the filtrate by LC-MS to detect the presence of the DKP.[8] 2. Implement the same troubleshooting steps as for Issue 1 to minimize DKP formation. |
Issue 3: Racemization is observed in the final product.
| Possible Cause | Troubleshooting Steps |
| Activation of the protected amino acid | 1. Add an auxiliary nucleophile: Include additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its analogues in the coupling cocktail to suppress racemization.[6] 2. Protect the side chain of susceptible amino acids: For amino acids prone to racemization, such as histidine and cysteine, use appropriate side-chain protecting groups.[6] |
Quantitative Data Summary
Table 1: Effect of Deprotection Conditions on DKP Formation
| Deprotection Reagent | DKP Formation (%) | Reference |
| 20% piperidine/DMF | 13.8 | [3] |
| 5% piperidine/DMF | 12.2 | [3] |
| 20% piperidine/Toluene | 11.7 | [3] |
| 5% piperazine/DMF | < 4 | [3] |
| 5% piperazine/NMP | < 4 | [3] |
| 2% DBU / 5% piperazine/NMP | Drastic Reduction | [2][3] |
Key Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
Treat the resin-bound peptide with a solution of 20% piperidine in dimethylformamide (DMF) (10 mL per gram of resin) for 5 minutes.[4]
-
Drain the solution.[4]
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.[4]
-
Wash the resin thoroughly with DMF (5 times with 10 mL per gram of resin).[4]
Protocol 2: Optimized Fmoc Deprotection to Minimize DKP Formation
-
Prepare a deprotection solution of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-methyl-2-pyrrolidone (NMP).[4]
-
Treat the resin-bound peptide with the optimized deprotection solution (10 mL per gram of resin) for 5 minutes.[4]
-
Drain the solution.[4]
-
Repeat the treatment with a fresh portion of the optimized deprotection solution for 10 minutes.[4]
-
Wash the resin thoroughly with NMP (5 times with 10 mL per gram of resin).[4]
Protocol 3: Detection of DKP by LC-MS
-
Sample Preparation: Cleave a small amount of the peptide from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Dissolve the crude product in a suitable solvent like 50% acetonitrile (B52724)/water.[8]
-
LC Separation: Inject the sample onto a C18 reverse-phase HPLC column. Use a gradient elution, for example, from 5% to 95% acetonitrile (containing 0.1% formic acid) over 15-30 minutes.[8]
-
MS Detection: Monitor the column eluent with a mass spectrometer in positive ion mode. Scan for the mass-to-charge ratio (m/z) corresponding to the protonated DKP byproduct ([M+H]⁺).[8]
Visualizations
Caption: Mechanism of diketopiperazine (DKP) formation.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Decision tree for troubleshooting DKP formation.
References
- 1. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Cyclo(Tyr-Gly) Mass Spectrometry: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to sample preparation for the mass spectrometry analysis of Cyclo(Tyr-Gly). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format to address common challenges encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended solvents for dissolving Cyclo(Tyr-Gly) for mass spectrometry?
A1: Cyclo(Tyr-Gly) is soluble in several organic solvents suitable for mass spectrometry. Dimethyl sulfoxide (B87167) (DMSO) is a common choice, with a solubility of up to 31.25 mg/mL (141.90 mM); however, it is important to use freshly opened, non-hygroscopic DMSO and sonication may be necessary to fully dissolve the compound.[1] Other suitable solvents include chloroform, dichloromethane, ethyl acetate, and acetone.[2] For electrospray ionization (ESI) mass spectrometry, a common starting solvent system is a mixture of 50:50 acetonitrile (B52724)/water with 0.1% formic acid.[3]
Q2: My Cyclo(Tyr-Gly) sample shows a low signal intensity in the mass spectrum. What are the potential causes and solutions?
A2: Low signal intensity can arise from several factors, including suboptimal sample preparation, ion suppression, or incorrect instrument settings. To troubleshoot this, consider the following:
-
Sample Concentration: Ensure the sample concentration is appropriate for your instrument's sensitivity.
-
Ion Suppression: Salts and detergents are common contaminants that can suppress the ionization of your analyte.[3] Ensure your sample is properly desalted using techniques like solid-phase extraction (SPE) or HPLC.
-
Solvent Composition: The choice of solvent and additives can significantly impact ionization efficiency. For ESI, ensure the solvent composition promotes efficient desolvation and protonation. The use of organic acids like formic acid or acetic acid is recommended over trifluoroacetic acid (TFA) for low-concentration samples, as TFA can cause ion pairing and reduce sensitivity.[3]
-
Instrument Parameters: Optimize ESI source parameters such as capillary voltage, nebulizing gas flow, and temperature to maximize the signal for your specific compound.
Q3: I am observing unexpected peaks in my mass spectrum, such as [M+Na]⁺ or [M+K]⁺. What are these and how can I minimize them?
A3: These unexpected peaks are adduct ions, formed when your analyte molecule associates with ions present in the sample or from the environment, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺). While common in ESI-MS, they can complicate data interpretation.[4][5] To minimize adduct formation:
-
Use High-Purity Solvents and Reagents: Ensure all solvents and reagents are of high purity to reduce the presence of contaminating salts.
-
Proper Glassware Cleaning: Avoid using older glassware which can be a source of sodium ions.[4]
-
Optimize Mobile Phase: The addition of a small amount of a proton source, like formic acid, can promote the formation of the desired protonated molecule ([M+H]⁺) over salt adducts.
Q4: The fragmentation pattern of Cyclo(Tyr-Gly) in my MS/MS spectrum is complex and difficult to interpret. Why is this and how can I approach sequencing?
A4: The fragmentation of cyclic peptides is inherently more complex than that of linear peptides. A single ring-opening event is required before any amino acid losses can be observed, and this can occur at multiple positions within the peptide backbone.[6] This results in multiple series of fragment ions, making manual interpretation challenging.[6][7] For sequencing, a multi-step fragmentation (MSⁿ) approach may be necessary, where a primary fragment ion is isolated and further fragmented to deduce the amino acid sequence.[6]
Troubleshooting Guides
This section provides structured guidance for resolving specific issues encountered during the mass spectrometry analysis of Cyclo(Tyr-Gly).
Issue 1: Poor Signal-to-Noise Ratio
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Sample Contamination (Salts, Detergents) | Perform sample cleanup using solid-phase extraction (SPE) with a C18 cartridge or reverse-phase HPLC. | Removal of interfering substances, leading to a cleaner baseline and improved signal intensity. |
| Suboptimal Ionization | Optimize ESI source parameters (capillary voltage, gas flows, temperature). For MALDI, screen different matrices and optimize the matrix-to-analyte ratio. | Enhanced ionization efficiency and a stronger analyte signal. |
| Low Sample Concentration | Prepare a more concentrated sample solution. | Increased abundance of the analyte ions, improving the signal-to-noise ratio. |
| Inappropriate Solvent System | For ESI, use a mobile phase that promotes efficient droplet formation and desolvation (e.g., 50% acetonitrile with 0.1% formic acid).[3] | Improved spray stability and ionization, resulting in a better signal. |
Issue 2: Dominant Adduct Ion Formation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of Metal Cations (Na⁺, K⁺) | Use high-purity solvents (e.g., LC-MS grade) and meticulously clean all glassware. | Reduction in the intensity of sodium and potassium adduct peaks relative to the protonated molecule. |
| Insufficient Protonation | Increase the concentration of the acid modifier (e.g., formic acid) in the mobile phase to favor the formation of [M+H]⁺. | A higher abundance of the protonated analyte and a decrease in adduct formation. |
| High Sample Concentration | Dilute the sample. High concentrations can sometimes promote the formation of clusters and adducts.[5] | A cleaner spectrum with a more prominent [M+H]⁺ peak. |
Experimental Protocols
Protocol 1: Sample Preparation for ESI-MS
-
Stock Solution Preparation:
-
Accurately weigh a small amount of Cyclo(Tyr-Gly) and dissolve it in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mg/mL).[1] Use sonication if necessary to ensure complete dissolution.
-
-
Working Solution Preparation:
-
Dilute the stock solution with a solvent mixture of 50:50 (v/v) acetonitrile/water containing 0.1% formic acid to a final concentration suitable for your instrument (typically in the range of 1-10 µM).
-
-
Sample Cleanup (if necessary):
-
If the sample is known to contain salts or other non-volatile impurities, perform a desalting step using a C18 ZipTip® or a similar solid-phase extraction method.
-
-
Mass Spectrometry Analysis:
-
Infuse the sample directly into the ESI source or inject it onto an LC system coupled to the mass spectrometer.
-
Optimize source parameters (e.g., capillary voltage, sheath and auxiliary gas flow rates, and capillary temperature) to obtain a stable and strong signal for the [M+H]⁺ ion of Cyclo(Tyr-Gly) (expected m/z ≈ 221.09).
-
Protocol 2: Sample Preparation for MALDI-MS
-
Matrix Solution Preparation:
-
Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB), in a solvent mixture like 50:50 (v/v) acetonitrile/water with 0.1% trifluoroacetic acid (TFA).
-
-
Sample Solution Preparation:
-
Dissolve the Cyclo(Tyr-Gly) sample in a compatible solvent (e.g., 50:50 acetonitrile/water) to a concentration of approximately 1-10 pmol/µL.
-
-
Sample Spotting:
-
Mix the sample and matrix solutions in a 1:1 ratio (v/v).
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air-dry completely (dried-droplet method).
-
-
Mass Spectrometry Analysis:
-
Acquire mass spectra in positive ion mode. Optimize the laser intensity to achieve good signal intensity with minimal fragmentation.
-
Visualizations
Caption: Experimental workflow for Cyclo(Tyr-Gly) mass spectrometry analysis.
Caption: Troubleshooting logic for poor MS signal of Cyclo(Tyr-Gly).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cyclo(Tyr-Gly) | CAS:5625-49-0 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. massspec.unm.edu [massspec.unm.edu]
- 4. acdlabs.com [acdlabs.com]
- 5. providiongroup.com [providiongroup.com]
- 6. books.rsc.org [books.rsc.org]
- 7. The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Bioassay Sensitivity for Cyclo(Tyr-Gly)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize bioassay sensitivity for the cyclic dipeptide, Cyclo(Tyr-Gly).
FAQs and Troubleshooting Guides
This section addresses common issues encountered during the bioassay of Cyclo(Tyr-Gly), providing specific solutions in a question-and-answer format.
Issue 1: High Background Signal in Competitive ELISA
Q1: My competitive ELISA for Cyclo(Tyr-Gly) is showing a high background, leading to a poor signal-to-noise ratio. What are the potential causes and how can I resolve this?
A1: High background in a competitive ELISA can obscure the specific signal and reduce assay sensitivity. Here are the common causes and troubleshooting steps:
-
Insufficient Blocking: The blocking buffer may not be effectively preventing non-specific binding of antibodies to the plate surface.
-
Solution: Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA in PBS). Consider switching to a different blocking agent, such as non-fat dry milk or a commercial blocking buffer. Extending the blocking incubation time (e.g., to 2 hours at room temperature or overnight at 4°C) can also improve blocking efficiency.[1][2]
-
-
Inadequate Washing: Residual unbound reagents can lead to a high background signal.
-
Antibody Concentration Too High: Excessive concentrations of the primary or secondary antibody can lead to non-specific binding.
-
Solution: Perform a titration experiment to determine the optimal concentration for both the primary and secondary antibodies. This involves testing a range of dilutions to find the concentration that provides the best signal-to-noise ratio.[2]
-
-
Contaminated Reagents: Buffers or other reagents may be contaminated.
-
Solution: Prepare fresh buffers and reagents. Ensure that all containers and pipette tips are clean.[3]
-
-
Cross-Reactivity of Secondary Antibody: The secondary antibody may be binding non-specifically.
-
Solution: Run a control experiment without the primary antibody to check for non-specific binding of the secondary antibody. If high background persists, consider using a pre-adsorbed secondary antibody to minimize cross-reactivity.
-
Issue 2: Low Signal or Poor Sensitivity in Cell-Based Assays
Q2: I am not observing a significant response in my cell-based assay upon treatment with Cyclo(Tyr-Gly). How can I improve the sensitivity?
A2: Low signal in a cell-based assay can be due to several factors related to the cells, reagents, or assay conditions.
-
Suboptimal Cell Health and Density: The physiological state of the cells can greatly impact their responsiveness.
-
Solution: Ensure cells are in the logarithmic growth phase and have high viability. Optimize the cell seeding density to achieve a confluent monolayer during the assay.
-
-
Inappropriate Assay Endpoint: The chosen readout may not be sensitive enough to detect the cellular response.
-
Incorrect Incubation Times: The duration of cell stimulation or reagent incubation might be too short or too long.
-
Solution: Perform a time-course experiment to determine the optimal incubation time for Cyclo(Tyr-Gly) treatment and for the detection reagents.
-
-
Reagent Concentration: The concentration of Cyclo(Tyr-Gly) or detection reagents may not be optimal.
-
Solution: Titrate the concentration of Cyclo(Tyr-Gly) to determine the effective dose range. Also, optimize the concentration of any detection reagents as recommended by the manufacturer.[7]
-
Issue 3: Poor Reproducibility in LC-MS/MS Quantification
Q3: My LC-MS/MS results for Cyclo(Tyr-Gly) quantification are not reproducible between runs. What could be causing this variability?
A3: Lack of reproducibility in LC-MS/MS analysis can stem from sample preparation, chromatographic conditions, or mass spectrometer performance.
-
Inconsistent Sample Preparation: Variability in extraction efficiency can lead to inconsistent results.
-
Solution: Use a validated and standardized sample preparation protocol. Incorporate an internal standard that is structurally similar to Cyclo(Tyr-Gly) to account for variations in sample processing and matrix effects.
-
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of Cyclo(Tyr-Gly), leading to variability.
-
Solution: Optimize the chromatographic separation to resolve Cyclo(Tyr-Gly) from interfering matrix components. Consider more rigorous sample cleanup methods, such as solid-phase extraction (SPE).[8]
-
-
Instrument Instability: Fluctuations in the performance of the LC or mass spectrometer can affect reproducibility.
-
Solution: Regularly calibrate and maintain the LC-MS/MS system. Monitor system suitability by injecting a standard sample at the beginning and end of each run to ensure consistent performance.
-
-
Signal-to-Noise Ratio: A low signal-to-noise ratio can contribute to poor precision.
Quantitative Data Summary
The following tables summarize key parameters for different bioassay methods that can be adapted for Cyclo(Tyr-Gly).
Table 1: Competitive ELISA Optimization Parameters
| Parameter | Sub-optimal Condition | Optimized Condition | Expected Outcome |
| Blocking Buffer | 1% BSA in PBS | 3-5% BSA or 5% non-fat dry milk in PBS | Reduced non-specific binding, lower background. |
| Washing Steps | 3 washes | 5 washes with 30-second soaks | Efficient removal of unbound reagents, lower background. |
| Primary Antibody Dilution | 1:1,000 | 1:5,000 - 1:10,000 (titrated) | Optimal signal-to-noise ratio. |
| Incubation Time | 1 hour at RT | 2 hours at RT or overnight at 4°C | Increased specific binding, stronger signal. |
Table 2: Cell-Based Assay Optimization Parameters
| Parameter | Sub-optimal Condition | Optimized Condition | Expected Outcome |
| Cell Seeding Density | Too low or too high | 80-90% confluency at time of assay | Consistent and robust cellular response. |
| Serum Concentration | High (e.g., 10%) | Reduced (e.g., 0.5-2%) or serum-free | Minimized interference from serum components. |
| Stimulation Time | 30 minutes | 4-24 hours (time-course dependent) | Capture of peak cellular response. |
| Readout Sensitivity | Standard colorimetric | Fluorescent or luminescent | Increased signal dynamic range. |
Table 3: LC-MS/MS Quantification Parameters
| Parameter | Sub-optimal Condition | Optimized Condition | Expected Outcome |
| Sample Extraction | Protein precipitation only | SPE or liquid-liquid extraction | Reduced matrix effects, improved accuracy. |
| Chromatographic Column | Standard C18 | High-resolution C18 or HILIC | Better peak shape and separation from interferences. |
| Mobile Phase | Isocratic | Gradient elution | Improved resolution and peak capacity. |
| Ionization Source | ESI | APCI or ESI (optimized) | Enhanced ionization efficiency and sensitivity. |
Experimental Protocols
Protocol 1: Competitive ELISA for Cyclo(Tyr-Gly)
This protocol provides a general framework for a competitive ELISA to quantify Cyclo(Tyr-Gly). Optimization of antibody and antigen concentrations is crucial.
-
Coating: Coat a 96-well microplate with an anti-Cyclo(Tyr-Gly) antibody diluted in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate 3-5 times with wash buffer (e.g., PBS with 0.05% Tween-20).[12][13]
-
Blocking: Block the wells with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.[12]
-
Competition: Prepare standards of known Cyclo(Tyr-Gly) concentrations and your unknown samples. In a separate plate or tubes, pre-incubate the standards/samples with a fixed amount of enzyme-labeled Cyclo(Tyr-Gly) (the competitor) for 1 hour at room temperature.
-
Incubation: Add the pre-incubated mixtures to the antibody-coated plate and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Substrate Addition: Add the appropriate enzyme substrate (e.g., TMB for HRP) and incubate in the dark until color develops.
-
Stopping Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader. The signal will be inversely proportional to the concentration of Cyclo(Tyr-Gly) in the sample.
Protocol 2: Cell-Based GPCR Activation Assay
This protocol describes a generic cell-based assay to screen for Cyclo(Tyr-Gly) activity on a G-protein coupled receptor (GPCR), measuring downstream second messenger production (e.g., cAMP).
-
Cell Seeding: Seed a stable cell line expressing the target GPCR in a 96-well plate at a pre-determined optimal density. Allow cells to adhere and grow for 24-48 hours.
-
Serum Starvation: If necessary, replace the growth medium with a low-serum or serum-free medium and incubate for 4-24 hours to reduce basal signaling.
-
Compound Treatment: Add varying concentrations of Cyclo(Tyr-Gly) to the wells. Include appropriate positive and negative controls. Incubate for the optimized stimulation time.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular concentration of the second messenger (e.g., cAMP) using a commercially available detection kit (e.g., HTRF, FRET, or luminescence-based).[4][6][14]
-
Data Analysis: Plot the response as a function of Cyclo(Tyr-Gly) concentration to determine the EC50 value.
Protocol 3: LC-MS/MS Quantification of Cyclo(Tyr-Gly) in Biological Samples
This protocol outlines a general procedure for the sensitive and specific quantification of Cyclo(Tyr-Gly) using LC-MS/MS.
-
Sample Preparation:
-
To 100 µL of the biological sample (e.g., plasma, cell lysate), add an internal standard.
-
Perform protein precipitation by adding a solvent like acetonitrile (B52724).
-
For cleaner samples, perform solid-phase extraction (SPE) or liquid-liquid extraction.[8][15][16]
-
Evaporate the solvent and reconstitute the sample in the initial mobile phase.
-
-
LC Separation:
-
Inject the sample onto a reverse-phase C18 column.
-
Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
MS/MS Detection:
-
Use a triple quadrupole mass spectrometer in positive ion mode with electrospray ionization (ESI).
-
Optimize the multiple reaction monitoring (MRM) transitions for Cyclo(Tyr-Gly) and the internal standard. This involves selecting the precursor ion and the most abundant product ions.[17]
-
-
Quantification:
-
Generate a standard curve using known concentrations of Cyclo(Tyr-Gly).
-
Quantify the amount of Cyclo(Tyr-Gly) in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Visualizations
References
- 1. arp1.com [arp1.com]
- 2. biocompare.com [biocompare.com]
- 3. sinobiological.com [sinobiological.com]
- 4. biocompare.com [biocompare.com]
- 5. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Machine Learning on Signal-to-Noise Ratios Improves Peptide Array Design in SAMDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. [PDF] Machine Learning on Signal-to-Noise Ratios Improves Peptide Array Design in SAMDI Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 12. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. GPCR cell lines | Revvity [revvity.co.jp]
- 15. Development of LC-MS/MS analysis of cyclic dipeptides and its application to tea extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantification of Proline-containing Cyclic Dipeptides by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. books.rsc.org [books.rsc.org]
Technical Support Center: Cyclo(Tyr-Gly) Interference in Biochemical Assays
This technical support guide is designed for researchers, scientists, and drug development professionals who may encounter interference from Cyclo(Tyr-Gly) in their biochemical assays. The information provided is based on the chemical properties of Cyclo(Tyr-Gly) and the known interference mechanisms of structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: What is Cyclo(Tyr-Gly) and why might it interfere with my assay?
Cyclo(Tyr-Gly) is a cyclic dipeptide, a class of molecules known for their diverse biological activities. Its structure, containing a tyrosine residue with a phenol (B47542) group and a diketopiperazine ring, gives it the potential to interfere in biochemical assays through several mechanisms. These include intrinsic fluorescence, a tendency to aggregate at higher concentrations, and potential for redox activity, all of which can lead to false-positive or false-negative results.
Q2: In which types of assays is Cyclo(Tyr-Gly) most likely to cause interference?
Based on its chemical structure, Cyclo(Tyr-Gly) is most likely to interfere in the following types of assays:
-
Fluorescence-Based Assays: Due to the tyrosine residue, Cyclo(Tyr-Gly) may exhibit intrinsic fluorescence, which can interfere with assays that use fluorescence as a readout (e.g., FRET, FP, or direct fluorescence intensity measurements).
-
High-Throughput Screening (HTS): In HTS campaigns, where compounds are often tested at high concentrations, Cyclo(Tyr-Gly) may form aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions.[1]
-
Assays Sensitive to Redox Activity: The phenol group of the tyrosine residue could potentially undergo oxidation, leading to the generation of reactive oxygen species (ROS) that can disrupt assay components, particularly in assays containing redox-sensitive enzymes or reagents.[1][2]
-
Luciferase-Based Reporter Assays: The intrinsic fluorescence and potential for aggregation of Cyclo(Tyr-Gly) could interfere with the light output of luciferase enzymes.[1]
-
AlphaScreen® Assays: Interference can occur through light quenching, singlet oxygen quenching, or disruption of bead-based interactions.
Q3: At what concentrations is interference from Cyclo(Tyr-Gly) likely to be a problem?
The concentration at which Cyclo(Tyr-Gly) may cause interference is assay-dependent. Generally, interference from compound aggregation is more pronounced at higher concentrations (typically in the micromolar range).[1] Fluorescence interference can be a problem even at lower concentrations if the excitation and emission spectra of Cyclo(Tyr-Gly) overlap with those of the assay's fluorophores. It is crucial to determine the potential for interference at the specific concentrations used in your experiment.
Troubleshooting Guide
This section provides guidance on how to identify and mitigate potential interference from Cyclo(Tyr-Gly) in your experiments.
Problem 1: Suspected Fluorescence Interference
Symptoms:
-
High background signal in assay wells containing Cyclo(Tyr-Gly) but no other assay components.
-
Non-linear or unusual dose-response curves.
-
Discrepancy between results from fluorescence-based assays and orthogonal, non-fluorescence-based assays.
Troubleshooting Steps:
-
Measure Intrinsic Fluorescence:
-
Protocol: Prepare solutions of Cyclo(Tyr-Gly) at the concentrations used in your assay in the assay buffer. Using a plate reader, scan a range of excitation and emission wavelengths to determine if the compound fluoresces under your experimental conditions.
-
-
Spectral Overlap Analysis:
-
Compare the excitation and emission spectra of Cyclo(Tyr-Gly) with those of your assay's fluorophores. Significant overlap indicates a high potential for interference.
-
-
Implement a Pre-read Step:
-
Before adding all assay reagents, perform a fluorescence reading of the plate after the addition of Cyclo(Tyr-Gly). This background reading can then be subtracted from the final assay signal.
-
-
Use an Orthogonal Assay:
-
Confirm your findings using a non-fluorescence-based method, such as an AlphaScreen®, luminescence, or mass spectrometry-based assay.[1]
-
Problem 2: Suspected Interference by Aggregation
Symptoms:
-
Apparent inhibition that is non-specific across multiple unrelated targets.
-
Steep dose-response curves.
-
Inhibition is sensitive to the concentration of enzyme or protein in the assay.
-
Inhibition is reduced in the presence of non-ionic detergents.
Troubleshooting Steps:
-
Detergent Test:
-
Protocol: Re-run the assay with the inclusion of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer. If Cyclo(Tyr-Gly) is acting as an aggregator, its inhibitory activity should be significantly reduced in the presence of detergent.[1]
-
-
Dynamic Light Scattering (DLS):
-
Protocol: Use DLS to directly observe the formation of aggregates by Cyclo(Tyr-Gly) in your assay buffer at various concentrations. The appearance of larger particles with increasing compound concentration is indicative of aggregation.
-
-
Vary Enzyme/Protein Concentration:
-
Aggregating inhibitors often show a dependence on the enzyme or protein concentration. If the IC50 value of Cyclo(Tyr-Gly) increases with increasing enzyme/protein concentration, aggregation is a likely mechanism.
-
Problem 3: Suspected Redox-Based Interference
Symptoms:
-
Time-dependent inhibition that increases with pre-incubation time.
-
Inhibition is sensitive to the presence of reducing agents (e.g., DTT, TCEP) in the assay buffer.[2]
-
Inhibition is reversed by the addition of catalase.[2]
Troubleshooting Steps:
-
Redox Cycling Assay:
-
Protocol: Use a specific assay to detect the generation of hydrogen peroxide (H₂O₂) by Cyclo(Tyr-Gly) in the presence of reducing agents. A common method involves the use of horseradish peroxidase (HRP) and a chromogenic substrate like Amplex Red. An increase in signal in the presence of Cyclo(Tyr-Gly) and a reducing agent suggests redox cycling.
-
-
Catalase Rescue Experiment:
-
Protocol: Perform your primary assay in the presence of catalase. If the apparent activity of Cyclo(Tyr-Gly) is due to H₂O₂ generation, the addition of catalase will reverse this effect.[2]
-
-
Vary Reducing Agent:
-
If your assay contains a strong reducing agent like DTT, test whether the interference persists when a weaker reducing agent (e.g., glutathione) is used, or if the reducing agent is removed entirely.[2]
-
Data Summary
| Interference Mechanism | Key Indicators | Recommended Confirmation Assay | Mitigation Strategy |
| Fluorescence | High background signal, spectral overlap with assay fluorophores. | Measure intrinsic fluorescence of Cyclo(Tyr-Gly). | Pre-read subtraction, use of red-shifted fluorophores, orthogonal assays. |
| Aggregation | Sensitivity to detergents, steep dose-response curves, dependence on enzyme concentration. | Dynamic Light Scattering (DLS), vary enzyme concentration. | Addition of non-ionic detergents (e.g., 0.01% Triton X-100), compound filtration. |
| Redox Cycling | Time-dependent inhibition, sensitivity to reducing agents, reversal by catalase. | H₂O₂ detection assay (e.g., Amplex Red). | Addition of catalase, removal or substitution of strong reducing agents. |
Experimental Protocols & Signaling Pathways
Protocol: Detergent Test for Aggregation
-
Prepare Reagents:
-
Prepare your standard assay buffer.
-
Prepare a second batch of assay buffer containing 0.02% Triton X-100 (for a final concentration of 0.01% in the assay).
-
-
Compound Preparation:
-
Prepare a serial dilution of Cyclo(Tyr-Gly) in DMSO.
-
-
Assay Procedure:
-
Set up two sets of assay plates.
-
In the first set, perform your standard assay protocol using the assay buffer without detergent.
-
In the second set, perform the assay using the assay buffer containing Triton X-100.
-
Add all other assay components (enzyme, substrate, etc.) as per your standard protocol.
-
-
Data Analysis:
-
Generate dose-response curves for Cyclo(Tyr-Gly) with and without detergent. A significant rightward shift in the IC50 curve in the presence of Triton X-100 suggests that the inhibitory activity is, at least in part, due to aggregation.
-
Workflow for Investigating Assay Interference
Caption: A troubleshooting workflow to identify the potential cause of assay interference by Cyclo(Tyr-Gly).
Potential Mechanism of Redox Cycling Interference
The tyrosine residue in Cyclo(Tyr-Gly) contains a phenol group that, under certain conditions (e.g., in the presence of strong reducing agents and oxygen), could potentially participate in redox cycling. This process can generate reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which can then oxidize and inactivate assay components, leading to a false-positive signal for inhibition.
Caption: A simplified diagram illustrating a potential redox cycling mechanism involving Cyclo(Tyr-Gly).
References
Technical Support Center: Ensuring the Purity of Synthetic Cyclo(Tyr-Gly)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to synthesizing and purifying Cyclo(Tyr-Gly). The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during the experimental process, ensuring high purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common strategy for synthesizing the linear Tyr-Gly precursor?
A1: The most prevalent and robust method for synthesizing the linear H-Tyr-Gly-OH precursor is the Solid-Phase Peptide Synthesis (SPPS) utilizing the Fmoc/tBu strategy.[1] This approach involves building the peptide chain on an insoluble resin support, which simplifies the purification process at each step by allowing for the removal of excess reagents and by-products through simple filtration and washing.[1] The synthesis starts from the C-terminal amino acid (Glycine) and proceeds to the N-terminal amino acid (Tyrosine).
Q2: Which protecting groups are recommended for Tyr-Gly synthesis?
A2: For the Fmoc/tBu strategy, the Nα-amino group of the incoming amino acid is temporarily protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. The reactive side chain of Tyrosine is protected by the acid-labile tert-butyl (tBu) group to prevent side reactions.[1]
Q3: What are the critical impurities to watch out for during Cyclo(Tyr-Gly) synthesis?
A3: The most significant impurities include:
-
Diketopiperazine (DKP): This is a major by-product formed by the intramolecular cyclization of the dipeptide (H-Tyr-Gly-resin), leading to premature cleavage from the resin.[2][3][4]
-
Truncated sequences (e.g., Gly-resin): Incomplete coupling reactions can result in peptides missing the Tyrosine residue.
-
Racemized products: The chirality of the amino acids can be compromised during activation, especially at the C-terminal residue during cyclization.
-
Side-chain modifications: The Tyrosine side chain can undergo unwanted acylation or alkylation.[5][6][7]
-
Oligomers: Intermolecular reactions during the solution-phase cyclization can lead to the formation of dimers or larger oligomers.[8]
Q4: How can I confirm the purity and identity of my synthesized Cyclo(Tyr-Gly)?
A4: A combination of analytical techniques is essential. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is used to assess purity by observing the number and integration of peaks.[1] Mass Spectrometry (MS) confirms the molecular weight of the product, and tandem MS (MS/MS) can be used to verify the amino acid sequence of the linear precursor.[8] Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation of the final cyclic product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of linear peptide after cleavage | 1. Incomplete coupling: Steric hindrance or peptide aggregation on the resin can prevent complete reaction.[5] 2. Premature cleavage (Diketopiperazine formation): The unprotected N-terminus of the dipeptide can attack the ester linkage to the resin, releasing the cyclic dipeptide prematurely.[2][3] | 1. Optimize coupling: Double couple the Tyrosine residue. Use a more potent coupling agent like HATU. Monitor coupling completion with a Kaiser test. 2. Choose appropriate resin: Use a 2-chlorotrityl chloride resin, as its steric bulk can inhibit DKP formation.[4] Minimize the time between Fmoc deprotection and the subsequent coupling step. |
| Multiple peaks in crude HPLC analysis | 1. Presence of impurities: Truncated sequences, products of side-chain reactions, or racemized species.[9] 2. Oligomerization during cyclization: High concentration of the linear peptide during the cyclization step favors intermolecular reactions.[8] | 1. Review synthesis protocol: Ensure complete deprotection and coupling at each step. Use appropriate scavengers during cleavage to protect the Tyrosine side chain. 2. Perform cyclization under high dilution: Use a low concentration of the linear peptide (e.g., 0.1-1 mM) in a large volume of solvent to favor intramolecular cyclization. |
| Final product has correct mass but low purity | 1. Co-elution of impurities: Diastereomers (racemized products) or other closely related impurities may not be fully resolved by the initial purification gradient. 2. Degradation during storage or handling. | 1. Optimize HPLC purification: Use a shallower gradient and/or a different solvent system (e.g., methanol (B129727) instead of acetonitrile) to improve the resolution of closely eluting peaks.[1] 2. Lyophilize and store properly: After purification, pool the pure fractions, lyophilize to a fluffy powder, and store at -20°C or below, protected from light and moisture.[10] |
| Difficulty in cyclizing the linear peptide | 1. Poor solubility of the linear precursor. 2. Suboptimal cyclization reagents or conditions. | 1. Test different solvents: Use solvents like DMF, DCM, or a mixture to ensure the linear peptide is fully dissolved before adding coupling reagents. 2. Screen coupling reagents: Test different phosphonium (B103445) (e.g., PyBOP) or aminium (e.g., HATU) based coupling reagents. Ensure the reaction is performed under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon). |
Quantitative Data Summary
The following table presents typical quantitative data for the synthesis and purification of Cyclo(Tyr-Gly). Values are based on a standard 0.1 mmol synthesis scale.
| Parameter | Typical Value | Unit | Notes |
| Resin Loading | 0.4 - 0.8 | mmol/g | Varies depending on the resin type (e.g., Wang or 2-Chlorotrityl resin). |
| Crude Peptide Yield (Linear) | 70 - 90 | % | Calculated based on the initial resin loading. |
| Crude Purity (Linear by HPLC) | 50 - 75 | % | Highly dependent on the success of SPPS and minimization of side reactions like DKP formation. |
| Purity after RP-HPLC | >98 | % | Target purity for most research and drug development applications.[11] |
| Overall Yield (Cyclic) | 25 - 40 | % | Overall yield after synthesis, cleavage, cyclization, and purification. |
| Molecular Weight (Monoisotopic) | 220.08 | g/mol | C₁₁H₁₂N₂O₃ |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Linear H-Tyr(tBu)-Gly-OH
This protocol is based on a standard Fmoc/tBu strategy on a 0.1 mmol scale.
-
Resin Preparation: Swell 200 mg of Fmoc-Gly-Wang resin (0.5 mmol/g loading) in N,N-dimethylformamide (DMF) for 30 minutes in a fritted reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 2 mL of 20% piperidine (B6355638) in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add another 2 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling (Tyrosine):
-
In a separate vial, pre-activate Fmoc-Tyr(tBu)-OH (2 eq, 0.2 mmol, 91.9 mg) with HBTU (1.95 eq, 0.195 mmol, 73.9 mg) and DIPEA (4 eq, 0.4 mmol, 70 µL) in 2 mL of DMF for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 2 hours at room temperature.
-
Perform a Kaiser test to confirm reaction completion (a negative result indicates completion). If positive, continue coupling for another hour or recouple.
-
Drain the coupling solution and wash the resin with DMF (5x).
-
-
Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal Tyrosine.
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM (5x) and dry under a stream of nitrogen.
-
Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.
-
Add 2 mL of the cleavage cocktail to the dry resin in a fume hood and agitate for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to 20 mL of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude linear peptide under vacuum.
-
Protocol 2: Head-to-Tail Cyclization
-
Dissolution: Dissolve the crude linear H-Tyr-Gly-OH peptide in a large volume of DMF to achieve a final concentration of approximately 0.5 mM. This high dilution is critical to favor intramolecular cyclization.
-
Cyclization Reaction:
-
Cool the solution to 0°C in an ice bath.
-
Add DIPEA (3 eq) to neutralize the TFA salt and raise the pH to ~8-9.
-
Add a coupling agent such as HATU (1.2 eq) or PyBOP (1.2 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by RP-HPLC and LC-MS (typically 4-24 hours).
-
-
Work-up: Once the reaction is complete, quench it by adding a small amount of water. Remove the solvent under reduced pressure.
Protocol 3: Purification and Analysis
-
Sample Preparation: Dissolve the crude cyclic product in a minimal amount of a suitable solvent (e.g., DMSO or 50% acetonitrile/water).
-
RP-HPLC Purification:
-
Purify the crude product using a preparative C18 RP-HPLC column.
-
Use a gradient of mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in acetonitrile). A typical gradient might be 5-65% B over 30 minutes.
-
Monitor the elution profile at 220 nm and 280 nm (for the Tyrosine residue).
-
Collect fractions corresponding to the main product peak.
-
-
Analysis and Final Product Preparation:
-
Analyze the collected fractions for purity using analytical RP-HPLC.
-
Confirm the identity of the pure product by LC-MS.
-
Pool the pure fractions (>98% purity) and lyophilize to obtain the final Cyclo(Tyr-Gly) as a white, fluffy powder.
-
Visualizations
Caption: Experimental workflow for the synthesis of Cyclo(Tyr-Gly).
Caption: Logical workflow for the purification and analysis of Cyclo(Tyr-Gly).
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. Head-to-tail cyclization of side chain-protected linear peptides to recapitulate genetically-encoded cyclized peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. medchemexpress.com [medchemexpress.com]
- 11. fluorochem.co.uk [fluorochem.co.uk]
Technical Support Center: Troubleshooting Cyclo(Tyr-Gly) Experiments
Welcome to the technical support center for Cyclo(Tyr-Gly) research. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues that can lead to inconsistent experimental results. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis, storage, and experimental use of Cyclo(Tyr-Gly).
Category 1: Synthesis and Purity
Question 1: I am observing low yield and byproducts during the solid-phase peptide synthesis (SPPS) of a cyclic dipeptide similar to Cyclo(Tyr-Gly). What could be the cause?
Answer: Low yields and the presence of byproducts in SPPS of cyclic peptides can stem from several factors. Incomplete reactions, such as coupling and deprotection, are a primary cause. Aggregation of the growing peptide chain on the resin can physically block reactive sites, leading to truncated sequences.[1] The choice of protecting groups for amino acid side chains is also critical; while necessary to prevent side reactions, bulky protecting groups can cause steric hindrance.[1] For cyclization, the method used is crucial. For instance, in the synthesis of some cyclic peptides, head-to-tail cyclization is a common strategy.[2]
Question 2: My purified Cyclo(Tyr-Gly) shows unexpected peaks in NMR and Mass Spectrometry analysis. How can I interpret these?
Answer: Unexpected peaks in NMR or Mass Spectrometry often indicate the presence of impurities or degradation products. It is essential to confirm the structure and purity of your synthesized peptide using these techniques.[3][4] For example, 1D and 2D NMR spectroscopy, along with HRESIMS data, can be used to determine the structure of isolated compounds.[4] If you observe unexpected peaks, consider the possibility of solvent adducts, racemization of amino acid residues during synthesis, or the presence of linear peptide precursors that failed to cyclize. It is also important to compare your results with literature data for confirmation.[4][5]
Category 2: Stability and Storage
Question 3: I am concerned about the stability of my Cyclo(Tyr-Gly) stock solution. What are the optimal storage conditions and how can I avoid degradation?
Answer: Proper storage is critical for maintaining the integrity of your Cyclo(Tyr-Gly) stock solution. For long-term storage, it is recommended to store the solution at -80°C, which should maintain its stability for up to 6 months.[6] For shorter-term storage, -20°C for up to one month is acceptable.[6] It is also advisable to protect the solution from light.[6] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[6] The stability of cyclic peptides can be pH-dependent, with some showing optimal stability around pH 3.0 and increased degradation at neutral to basic pH.[7]
Question 4: What are the common degradation pathways for cyclic peptides like Cyclo(Tyr-Gly) in solution?
Answer: Several chemical instability issues can affect peptide drugs in solution. These include:
-
Deamidation: The hydrolysis of asparagine (Asn) and glutamine (Gln) residues. This is influenced by pH and temperature, with Asn-Gly sequences being particularly susceptible.[8][9]
-
Oxidation: Methionine (Met), cysteine (Cys), histidine (His), tryptophan (Trp), and tyrosine (Tyr) residues are most susceptible to oxidation.[9] This can be influenced by oxygen levels, temperature, and the buffer composition.[9]
-
Hydrolysis: The cleavage of peptide bonds, with bonds involving aspartic acid (Asp) being particularly vulnerable.[9]
-
Racemization: The conversion of L-amino acids to D-amino acids, which can occur under alkaline conditions. Aspartic acid is the most prone to racemization.[9]
Category 3: Experimental Inconsistency
Question 5: I am observing high variability in my Caco-2 cell permeability assays with Cyclo(Tyr-Gly). What are the potential sources of this inconsistency?
Answer: High variability in Caco-2 permeability assays is a well-documented issue.[10][11] The primary sources of this variability can be categorized into two main areas: the inherent heterogeneity of the Caco-2 cell line and variations in experimental protocols.[10] The Caco-2 cell line itself is composed of different subpopulations of cells, which can lead to variations in cell morphology, paracellular transport, and the expression of enzymes and transporters.[10] Furthermore, differences in experimental protocols between laboratories, and even within the same lab, can significantly impact the apparent permeability (Papp) values.[10][11] Factors such as the passage number of the cells, the time allowed for cell differentiation, and the coating of filter supports can all contribute to this variability.[11]
Question 6: My biological assay results for Cyclo(Tyr-Gly) are not consistent across different batches or experiments. Could aggregation be a factor?
Answer: Yes, aggregation is a significant factor that can lead to inconsistent biological activity.[1] Cyclic dipeptides, particularly those containing aromatic residues like tyrosine, can self-assemble into aggregates.[3][12] The formation of these aggregates is driven by non-covalent interactions such as hydrogen bonding, π–π stacking, and hydrophobic effects.[12] The biological activity of your peptide may be dependent on its aggregation state, with the monomeric and aggregated forms potentially having different activities.[3] The hydroxyl group on tyrosine can facilitate aggregation.[3] It is crucial to characterize the aggregation state of your Cyclo(Tyr-Gly) solution, which can be done using techniques like Dynamic Light Scattering (DLS) and Atomic Force Microscopy (AFM).[3]
Quantitative Data Summary
Table 1: Recommended Storage Conditions for Cyclo(Gly-Tyr) Stock Solutions [6]
| Temperature | Duration | Special Conditions |
| -80°C | 6 months | Protect from light |
| -20°C | 1 month | Protect from light |
Table 2: Factors Contributing to Variability in Caco-2 Permeability Assays [10][11]
| Factor | Description | Impact on Results |
| Cell Line Heterogeneity | Presence of different cell subpopulations. | Variations in cell morphology, enzyme expression, and transporter function. |
| Protocol Variations | Differences in cell culture and permeability assay procedures. | Significant differences in measured Papp values between and within labs. |
| Cell Passage Number | The number of times the cells have been subcultured. | Can affect paracellular route restriction and transporter functionality. |
| Cell Differentiation Time | The time allowed for cells to form a mature monolayer. | Can influence the expression of transporters and the integrity of the cell layer. |
| Filter Support Coating | Use of coatings like collagen. | Can promote more stable cell differentiation for passive diffusion studies. |
Detailed Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) for a Linear Dipeptide Precursor
This protocol outlines a general workflow for the synthesis of a linear dipeptide, which can then be cyclized to form Cyclo(Tyr-Gly).
-
Resin Preparation: Start with a suitable resin, such as 2-chlorotrityl chloride (2-CTC) resin. Attach the first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) to the resin.
-
Fmoc Deprotection: Treat the resin-bound amino acid with a solution of piperidine (B6355638) in DMF (e.g., 20%) to remove the Fmoc protecting group, exposing the free amine.
-
Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (e.g., Fmoc-Tyr(tBu)-OH) in a suitable solvent with a coupling agent (e.g., HATU) and a base (e.g., DIPEA). Add this solution to the resin to form the peptide bond.
-
Washing: After each deprotection and coupling step, thoroughly wash the resin with solvents like DMF and DCM to remove excess reagents and byproducts.
-
Cleavage from Resin: Once the linear dipeptide is assembled, cleave it from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: Purify the crude linear peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Cyclization: The purified linear peptide can then be cyclized in solution, often under dilute conditions to favor intramolecular cyclization over polymerization.
-
Final Purification and Characterization: Purify the final cyclic peptide by RP-HPLC and characterize its identity and purity by mass spectrometry and NMR.
Protocol 2: Caco-2 Cell Permeability Assay
This protocol provides a general outline for assessing the permeability of Cyclo(Tyr-Gly) across a Caco-2 cell monolayer.
-
Cell Culture: Culture Caco-2 cells in a suitable medium. Seed the cells onto permeable filter supports (e.g., Transwell® inserts) at an appropriate density.
-
Cell Differentiation: Allow the cells to differentiate for a set period (e.g., 21 days) to form a confluent monolayer with well-developed tight junctions.
-
Monolayer Integrity Check: Before the permeability experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a paracellular marker like Lucifer yellow.
-
Permeability Experiment:
-
Wash the cell monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the test compound (Cyclo(Tyr-Gly)) dissolved in transport buffer to the apical (donor) compartment.
-
At specified time intervals, collect samples from the basolateral (receiver) compartment.
-
To maintain sink conditions, replace the collected volume in the receiver compartment with fresh transport buffer.
-
-
Sample Analysis: Quantify the concentration of Cyclo(Tyr-Gly) in the collected samples using a suitable analytical method, such as LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux of the compound across the monolayer, A is the surface area of the filter, and C0 is the initial concentration of the compound in the donor compartment.
Visualizations
Caption: Troubleshooting workflow for inconsistent Cyclo(Tyr-Gly) results.
Caption: Key factors contributing to Caco-2 assay variability.
Caption: Potential quorum sensing inhibition by Cyclo(Tyr-Gly) analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The biological activity of the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: cyclo(1,4)-Cys-Gly-Phe-Cys-Gly-OH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 10. mdpi.com [mdpi.com]
- 11. Variability of permeability estimation from different protocols of subculture and transport experiments in cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Cyclo(Tyr-Gly) vs. Linear Tyr-Gly: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of cyclo(Tyr-Gly) and its linear counterpart, Tyr-Gly. While direct comparative studies on these specific dipeptides are limited, this document synthesizes available data on related cyclic and linear peptides to infer their potential activities and advantages. The enhanced stability and constrained conformation of cyclic peptides often lead to distinct and more potent biological effects compared to their linear analogs.
I. Overview of Biological Activities
Cyclization is a common strategy in peptide drug design to improve metabolic stability and conformational rigidity, which can significantly enhance biological activity. Generally, cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), exhibit a broader range of potent biological activities than their linear counterparts. This is largely attributed to their resistance to enzymatic degradation and their fixed conformation, which can lead to higher receptor affinity and selectivity.
Linear dipeptides like Tyr-Gly are typically susceptible to rapid degradation by peptidases in biological systems. They often serve as metabolic intermediates or building blocks for larger peptides. While linear Tyr-Gly is a constituent of endogenous opioid peptides (enkephalins), its intrinsic activity at physiological concentrations is generally considered to be low due to its rapid breakdown.
This guide explores key biological activities where differences between cyclic and linear Tyr-Gly peptides are anticipated, including opioid receptor modulation, antimicrobial effects, and quorum sensing inhibition.
II. Comparative Data
The following table summarizes quantitative data on the biological activities of cyclic dipeptides containing tyrosine, which serve as a proxy for cyclo(Tyr-Gly), in the absence of direct data for this specific molecule. Data for linear Tyr-Gly in these assays is largely unavailable in the literature, reflecting its likely low potency or rapid degradation under experimental conditions.
| Biological Activity | Peptide | Assay | Target/Organism | Key Findings |
| Opioid Receptor Binding | Cyclo(Tyr-Tyr) | Radioligand Displacement Assay | Rat Brain Homogenates (µ-opioid receptor) | IC50 = 0.82 µM[1] |
| Cyclo(Phe-Tyr) | Radioligand Displacement Assay | Rat Brain Homogenates (µ-opioid receptor) | IC50 = 69.7 µM[1] | |
| Antimicrobial Activity | Cyclo(L-Pro-L-Tyr) | Minimum Inhibitory Concentration (MIC) | Xanthomonas axonopodis pv. citri, Ralstonia solanacearum | MIC = 31.25 µg/mL[2] |
| Cyclo(D-Pro-L-Tyr) | Minimum Inhibitory Concentration (MIC) | Xanthomonas axonopodis pv. citri, Ralstonia solanacearum | MIC = 31.25 µg/mL[2] | |
| Anti-Quorum Sensing | Cyclo(L-Pro-L-Tyr) | Biofilm Inhibition Assay | Pseudomonas aeruginosa PAO1 | 52% inhibition of biofilm formation at 1.8 mM[3][4] |
| Cytotoxicity | Cyclo(Phe-Tyr) | Growth Inhibition Assay | MCF-7 (human breast cancer cell line) | 75.6% growth inhibition[1] |
| Cyclo(Phe-Tyr) | Growth Inhibition Assay | HeLa (human cervical cancer cell line) | 73.4% growth inhibition[1] | |
| Cyclo(Phe-Tyr) | Growth Inhibition Assay | HT-29 (human colon cancer cell line) | 60.6% growth inhibition[1] |
III. Key Experimental Protocols
A. Peptide Stability Assay in Serum
This protocol is essential for comparing the resistance of linear and cyclic peptides to degradation by proteases present in blood serum.
Workflow for Serum Stability Assay
Caption: Workflow for assessing peptide serum stability.
Materials:
-
Peptide stock solution (e.g., 1 mg/mL).
-
Human or animal serum.
-
Trichloroacetic acid (TCA) solution (e.g., 10% w/v) for protein precipitation.
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system.
Procedure:
-
A solution of the peptide is mixed with serum and incubated at 37°C.
-
Aliquots are collected at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
The enzymatic reaction is stopped by adding a protein precipitating agent like TCA.
-
The mixture is centrifuged to pellet the precipitated serum proteins.
-
The supernatant, containing the peptide and its degradation products, is analyzed by RP-HPLC.
-
The amount of intact peptide at each time point is quantified by measuring the area of the corresponding peak in the chromatogram.
-
The half-life (t½) of the peptide in serum is then calculated from the degradation profile.
B. Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor, such as the µ-opioid receptor.
Materials:
-
Cell membranes expressing the receptor of interest.
-
A radiolabeled ligand known to bind to the receptor (e.g., [³H]-DAMGO for the µ-opioid receptor).
-
The unlabeled test peptide (cyclo(Tyr-Gly) or linear Tyr-Gly).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test peptide.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The mixture is then rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed to remove any non-specifically bound radioactivity.
-
The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
The data is used to generate a competition curve, from which the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The binding affinity (Ki) of the test peptide for the receptor can then be calculated from the IC50 value.
C. Anti-Quorum Sensing Assay (Biofilm Inhibition)
This assay assesses the ability of a compound to interfere with bacterial quorum sensing, often by measuring the inhibition of biofilm formation.
Materials:
-
Bacterial strain capable of forming biofilms (e.g., Pseudomonas aeruginosa).
-
Appropriate bacterial growth medium.
-
96-well microtiter plates.
-
Test peptide dissolved in a suitable solvent.
-
Crystal violet solution for staining.
-
A microplate reader.
Procedure:
-
The bacterial culture is grown to a specific optical density.
-
The culture is then diluted and added to the wells of a 96-well plate containing different concentrations of the test peptide.
-
The plate is incubated under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C).
-
After incubation, the planktonic (free-floating) bacteria are removed by washing the wells.
-
The remaining biofilm is stained with crystal violet.
-
The excess stain is washed away, and the bound stain is solubilized.
-
The absorbance of the solubilized stain is measured using a microplate reader, which is proportional to the amount of biofilm formed.
-
The percentage of biofilm inhibition is calculated by comparing the absorbance of the wells treated with the peptide to that of the untreated control wells.
IV. Signaling Pathways
Cyclic dipeptides containing tyrosine have been shown to modulate specific signaling pathways, such as the quorum sensing system in bacteria.
Quorum Sensing Inhibition by Cyclodipeptides
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Cytotoxic impacts of linear and branched polyethylenimine nanostructures in a431 cells. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cyclo(Tyr-Gly) and Other Quorum Sensing Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cyclic dipeptide Cyclo(Tyr-Gly) and its close analog, Cyclo(L-Tyr-L-Pro), with other notable quorum sensing (QS) inhibitors. The information presented herein is intended to assist researchers in evaluating potential candidates for the development of novel anti-virulence therapies. While direct experimental data for Cyclo(Tyr-Gly) on quorum sensing inhibition is limited in the currently available literature, the structurally similar compound Cyclo(L-Tyr-L-Pro) has been studied for its anti-QS properties. This guide will utilize data for Cyclo(L-Tyr-L-Pro) as a reference, with the explicit understanding that while a similar bioactivity is anticipated due to structural analogy, further experimental validation for Cyclo(Tyr-Gly) is required.
Introduction to Quorum Sensing Inhibition
Quorum sensing is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including the expression of virulence factors and biofilm formation.[1] Inhibition of this system presents a promising strategy to combat bacterial infections by disarming pathogens without exerting selective pressure that leads to antibiotic resistance. This guide focuses on the comparative efficacy of Cyclo(L-Tyr-L-Pro) against other well-documented QS inhibitors: meta-bromo-thiolactone (mBTL), N-decanoyl cyclopentylamide (C10-CPA), and Furanone C-30.
Quantitative Comparison of Quorum Sensing Inhibitors
The following table summarizes the quantitative data on the inhibitory effects of Cyclo(L-Tyr-L-Pro) and other selected QS inhibitors on key virulence factors and biofilm formation, primarily in the opportunistic pathogen Pseudomonas aeruginosa.
| Inhibitor | Target Organism | Assay | Concentration | Inhibition | Reference |
| Cyclo(L-Tyr-L-Pro) | P. aeruginosa PAO1 | Biofilm Formation | 0.5 mg/mL | 48% | [2] |
| P. aeruginosa PAO1 | Pyocyanin (B1662382) Production | 1.8 mM | 41% | [3] | |
| P. aeruginosa PAO1 | Elastase Activity | 1.8 mM | 32% | [3] | |
| P. aeruginosa PAO1 | Protease Activity | 1.8 mM | 20% | [3] | |
| meta-bromo-thiolactone (mBTL) | P. aeruginosa PA14 | Pyocyanin Production | 8 µM (IC50) | 50% | [4] |
| P. aeruginosa PAO1 | Biofilm Formation | 0.5 mg/mL | ~79% | [5] | |
| N-decanoyl cyclopentylamide (C10-CPA) | P. aeruginosa PAO1 | lasB-lacZ expression | 80 µM (IC50) | 50% | [6] |
| P. aeruginosa PAO1 | rhlA-lacZ expression | 90 µM (IC50) | 50% | [6] | |
| P. aeruginosa PAO1 | Elastase Production | 250 µM | 77% | [7] | |
| P. aeruginosa PAO1 | Pyocyanin Production | 250 µM | 64% | [7] | |
| P. aeruginosa PAO1 | Rhamnolipid Production | 250 µM | 87% | [7] | |
| Furanone C-30 | P. aeruginosa | Biofilm Formation | Varies | Effective Inhibition | [8] |
| P. aeruginosa (in vivo) | lasR-gfp expression | 1-2 µg/g | Significant Inhibition | [9] |
Signaling Pathway and Mechanisms of Inhibition
The following diagram illustrates a simplified quorum sensing pathway in Pseudomonas aeruginosa, highlighting the points of intervention for the discussed inhibitors.
Cyclo(L-Tyr-L-Pro) is believed to act as a competitive inhibitor, likely by binding to the AHL receptor LasR.[2] Similarly, mBTL, C10-CPA, and Furanone C-30 interfere with QS signaling by targeting the LasR and/or RhlR receptors.[4][7][10]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Biofilm Formation Assay (Crystal Violet Method)
This protocol quantifies biofilm formation in a microtiter plate format.[11][12][13][14][15]
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial culture
-
Appropriate growth medium
-
0.1% Crystal Violet solution
-
30% Acetic acid or 95% Ethanol (B145695)
-
Phosphate-buffered saline (PBS)
-
Plate reader
Procedure:
-
Grow a bacterial overnight culture and dilute it to a standardized optical density (e.g., OD600 of 0.05) in fresh growth medium.
-
Add 200 µL of the diluted culture to each well of a 96-well plate. Include wells with sterile medium as a negative control.
-
Add the desired concentrations of the test inhibitor to the appropriate wells.
-
Incubate the plate under static conditions at the optimal growth temperature (e.g., 37°C) for 24-48 hours to allow for biofilm formation.
-
Carefully discard the planktonic culture from the wells.
-
Wash the wells gently with PBS to remove non-adherent cells.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.
-
Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Air dry the plate completely.
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or 95% ethanol to each well and incubate for 10-15 minutes.
-
Transfer 150 µL of the solubilized crystal violet to a new plate and measure the absorbance at a wavelength of 550-595 nm using a plate reader.
-
The percentage of biofilm inhibition is calculated relative to the untreated control.
Pyocyanin Quantification Assay
This protocol measures the production of the virulence factor pyocyanin by P. aeruginosa.[16][17][18]
Materials:
-
P. aeruginosa culture supernatant
-
0.2 N HCl
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Grow P. aeruginosa in a suitable medium with and without the test inhibitor for 24-48 hours.
-
Centrifuge the culture to pellet the cells and collect the supernatant.
-
To 3 mL of the supernatant, add 1.5 mL of chloroform and vortex vigorously to extract the pyocyanin into the chloroform layer (which will turn blue).
-
Separate the chloroform layer and transfer it to a new tube.
-
Add 1 mL of 0.2 N HCl to the chloroform extract and vortex. The pyocyanin will move to the upper aqueous layer, turning it pink.
-
Measure the absorbance of the top HCl layer at 520 nm.
-
The concentration of pyocyanin can be calculated using the extinction coefficient of 17.072 µg/mL/OD520.
Elastase Activity Assay (Elastin-Congo Red Method)
This assay determines the activity of the elastase enzyme, a key virulence factor.[19][20][21][22][23]
Materials:
-
P. aeruginosa culture supernatant
-
Elastin-Congo Red (ECR)
-
Tris buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Grow P. aeruginosa in a suitable medium with and without the test inhibitor.
-
Centrifuge the culture and collect the cell-free supernatant.
-
Prepare a reaction mixture containing the culture supernatant and ECR in Tris buffer.
-
Incubate the mixture at 37°C for a defined period (e.g., 3-18 hours).
-
Stop the reaction by placing the tubes on ice.
-
Centrifuge to pellet the insoluble ECR.
-
Measure the absorbance of the supernatant, which contains the solubilized Congo Red, at 495 nm.
-
The elastase activity is proportional to the absorbance reading.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is used to quantify the expression levels of quorum sensing-related genes.[24][25][26][27]
Materials:
-
Bacterial cells grown with and without the inhibitor
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR instrument and reagents (e.g., SYBR Green master mix)
-
Primers for target genes (e.g., lasI, lasR, rhlI, rhlR) and a housekeeping gene (e.g., rpoD, 16S rRNA)
Procedure:
-
RNA Extraction: Isolate total RNA from bacterial cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using the synthesized cDNA as a template, specific primers for the target and housekeeping genes, and a qPCR master mix.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression in the treated samples compared to the untreated control, normalized to the expression of the housekeeping gene.
Conclusion
This guide provides a comparative overview of Cyclo(L-Tyr-L-Pro) as a representative for Cyclo(Tyr-Gly) and other significant quorum sensing inhibitors. The presented data and experimental protocols offer a valuable resource for researchers aiming to develop novel anti-virulence strategies. While Cyclo(L-Tyr-L-Pro) demonstrates promising in vitro activity, further investigation into its in vivo efficacy and the specific activity of Cyclo(Tyr-Gly) is warranted. The continued exploration of diverse chemical scaffolds, such as cyclic dipeptides, will be crucial in the ongoing effort to combat bacterial pathogenicity.
References
- 1. The Quorum-Sensing Inhibitor Furanone C-30 Rapidly Loses Its Tobramycin-Potentiating Activity against Pseudomonas aeruginosa Biofilms during Experimental Evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Inhibition of Quorum Sensing in Pseudomonas aeruginosa by N-Acyl Cyclopentylamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of the quorum sensing inhibitor furanone C-30 to interfere with biofilm formation by Streptococcus mutans and its luxS mutant strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing - ProQuest [proquest.com]
- 11. Crystal violet assay [bio-protocol.org]
- 12. Crystal violet biomass assays [bio-protocol.org]
- 13. Crystal violet staining protocol | Abcam [abcam.com]
- 14. static.igem.org [static.igem.org]
- 15. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyocyanin Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa [bio-protocol.org]
- 17. Pyocyanin Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa [en.bio-protocol.org]
- 18. Molecular and biological characterization of pyocyanin from clinical and environmental Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Elastase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pseudomonas aeruginosa Elastase Contributes to the Establishment of Chronic Lung Colonization and Modulates the Immune Response in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Enzymatic Assay of Elastase (EC 3.4.21.36) [sigmaaldrich.com]
- 23. scispace.com [scispace.com]
- 24. Use of quantitative real-time RT-PCR to analyse the expression of some quorum-sensing regulated genes in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Transcription of Quorum-Sensing System Genes in Clinical and Environmental Isolates of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 26. qPCR Analysis of Quorum Sensing Genes of Pseudomonas aeruginosa : Primer design and qPCR Efficiency | International Journal of Engineering Technology and Sciences [journal.ump.edu.my]
- 27. researchgate.net [researchgate.net]
Unveiling the Bioactive Potential: A Comparative Guide to Cyclo(Tyr-Gly) Analogs
For Immediate Release
A comprehensive analysis of structural analogs of the cyclic dipeptide Cyclo(Tyr-Gly) reveals a rich landscape of biological activities, offering promising avenues for the development of novel therapeutics. This guide provides a comparative overview of the performance of these analogs across various biological assays, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals. The activities of these compounds, which belong to the diketopiperazine (DKP) class, span antimicrobial, anticancer, opioid receptor binding, quorum sensing inhibition, and enzyme inhibition domains.
Comparative Analysis of Biological Activities
The biological efficacy of Cyclo(Tyr-Gly) analogs is highly dependent on their specific structural modifications. The following tables summarize the quantitative data from various studies, providing a clear comparison of their activities.
Table 1: Anticancer Activity
| Compound | Cell Line(s) | Concentration | % Growth Inhibition | Citation |
| Cyclo(Phe-Tyr) | MCF-7 | 2.5 mM | 75.6% | [1] |
| HeLa | 2.5 mM | 73.4% | [1] | |
| HT-29 | 2.5 mM | 60.6% | [1] | |
| Cyclo(Tyr-Cys) | HeLa | Not Specified | Greatest inhibition among tested DKPs | [2] |
| Cyclo(Phe-Pro) | HT-29 | 10 mM | >50% | [3] |
Table 2: Opioid Receptor Binding Affinity
| Compound | Receptor | Assay Type | Binding Affinity (IC50/Ki) | Citation |
| Cyclo(Tyr-Tyr) | µ-opioid | Competitive Binding | IC50: 0.82 µM | [1] |
| Cyclo(Phe-Tyr) | µ-opioid | Competitive Binding | IC50: 69.7 µM | [1] |
| H-Tyr-c[D-Lys-Phe-Tyr-Gly] | µ-opioid | Competitive Binding | Ki: 1.99 nM | [4] |
Table 3: Antimicrobial and Antifungal Activity
| Compound | Organism(s) | Concentration | Activity | Citation |
| Cyclo(L-Leu-L-Pro) | Fusarium culmorum | 10 mmol/L | 83% growth inhibition | [1] |
| Cationic Amphiphilic DKPs | Candida glabrata, C. krusei | 4-8 µg/mL | Growth inhibition | [5] |
Table 4: Quorum Sensing Inhibition in Pseudomonas aeruginosa
| Compound | Concentration | Effect | % Inhibition | Citation |
| Cyclo(L-Pro-L-Tyr) | 1.8 mM | Biofilm Inhibition | 52% | [6] |
| 1.8 mM | Pyocyanin (B1662382) Production | 41% | [6] | |
| 1.8 mM | Elastase Activity | 32% | [6] | |
| Cyclo(L-Hyp-L-Tyr) | 1.8 mM | Biofilm Inhibition | 50% | [6] |
| 1.8 mM | Pyocyanin Production | 47% | [6] | |
| Cyclo(L-Pro-L-Phe) | 1.8 mM | Biofilm Inhibition | 48% | [6] |
Table 5: Enzyme Inhibition
| Compound | Enzyme | Substrate | Inhibition Constant (Ki) | Citation |
| Cyclo(L-Pro-L-Tyr) | Mushroom Tyrosinase | L-DOPA | 9.86 mM | [7] |
Key Experimental Methodologies
To ensure the reproducibility and accurate interpretation of the presented data, detailed protocols for the key experiments are provided below.
Anticancer Activity Assessment (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
-
Cell Plating: Seed cells in 96-well plates at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours). A positive control (e.g., melphalan) and a vehicle control should be included.
-
Cell Fixation: Gently add cold trichloroacetic acid (TCA) to each well and incubate to fix the cells.
-
Staining: Wash the plates with water and air dry. Add SRB solution to each well and incubate.
-
Wash and Solubilization: Wash the plates with acetic acid to remove unbound dye and air dry. Add Tris base solution to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 515 nm) using a microplate reader. The percentage of growth inhibition is calculated relative to the untreated control cells.
Opioid Receptor Binding Assay (Radioligand Competition)
This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.
-
Membrane Preparation: Prepare cell membranes expressing the opioid receptor of interest (e.g., µ-opioid receptor).
-
Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled ligand (e.g., [3H]DAMGO), and varying concentrations of the test compound.
-
Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat to separate the membrane-bound radioligand from the free radioligand.
-
Scintillation Counting: Place the filter mat in a scintillation vial with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a substance that prevents visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Serial Dilutions: Prepare serial dilutions of the test compounds in a 96-well microtiter plate containing growth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism only) and negative (medium only) controls.
-
Incubation: Incubate the plates under appropriate conditions for the test microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Quorum Sensing Inhibition Assay (P. aeruginosa Virulence Factor Production)
This assay assesses the ability of a compound to inhibit the production of virulence factors regulated by quorum sensing in Pseudomonas aeruginosa.
-
Bacterial Culture: Grow P. aeruginosa in a suitable broth medium.
-
Compound Treatment: In a multi-well plate, inoculate the bacterial culture into fresh medium containing different concentrations of the test compounds.
-
Incubation: Incubate the cultures to allow for bacterial growth and virulence factor production.
-
Quantification of Pyocyanin: Centrifuge the cultures to pellet the bacteria. Extract the pyocyanin from the supernatant with chloroform (B151607) and then re-extract into an acidic aqueous solution. Measure the absorbance of the acidified solution at 520 nm.
-
Quantification of Elastase: Centrifuge the cultures and measure the elastase activity in the supernatant using an Elastin-Congo Red assay. The release of the dye is measured spectrophotometrically.
-
Data Analysis: Calculate the percentage inhibition of virulence factor production compared to the untreated control.
Tyrosinase Inhibition Assay
This colorimetric assay measures the inhibition of the enzyme tyrosinase, which is involved in melanin (B1238610) synthesis.
-
Assay Setup: In a 96-well plate, mix the test compound with a solution of mushroom tyrosinase in a suitable buffer.
-
Incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add a solution of L-DOPA (a substrate for tyrosinase) to initiate the enzymatic reaction.
-
Absorbance Measurement: Monitor the formation of dopachrome (B613829) by measuring the absorbance at 492 nm over time.
-
Data Analysis: The rate of the reaction is determined from the slope of the absorbance versus time plot. The inhibitory activity is expressed as the concentration of the compound required to inhibit the enzyme activity by 50% (IC50) or as the inhibition constant (Ki).[7]
Visualizing the Mechanism: Quorum Sensing Inhibition
The following diagram illustrates the quorum sensing (QS) system in Pseudomonas aeruginosa and the points of inhibition by diketopiperazine compounds. The QS system is a complex network that regulates the expression of virulence factors and biofilm formation.
Caption: Quorum sensing inhibition in P. aeruginosa by Cyclo(Tyr-Gly) analogs.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for screening and characterizing the antimicrobial activity of novel compounds.
Caption: Workflow for antimicrobial screening of Cyclo(Tyr-Gly) analogs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The synthesis and anticancer activity of selected diketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selected cyclic dipeptides inhibit cancer cell growth and induce apoptosis in HT-29 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Researcher's Guide to the Identification and Validation of Cyclo(Tyr-Gly) Binding Targets
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the experimental identification and validation of molecular binding targets for the cyclic dipeptide Cyclo(Tyr-Gly). Given the current landscape of research, direct binding targets for Cyclo(Tyr-Gly) have not been definitively identified. This guide, therefore, presents a robust, step-by-step experimental workflow, from initial target discovery to rigorous validation, drawing upon established methodologies in chemical biology and proteomics.
Cyclic dipeptides, also known as 2,5-diketopiperazines, are a class of natural and synthetic compounds with a wide range of biological activities.[1][2] While the specific molecular targets of many of these compounds, including Cyclo(Tyr-Gly), remain to be fully elucidated, related structures have shown promise in various therapeutic areas. For example, Cyclo(Phe-Tyr) has demonstrated neuroprotective effects by modulating the JUNB/JNK/NF-κB and SOX5/PI3K/AKT pathways.[3] Another related dipeptide, Cyclo(Pro-Tyr), has been shown to inhibit the enzyme tyrosinase and exhibits antifungal properties by targeting the plasma membrane [H+]ATPase Pma1.[4][5] These findings underscore the potential for cyclic dipeptides to serve as valuable scaffolds in drug discovery.
This guide outlines a systematic approach to uncover the direct binding partners of Cyclo(Tyr-Gly), a critical step in understanding its mechanism of action and potential therapeutic applications.
Experimental Workflow for Target Identification and Validation
The proposed strategy involves an initial discovery phase using affinity chromatography to isolate potential binding proteins, followed by a validation phase employing surface plasmon resonance to characterize the binding kinetics.
Phase 1: Target Discovery via Affinity Chromatography
Affinity chromatography is a powerful technique for isolating proteins that bind to a specific ligand.[6] This method relies on immobilizing a derivative of Cyclo(Tyr-Gly) onto a solid support to "capture" its binding partners from a complex biological sample, such as a cell lysate.
Experimental Protocol: Affinity Chromatography
-
Synthesis of a Cyclo(Tyr-Gly) Affinity Probe:
-
Synthesize a derivative of Cyclo(Tyr-Gly) that incorporates a linker arm with a reactive group (e.g., an amine or carboxyl group) suitable for immobilization. The linker should be of sufficient length to minimize steric hindrance.
-
Couple the Cyclo(Tyr-Gly) derivative to a solid support, such as NHS-activated sepharose beads, to create the affinity matrix.
-
-
Preparation of Cell Lysate:
-
Culture cells of interest (e.g., a human cancer cell line or neuronal cells, given the activities of related compounds) and harvest them.
-
Lyse the cells in a non-denaturing buffer containing protease inhibitors to extract proteins while maintaining their native conformation.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Pull-down Assay:
-
Incubate the clarified cell lysate with the Cyclo(Tyr-Gly)-coupled beads to allow for the binding of target proteins.
-
As a negative control, incubate a separate aliquot of the lysate with beads that have not been coupled to the dipeptide.
-
Wash the beads extensively with buffer to remove non-specifically bound proteins.
-
Elute the specifically bound proteins from the beads. This can be achieved by changing the pH or ionic strength of the buffer, or by competition with a high concentration of free Cyclo(Tyr-Gly).
-
-
Protein Identification by Mass Spectrometry:
-
Resolve the eluted proteins by SDS-PAGE and visualize them by silver staining.
-
Excise protein bands that are present in the Cyclo(Tyr-Gly) pull-down but absent or significantly reduced in the negative control.
-
Identify the proteins in the excised bands using mass spectrometry (e.g., LC-MS/MS).
-
Phase 2: Validation of Binding Targets using Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time monitoring of molecular interactions.[2] It is an essential tool for validating the binding of a small molecule to a protein and for determining the kinetics of this interaction.
Experimental Protocol: Surface Plasmon Resonance
-
Recombinant Protein Expression and Purification:
-
For the top protein candidates identified by mass spectrometry, obtain or produce the corresponding recombinant proteins.
-
Express the proteins in a suitable system (e.g., E. coli or mammalian cells) and purify them to a high degree.
-
-
SPR Analysis:
-
Immobilize the purified recombinant protein onto an SPR sensor chip.
-
Prepare a series of concentrations of Cyclo(Tyr-Gly) in a suitable running buffer.
-
Inject the different concentrations of Cyclo(Tyr-Gly) over the sensor chip surface and monitor the binding response in real-time.
-
After each injection, regenerate the sensor surface to remove the bound Cyclo(Tyr-Gly).
-
-
Data Analysis:
-
The SPR data, presented as a sensorgram, is used to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD). The KD value is a measure of the binding affinity.
-
Data Presentation: Quantitative Comparison of Binding Affinities
The results from the SPR analysis can be summarized in a table for clear comparison.
| Identified Protein Target | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Binding Affinity (KD) (μM) |
| Hypothetical Target 1 | 1.5 x 10⁴ | 3.0 x 10⁻³ | 0.2 |
| Hypothetical Target 2 | 2.2 x 10³ | 1.1 x 10⁻² | 5.0 |
| Negative Control Protein | No significant binding | - | - |
Investigating Downstream Signaling Pathways
Once a direct binding target is validated, the next logical step is to investigate the functional consequences of this interaction. Based on the known activities of similar cyclic dipeptides, a plausible hypothesis is that Cyclo(Tyr-Gly) could modulate key signaling pathways involved in cellular processes like inflammation or apoptosis.
To validate such a pathway, experiments such as Western blotting to measure the phosphorylation status of key signaling proteins and qPCR to assess changes in target gene expression in response to Cyclo(Tyr-Gly) treatment would be necessary.
This comprehensive guide provides a clear and actionable framework for the scientific community to systematically identify and validate the binding targets of Cyclo(Tyr-Gly). The successful elucidation of its molecular targets will be a crucial step in unlocking the therapeutic potential of this and other cyclic dipeptides.
References
- 1. mdpi.com [mdpi.com]
- 2. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 3. Cyclo-(Phe-Tyr) as a novel cyclic dipeptide compound alleviates ischemic/reperfusion brain injury via JUNB/JNK/NF-κB and SOX5/PI3K/AKT pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclo(Pro-Tyr) elicits conserved cellular damage in fungi by targeting the [H+]ATPase Pma1 in plasma membrane domains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclo(l-Pro-l-Tyr) Isolated from the Human Skin Commensal Corynebacterium tuberculostearicum Inhibits Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ac-cyclo [Pen-Tyr(Me)-Ala-Arg-Gly-Asp-Asn-Tic-Cys]-NH2 | RGD-3035-PI [biosynth.com]
A Comparative Analysis of Cyclo(Tyr-Gly) Cross-Reactivity in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
The specificity of an immunoassay is paramount for the accurate quantification of target molecules, such as the cyclic dipeptide Cyclo(Tyr-Gly). Cross-reactivity, the extent to which other structurally similar compounds are detected by the assay, is a critical parameter that defines an assay's specificity. This guide provides a comparative overview of the principles of cross-reactivity assessment for Cyclo(Tyr-Gly) in different immunoassay formats, supported by representative experimental data and detailed protocols.
Data Presentation: Cross-Reactivity of a Representative Immunoassay
The cross-reactivity is calculated using the following formula:
Cross-Reactivity (%) = (IC50 of Cyclo(Tyr-Gly) / IC50 of Cross-Reactant) x 100
where the IC50 is the concentration of the analyte that causes 50% inhibition of the maximal signal.
| Compound | Structure | IC50 (nM) | Cross-Reactivity (%) |
| Cyclo(Tyr-Gly) | Cyclic(Tyrosine-Glycine) | 10 | 100 |
| Cyclo(Phe-Gly) | Cyclic(Phenylalanine-Glycine) | 250 | 4.0 |
| Cyclo(Tyr-Ala) | Cyclic(Tyrosine-Alanine) | 500 | 2.0 |
| Cyclo(His-Pro) | Cyclic(Histidine-Proline) | >10,000 | <0.1 |
| L-Tyrosine | Tyrosine | >10,000 | <0.1 |
| Glycine | Glycine | >10,000 | <0.1 |
| Tyr-Gly (linear) | Tyrosine-Glycine dipeptide | 1,000 | 1.0 |
This data is illustrative and intended to represent typical results from a highly specific immunoassay.
Experimental Protocols
The following are detailed methodologies for two common types of immunoassays that can be adapted for the quantification of Cyclo(Tyr-Gly) and the assessment of its cross-reactivity.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
This protocol describes a competitive ELISA for the quantification of a small molecule like Cyclo(Tyr-Gly).
Materials:
-
High-binding 96-well microplate
-
Cyclo(Tyr-Gly) standard
-
Anti-Cyclo(Tyr-Gly) primary antibody (e.g., rabbit polyclonal)
-
Cyclo(Tyr-Gly)-Enzyme (e.g., HRP) conjugate
-
Coating Buffer (e.g., 50 mM Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 1% BSA in PBST)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2 M H2SO4)
-
Microplate reader
Procedure:
-
Coating: Dilute the anti-Cyclo(Tyr-Gly) antibody in Coating Buffer to an optimal concentration (e.g., 1-10 µg/mL). Add 100 µL of the antibody solution to each well of the microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Competition: In separate tubes, prepare serial dilutions of the Cyclo(Tyr-Gly) standard and the test compounds (for cross-reactivity assessment). Add 50 µL of each standard or sample to the corresponding wells of the coated and blocked plate. Then, add 50 µL of the Cyclo(Tyr-Gly)-Enzyme conjugate (at a pre-optimized dilution) to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Aspirate the solution and wash the plate five times with Wash Buffer.
-
Substrate Incubation: Add 100 µL of Substrate Solution to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well to stop the enzymatic reaction.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of Cyclo(Tyr-Gly) in the sample.
Radioimmunoassay (RIA) Protocol
This protocol outlines a competitive RIA for the quantification of Cyclo(Tyr-Gly).
Materials:
-
Polypropylene assay tubes
-
Cyclo(Tyr-Gly) standard
-
Anti-Cyclo(Tyr-Gly) primary antibody
-
Radiolabeled Cyclo(Tyr-Gly) (e.g., 125I-Cyclo(Tyr-Gly))
-
Assay Buffer (e.g., Phosphate buffer with 0.1% BSA)
-
Precipitating reagent (e.g., secondary antibody like goat anti-rabbit IgG, or polyethylene (B3416737) glycol)
-
Gamma counter
Procedure:
-
Assay Setup: Set up assay tubes for total counts, non-specific binding (NSB), zero standard (B0), standards, and unknown samples.
-
Reagent Addition:
-
To all tubes (except total counts), add 100 µL of Assay Buffer.
-
To NSB tubes, add 100 µL of Assay Buffer instead of the primary antibody.
-
To all other tubes (except total counts and NSB), add 100 µL of the diluted anti-Cyclo(Tyr-Gly) antibody.
-
Add 100 µL of the Cyclo(Tyr-Gly) standard, cross-reactant, or unknown sample to the respective tubes.
-
Add 100 µL of radiolabeled Cyclo(Tyr-Gly) to all tubes.
-
-
Incubation: Vortex all tubes and incubate for 16-24 hours at 4°C to allow for competitive binding to reach equilibrium.
-
Separation of Bound and Free Fractions: Add 500 µL of cold precipitating reagent to all tubes except the total count tubes. Incubate for 2 hours at 4°C. Centrifuge the tubes at 3000 x g for 30 minutes at 4°C.
-
Data Acquisition: Carefully decant the supernatant. Measure the radioactivity of the pellet in a gamma counter. The amount of radioactivity in the pellet is inversely proportional to the concentration of unlabeled Cyclo(Tyr-Gly) in the sample.
Mandatory Visualization
Bacterial Quorum Sensing Inhibition by a Cyclic Dipeptide
Cyclic dipeptides are known to modulate bacterial communication, a process called quorum sensing (QS). In many Gram-negative bacteria, such as Pseudomonas aeruginosa, QS is regulated by N-acyl homoserine lactone (AHL) signaling molecules that bind to LuxR-type transcriptional regulators. Some cyclic dipeptides can act as antagonists, competing with AHLs for binding to the LuxR receptor, thereby inhibiting the expression of virulence genes.
Caption: Quorum sensing inhibition by Cyclo(Tyr-Gly).
Experimental Workflow for Competitive ELISA
The following diagram illustrates the key steps in a competitive ELISA for the detection of a small molecule like Cyclo(Tyr-Gly).
Caption: Competitive ELISA Workflow.
A Tale of Two Syntheses: Solution-Phase vs. Solid-Phase Synthesis of Cyclo(Tyr-Gly)
A Comparative Guide for Researchers and Drug Development Professionals
The synthesis of cyclic dipeptides (CDPs), such as Cyclo(Tyr-Gly), is a critical area of research in drug discovery and development due to their diverse biological activities. The choice of synthetic strategy significantly impacts the efficiency, scalability, and purity of the final product. This guide provides an objective comparison of the two primary methods for synthesizing Cyclo(Tyr-Gly): solution-phase synthesis and solid-phase synthesis, supported by representative experimental data and detailed protocols.
At a Glance: Comparing the Two Approaches
The selection of a synthetic route depends on the specific goals of the research, such as the desired scale of production, the need for high purity, and available resources. Below is a summary of key quantitative parameters comparing the two methods.
| Parameter | Solution-Phase Synthesis | Solid-Phase Synthesis |
| Overall Yield | Typically 40-60% | Typically 30-50% |
| Purity (post-purification) | >98% | >95% |
| Synthesis Time (for a single analogue) | 3-5 days | 2-3 days |
| Scalability | More readily scalable to kilograms | Typically limited to gram scale |
| Solvent Consumption | Moderate to high | High (due to washing steps) |
| Purification Complexity | Moderate (crystallization or chromatography) | Simpler (impurities washed away) |
| Potential for Automation | Limited | High |
Experimental Battleground: The Protocols
To provide a practical understanding of each method, detailed experimental protocols for the synthesis of Cyclo(Tyr-Gly) are outlined below.
Solution-Phase Synthesis of Cyclo(Tyr-Gly)
This method involves the synthesis of a linear dipeptide precursor in solution, followed by an intramolecular cyclization step.
Step 1: Synthesis of the Linear Precursor (Boc-Tyr(tBu)-Gly-OMe)
-
To a solution of Boc-Tyr(tBu)-OH (1 equivalent) in dichloromethane (B109758) (DCM), add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and N-hydroxysuccinimide (NHS) (1.2 equivalents) at 0°C.
-
Stir the mixture for 2 hours at 0°C and then at room temperature overnight.
-
Filter the dicyclohexylurea (DCU) byproduct.
-
To the filtrate, add Glycine methyl ester hydrochloride (H-Gly-OMe·HCl) (1.2 equivalents) and triethylamine (B128534) (TEA) (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the protected linear dipeptide.
Step 2: Deprotection and Cyclization
-
Dissolve the protected dipeptide in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM and stir for 2 hours at room temperature to remove the Boc and tBu protecting groups.
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting linear dipeptide precursor in a large volume of N,N-dimethylformamide (DMF) (to favor intramolecular cyclization).
-
Add 1-hydroxybenzotriazole (B26582) (HOBt) (1.2 equivalents) and 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) (1.2 equivalents) to the solution.
-
Adjust the pH to 8-9 with N,N-diisopropylethylamine (DIPEA) and stir the reaction mixture at room temperature for 48 hours.[1]
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield Cyclo(Tyr-Gly).
Solid-Phase Synthesis of Cyclo(Tyr-Gly)
This method utilizes a solid support (resin) to which the growing peptide chain is attached, simplifying purification by allowing for the washing away of excess reagents and byproducts.
Step 1: Resin Loading and Peptide Elongation
-
Swell 2-chlorotrityl chloride resin in DCM for 30 minutes.[2]
-
Add Fmoc-Gly-OH (2 equivalents) and DIPEA (4 equivalents) to the swollen resin and agitate for 2 hours.
-
Cap any unreacted sites by adding methanol.
-
Wash the resin with DMF, DCM, and methanol.
-
Remove the Fmoc protecting group using 20% piperidine (B6355638) in DMF (2 x 10 minutes).
-
Wash the resin with DMF and DCM.
-
Couple the next amino acid by adding Fmoc-Tyr(tBu)-OH (3 equivalents), HBTU (3 equivalents), and DIPEA (6 equivalents) in DMF and agitating for 2 hours.
-
Wash the resin with DMF and DCM.
-
Repeat the Fmoc deprotection step.
Step 2: Cleavage from Resin and Cyclization
-
Cleave the linear dipeptide from the resin using a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v) for 2 hours.[1][3]
-
Precipitate the cleaved peptide in cold diethyl ether and centrifuge to collect the solid.
-
Dissolve the crude linear peptide in a large volume of DMF.
-
Add a coupling reagent such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.5 equivalents) and DIPEA to adjust the pH to 8-9.
-
Stir the mixture at room temperature for 24-48 hours.
-
Remove the solvent under reduced pressure.
-
Purify the crude Cyclo(Tyr-Gly) by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Workflow
To better illustrate the distinct processes of each synthetic method, the following diagrams outline the experimental workflows.
References
Stereoisomer Showdown: Unraveling the Biological Divergence of L- and D-Isomers in Cyclic Dipeptides
A Comparative Guide for Researchers and Drug Development Professionals
The chirality of constituent amino acids is a critical determinant of the biological activity of cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines. This guide provides an objective comparison of the biological effects of L- versus D-isomers in CDPs, supported by experimental data, detailed protocols, and pathway visualizations. Understanding these stereochemical nuances is paramount for the rational design and development of novel therapeutic agents.
Data Presentation: Quantitative Comparison of L- vs. D-Isomer Bioactivity
The stereochemistry of the amino acid residues within a cyclic dipeptide can profoundly influence its biological activity, leading to significant differences in efficacy for antimicrobial, antifungal, and cytotoxic properties. The following table summarizes quantitative data from various studies, highlighting the differential effects of L- and D-isomers.
| Cyclic Dipeptide Isomers | Biological Activity | Organism/Cell Line | Quantitative Measurement | Reference |
| cyclo(L-Pro-L-Tyr) | Antibacterial | Xanthomonas axonopodis pv. citri | MIC: 31.25 µg/mL | |
| cyclo(D-Pro-L-Tyr) | Antibacterial | Xanthomonas axonopodis pv. citri | MIC: 31.25 µg/mL | |
| cyclo(L-Pro-L-Tyr) | Antibacterial | Ralstonia solanacearum | MIC: 31.25 µg/mL | |
| cyclo(D-Pro-L-Tyr) | Antibacterial | Ralstonia solanacearum | MIC: 31.25 µg/mL | |
| cyclo(L-Leu-L-Pro) | Antifungal (Conidial Germination Inhibition) | Colletotrichum orbiculare | Inhibition: ~80.3% at 100 µg/mL | |
| cyclo(D-Leu-D-Pro) | Antifungal (Conidial Germination Inhibition) | Colletotrichum orbiculare | Inhibition: ~80.1% at 100 µg/mL | |
| cyclo(D-Leu-L-Pro) | Antifungal (Conidial Germination Inhibition) | Colletotrichum orbiculare | No significant inhibition | |
| cyclo(L-Phe-D-Pro) | Cytotoxicity | HCT-116 (Human Colon Carcinoma) | IC₅₀: 38.9 µM | |
| cyclo(D-Phe-D-Pro) | Cytotoxicity | HCT-116 (Human Colon Carcinoma) | IC₅₀: 94.0 µM | |
| D2-ATRP (neuropeptide with D-Phe) | Receptor Activation | ATRPR2 | EC₅₀: 2 nM | |
| all-L-ATRP (neuropeptide with L-Phe) | Receptor Activation | ATRPR2 | EC₅₀: 400 nM |
Note: MIC (Minimum Inhibitory Concentration), IC₅₀ (Half-maximal Inhibitory Concentration), EC₅₀ (Half-maximal Effective Concentration). Neuropeptide ATRP is included as a relevant example of stereoisomer-dependent receptor activation.
Mandatory Visualization: Signaling Pathways and Workflows
Diagrams created using the DOT language provide a clear visual representation of complex biological processes and experimental designs.
Caption: Workflow for assessing apoptosis via Annexin V/PI staining.
Caption: Proposed intrinsic apoptosis pathway induced by cytotoxic CDPs.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol is adapted from methodologies used to test the antibacterial activity of compounds like cyclo(L-Pro-L-Tyr) and its D-isomer.
-
Objective: To determine the lowest concentration of a cyclic dipeptide isomer that inhibits the visible growth of a specific bacterium.
-
Materials:
-
96-well microtiter plates
-
Test bacteria (e.g., X. axonopodis, R. solanacearum)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Cyclic dipeptide stock solutions (dissolved in a suitable solvent like DMSO)
-
Resazurin (B115843) indicator solution (optional, for viability assessment)
-
Spectrophotometer (microplate reader)
-
-
Procedure:
-
Bacterial Culture Preparation: Inoculate the test bacterium in broth and incubate until it reaches the logarithmic growth phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ CFU/mL (colony-forming units per milliliter).
-
Serial Dilution: Dispense 100 µL of sterile broth into each well of a 96-well plate. Add 100 µL of the CDP stock solution to the first well and perform a two-fold serial dilution across the plate.
-
Inoculation: Add 10 µL of the prepared bacterial suspension to each well, resulting in a final volume of 110 µL.
-
Controls: Include a positive control (broth with bacteria, no CDP) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the test bacterium (e.g., 30°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the CDP at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm. Alternatively, add resazurin and incubate for 2-4 hours; a color change from blue to pink indicates viable cells.
-
Cytotoxicity Assay (Resazurin-Based)
This protocol outlines a common method to determine the IC₅₀ value of a compound on a cancer cell line, as would be done to compare cyclo(L-Phe-D-Pro) and cyclo(D-Phe-D-Pro).
-
Objective: To measure the concentration of a CDP isomer that inhibits cell viability by 50%.
-
Materials:
-
96-well flat-bottomed plates
-
Adherent or suspension cancer cell line (e.g., HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
CDP stock solutions
-
Phosphate-Buffered Saline (PBS)
-
Resazurin sodium salt solution
-
Positive control (e.g., 1% Triton X-100) and negative control (vehicle, e.g., PBS)
-
-
Procedure:
-
Cell Seeding: Seed the 96-well plate with cells at a density of 5,000-10,000 cells per well in 90 µL of medium. For adherent cells, allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the CDP isomers. Add 10 µL of each 10x concentrated dilution to the respective wells. Include wells for positive and negative controls.
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Resazurin Addition: Add 10 µL of resazurin solution to each well and incubate for another 2-6 hours, or until a color change is observed in the negative control wells.
-
Data Acquisition: Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission) or absorbance (570 nm and 600 nm) using a microplate reader.
-
IC₅₀ Calculation: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.
-
Apoptosis Determination by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is used to differentiate between apoptotic, necrotic, and viable cells following treatment with cytotoxic CDPs.
-
Objective: To quantify the induction of apoptosis by CDP isomers.
-
Materials:
-
6-well plates
-
Cancer cell line (e.g., HCT-116)
-
CDP isomers
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the IC₅₀ concentration of each CDP isomer for a predetermined time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both floating and adherent cells (using trypsinization if necessary). Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.
-
A Comparative Analysis of Cyclic Dipeptides from Diverse Microbial Sources
For Researchers, Scientists, and Drug Development Professionals
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), represent a prominent class of natural products synthesized by a wide array of microorganisms, including bacteria, fungi, and actinomycetes.[1][2] Their constrained cyclic structure confers remarkable stability and resistance to proteolysis, making them attractive scaffolds for drug discovery.[1][2] Microbial CDPs exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective effects, positioning them as a promising source of novel therapeutic agents. This guide provides a comparative analysis of CDPs from different microbial origins, supported by experimental data and detailed methodologies.
Data Presentation: A Comparative Overview of Bioactivities
The following tables summarize the quantitative data on the biological activities of various cyclic dipeptides isolated from different microbial sources.
Table 1: Antimicrobial Activity of Microbial Cyclic Dipeptides
| Cyclic Dipeptide | Microbial Source | Target Organism | Activity (MIC in µg/mL) | Reference |
| Cyclo(L-Pro-L-Tyr) | Pseudomonas aeruginosa | Candida albicans | 128 | [3] |
| Cyclo(L-Pro-L-Val) | Pseudomonas aeruginosa | Candida albicans | 256 | [3] |
| Cyclo(L-Pro-L-Phe) | Pseudomonas aeruginosa | Candida albicans | 128 | [3] |
| Cyclo(Phe-Pro) | Lactobacillus plantarum | Escherichia coli | >1000 | [4] |
| Cyclo(Phe-Pro) | Lactobacillus plantarum | Staphylococcus aureus | >1000 | [4] |
| Cyclo(Trp-Pro) | Lactobacillus plantarum | Candida albicans | 500 | [4] |
| Albonoursin | Streptomyces noursei | Bacillus subtilis | 1.56 | [5] |
| Nocazine | Nocardia sp. | Micrococcus luteus | 0.78 | [5] |
Table 2: Anticancer Activity of Microbial Cyclic Dipeptides
| Cyclic Dipeptide | Microbial Source | Cancer Cell Line | Activity (IC50 in µM) | Reference |
| Cyclo(L-Leu-L-Pro) | Fungus | U87-MG (Glioblastoma) | 1.3 ± 0.1 | [6] |
| Cyclo(L-Leu-L-Pro) | Fungus | HCT-116 (Colon) | 16 | [6] |
| Cyclo(L-Phe-L-Pro) | Fungus | HCT-116 (Colon) | 38.9 | [7] |
| Cyclo(L-Phe-D-Pro) | Penicillium sp. | HCT-116 (Colon) | 94.0 | [7] |
| Brevianamide F (Cyclo(L-Trp-L-Pro)) | Fungus | OVCAR-8 (Ovarian) | 11.9 (µg/mL) | [6] |
| Cyclo(L-Pro-L-Tyr), Cyclo(L-Pro-L-Val), Cyclo(L-Pro-L-Phe) mix | Pseudomonas aeruginosa | HeLa (Cervical) | 0.53 (mg/mL) | [8] |
| Cyclo(L-Pro-L-Tyr), Cyclo(L-Pro-L-Val), Cyclo(L-Pro-L-Phe) mix | Pseudomonas aeruginosa | Caco-2 (Colorectal) | 0.66 (mg/mL) | [8] |
| Piperazimycin A | Streptomyces sp. | HCT-116 (Colon) | 0.076 (µg/mL) | [9] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Test cyclic dipeptide
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well polypropylene (B1209903) microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile broth and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Peptide Dilution: Prepare a stock solution of the cyclic dipeptide in a suitable solvent. Perform serial two-fold dilutions of the stock solution in the appropriate growth medium in the wells of the 96-well plate.
-
Inoculation: Add the standardized inoculum to each well containing the diluted peptide. Include a positive control (inoculum without peptide) and a negative control (medium without inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the cyclic dipeptide at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.[1][10]
Cytotoxicity Assay: MTT Assay for IC50 Determination
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.
Materials:
-
Cancer cell lines (e.g., HCT-116, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test cyclic dipeptide
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the cyclic dipeptide in cell culture medium and add them to the wells. Include a vehicle control (medium with the solvent used to dissolve the peptide).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The cell viability is calculated as a percentage of the vehicle control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
Mandatory Visualization: Diagrams of Key Processes
Experimental Workflow for Cyclic Dipeptide Isolation and Characterization
Caption: A typical workflow for the isolation and characterization of cyclic dipeptides.
Signaling Pathway of Apoptosis Induction by Anticancer Cyclic Dipeptides
Caption: Intrinsic apoptosis pathway induced by some anticancer cyclic dipeptides.
Neuroprotective Signaling Pathway of Cyclo(His-Pro)
Caption: Cyclo(His-Pro) modulates the Nrf2 and NF-κB pathways to exert neuroprotection.
References
- 1. mdpi.com [mdpi.com]
- 2. Cyclic Peptides for the Treatment of Cancers: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quorum-sensing cross talk: isolation and chemical characterization of cyclic dipeptides from Pseudomonas aeruginosa and other gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Rational and combinatorial tailoring of bioactive cyclic dipeptides [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial activity of selected cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Confirming the Structure of Cyclo(Tyr-Gly) with 2D NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for the structural elucidation of the cyclic dipeptide Cyclo(Tyr-Gly). We present a detailed comparison of 2D NMR with other common analytical techniques, supported by representative experimental data and protocols.
Structural Elucidation of Cyclo(Tyr-Gly) using 2D NMR
Two-dimensional NMR spectroscopy is a powerful, non-destructive technique that provides detailed insights into the covalent structure and spatial arrangement of atoms within a molecule in solution. For a cyclic dipeptide like Cyclo(Tyr-Gly), a suite of 2D NMR experiments, including COSY, HSQC, HMBC, and NOESY/ROESY, is employed to unambiguously assign all proton and carbon signals and to confirm the connectivity and conformation of the molecule.
The following tables summarize the expected ¹H and ¹³C chemical shifts and key 2D NMR correlations for Cyclo(L-Tyr-L-Gly). This data is representative and serves to illustrate the application of 2D NMR for structural confirmation. Actual chemical shifts may vary based on experimental conditions such as solvent and temperature.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Cyclo(L-Tyr-L-Gly) in DMSO-d₆
| Atom Name | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Tyrosine Residue | ||
| NH | ~8.2 (s) | - |
| α-CH | ~4.1 (t, J ≈ 4 Hz) | ~55.0 |
| β-CH₂ | ~2.8 (dd, J ≈ 14, 4 Hz), ~3.0 (dd, J ≈ 14, 4 Hz) | ~36.5 |
| Aromatic C-H (2,6) | ~7.0 (d, J ≈ 8 Hz) | ~130.0 |
| Aromatic C-H (3,5) | ~6.7 (d, J ≈ 8 Hz) | ~115.0 |
| Aromatic C-1 | - | ~127.0 |
| Aromatic C-4 (C-OH) | - | ~156.0 |
| Phenolic OH | ~9.2 (s) | - |
| Carbonyl C=O | - | ~166.0 |
| Glycine (B1666218) Residue | ||
| NH | ~7.9 (s) | - |
| α-CH₂ | ~3.5 (s) | ~43.0 |
| Carbonyl C=O | - | ~167.0 |
Table 2: Key 2D NMR Correlations for Structural Confirmation of Cyclo(L-Tyr-L-Gly)
| Experiment | Observed Correlations | Structural Information Confirmed |
| COSY | α-CH (Tyr) ↔ β-CH₂ (Tyr) | Confirms the Tyr spin system. |
| Aromatic C-H (2,6) ↔ Aromatic C-H (3,5) | Confirms connectivity within the tyrosine aromatic ring. | |
| HSQC | α-CH (Tyr) ↔ α-C (Tyr) | Assigns the proton and carbon of the Tyr α-position. |
| β-CH₂ (Tyr) ↔ β-C (Tyr) | Assigns the protons and carbon of the Tyr β-position. | |
| α-CH₂ (Gly) ↔ α-C (Gly) | Assigns the protons and carbon of the Gly α-position. | |
| Aromatic C-H ↔ Aromatic C | Assigns the aromatic protons to their respective carbons. | |
| HMBC | α-CH (Tyr) ↔ C=O (Tyr), C=O (Gly) | Confirms the peptide bond between Tyr and Gly. |
| β-CH₂ (Tyr) ↔ α-C (Tyr), Aromatic C-1 (Tyr) | Confirms connectivity of the Tyr side chain. | |
| α-CH₂ (Gly) ↔ C=O (Gly), C=O (Tyr) | Confirms the peptide bond between Gly and Tyr. | |
| NH (Tyr) ↔ C=O (Gly), α-C (Tyr) | Provides further evidence for the peptide linkage. | |
| NH (Gly) ↔ C=O (Tyr), α-C (Gly) | Provides further evidence for the peptide linkage. | |
| NOESY/ROESY | α-CH (Tyr) ↔ α-CH₂ (Gly) | Indicates spatial proximity, confirming the cyclic structure. |
| α-CH (Tyr) ↔ NH (Gly) | Provides information on the peptide backbone conformation. | |
| β-CH₂ (Tyr) ↔ Aromatic C-H (2,6) | Confirms the side-chain conformation of Tyrosine. |
Comparison with Other Structural Elucidation Techniques
While 2D NMR is a cornerstone for determining the solution-state structure of cyclic peptides, other techniques provide complementary information.
Table 3: Comparison of 2D NMR with Alternative Structural Elucidation Methods
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR Spectroscopy | Detailed atomic connectivity, solution-state conformation, and dynamics. | Non-destructive, provides information on the molecule's structure in a biologically relevant state (solution). | Requires relatively high sample concentrations, larger molecules can lead to spectral complexity and signal overlap. |
| X-Ray Crystallography | Precise three-dimensional atomic coordinates in the solid state.[1] | Provides high-resolution structural data. | Requires the growth of high-quality single crystals, the solid-state conformation may not represent the solution-state structure. |
| Mass Spectrometry | Molecular weight and fragmentation patterns, which can infer the amino acid sequence.[2] | High sensitivity, requires very small amounts of sample. | Does not provide information on the three-dimensional structure or stereochemistry. |
Experimental Protocols for 2D NMR
The following are generalized protocols for the key 2D NMR experiments used in the structural elucidation of Cyclo(Tyr-Gly).
-
Dissolve 5-10 mg of Cyclo(Tyr-Gly) in 0.5 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Purpose: To obtain a preliminary overview of the proton signals and to optimize parameters for 2D experiments.
-
Protocol: Acquire a standard 1D ¹H NMR spectrum.
-
Purpose: To identify scalar-coupled protons, typically those separated by two or three bonds.[3][4]
-
Protocol: A standard COSY experiment is performed to establish the proton-proton spin systems of the tyrosine and glycine residues.
-
Purpose: To correlate protons with their directly attached carbons.[3]
-
Protocol: An HSQC experiment is run to link the assigned protons to their corresponding carbon atoms.
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons.[3]
-
Protocol: An HMBC experiment is crucial for identifying the connectivity across the peptide bonds by observing correlations between the α-protons and the carbonyl carbons of the adjacent amino acid.
-
Purpose: To identify protons that are close in space (through-space correlations), providing information about the molecule's conformation.
-
Protocol: A NOESY or ROESY experiment is performed to detect spatial proximities, which are essential for confirming the cyclic nature of the peptide and determining the conformation of the peptide backbone and the tyrosine side chain.
Mandatory Visualization: Experimental Workflow and Biological Context
The following diagram illustrates the logical workflow for confirming the structure of Cyclo(Tyr-Gly) using a series of 2D NMR experiments.
References
Cyclo(Tyr-Gly) in Focus: A Comparative Analysis of its Bioactivity Against Other Diketopiperazines
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the biological activities of Cyclo(Tyr-Gly) with alternative diketopiperazines, supported by experimental data.
Cyclo(Tyr-Gly), a member of the extensive diketopiperazine (DKP) family of cyclic dipeptides, has garnered interest within the scientific community for its potential biological activities. As with other DKPs, its rigid cyclic structure confers stability and potential for diverse molecular interactions. This guide provides a comparative overview of the reported activities of Cyclo(Tyr-Gly) alongside other notable diketopiperazines, presenting available quantitative data, detailed experimental protocols for key assays, and visual representations of relevant biological pathways and workflows to aid in research and development.
Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data for Cyclo(Tyr-Gly) and a selection of other diketopiperazines across several key biological activities. This data allows for a direct comparison of their potency.
Table 1: Comparative Anticancer Activity of Diketopiperazines
| Diketopiperazine | Cancer Cell Line | Activity Metric (IC50) | Reference |
| Cyclo(D-Tyr-D-Phe) | A549 (Lung Carcinoma) | 10 µM |
Table 2: Comparative Antibacterial Activity of Diketopiperazines
| Diketopiperazine | Bacterial Strain | Activity Metric (MIC) | Reference |
| Cyclo(L-Pro-L-Tyr) | Xanthomonas axonopodis pv. citri | 31.25 µg/mL | |
| Cyclo(L-Pro-L-Tyr) | Ralstonia solanacearum | 31.25 µg/mL | |
| Cyclo(D-Pro-L-Tyr) | Xanthomonas axonopodis pv. citri | 31.25 µg/mL | |
| Cyclo(D-Pro-L-Tyr) | Ralstonia solanacearum | 31.25 µg/mL |
Table 3: Comparative Anti-Quorum Sensing Activity of Diketopiperazines
| Diketopiperazine | Bacterial Strain | Assay | Inhibition | Concentration | Reference |
| Cyclo(L-Pro-L-Tyr) | Pseudomonas aeruginosa PAO1 | Biofilm Formation | 52% | 1.8 mM | |
| Cyclo(L-Hyp-L-Tyr) | Pseudomonas aeruginosa PAO1 | Biofilm Formation | 50% | 1.8 mM | |
| Cyclo(L-Pro-L-Phe) | Pseudomonas aeruginosa PAO1 | Biofilm Formation | 48% | 1.8 mM |
Table 4: Comparative Neuroprotective and Other Activities of Diketopiperazines
| Diketopiperazine | Activity | Assay | Metric (EC50 / Ki) | Reference |
| Cyclo(Pro-Tyr) | Antifungal (ROS Triggering) | Botrytis cinerea | 0.2 mg/mL (EC50) | |
| Cyclo(L-Pro-L-Tyr) | Tyrosinase Inhibition | Mushroom Tyrosinase | 9.86 mM (Ki) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the color is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the diketopiperazines in a suitable solvent (e.g., DMSO) and add them to the wells. Include a vehicle control (solvent only) and a positive control (a known anticancer drug). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against the logarithm of the compound concentration.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible growth of the microorganism after a defined incubation period.
Protocol:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of the diketopiperazine in a suitable solvent. Create a series of twofold dilutions of the compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted).
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the diketopiperazine at which there is no visible growth (no turbidity) compared to the positive control.
Anti-Quorum Sensing Activity: Crystal Violet Biofilm Assay
This assay is used to quantify the effect of compounds on biofilm formation, a process often regulated by quorum sensing.
Principle: Biofilms are stained with crystal violet, and the amount of stain retained is proportional to the biofilm biomass.
Protocol:
-
Bacterial Culture Preparation: Grow the test bacterium (e.g., Pseudomonas aeruginosa) overnight in a suitable medium.
-
Treatment and Biofilm Formation: In a 96-well plate, add the bacterial culture along with different concentrations of the diketopiperazines. Include a vehicle control. Incubate the plate at an appropriate temperature for 24-48 hours to allow for biofilm formation.
-
Washing: Carefully remove the planktonic (free-floating) bacteria by gently washing the wells with a buffer (e.g., PBS).
-
Staining: Add a 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Washing: Remove the crystal violet solution and wash the wells again to remove excess stain.
-
Solubilization: Add a solubilizing agent (e.g., 30% acetic acid or ethanol) to each well to dissolve the bound crystal violet.
-
Quantification: Measure the absorbance of the solubilized stain at a wavelength of approximately 590 nm using a microplate reader. The reduction in absorbance in treated wells compared to the control indicates inhibition of biofilm formation.
Visualizing Pathways and Workflows
To further elucidate the context of diketopiperazine activity, the following diagrams, generated using the DOT language, illustrate a general experimental workflow and a key signaling pathway targeted by these compounds.
Assessing the Specificity of Cyclo(Tyr-Gly) Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a diverse class of natural and synthetic compounds with a wide range of biological activities. Their rigid structure makes them attractive scaffolds for drug discovery. Cyclo(Tyr-Gly) is a simple CDP, and understanding the specificity of its bioactivity is crucial for any potential therapeutic development. While direct quantitative bioactivity data for Cyclo(Tyr-Gly) is limited in publicly available literature, a comparative analysis of its structurally related analogs can provide significant insights into its potential targets and off-target effects.
This guide provides a comparative overview of the bioactivity of cyclic dipeptides structurally related to Cyclo(Tyr-Gly), focusing on their effects on bacterial quorum sensing and cytotoxicity. By presenting available quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows, this guide aims to equip researchers with the necessary information to design experiments for assessing the specificity of Cyclo(Tyr-Gly) and other novel CDPs.
Comparative Bioactivity of Cyclic Dipeptides
To contextualize the potential bioactivity of Cyclo(Tyr-Gly), this section summarizes the reported activities of structurally similar CDPs. The inclusion of different amino acid residues and stereochemistry can significantly impact the biological effects of these molecules.
| Cyclic Dipeptide | Bioactivity | Target/Assay | Quantitative Data (IC₅₀/MIC) |
| Cyclo(L-Pro-L-Tyr) | Antibacterial | Xanthomonas axonopodis pv. citri, Ralstonia solanacearum | MIC: 31.25 µg/mL[1] |
| Anti-Quorum Sensing | Pseudomonas aeruginosa PAO1 (Biofilm inhibition) | 48% reduction at 0.5 mg/mL[2] | |
| Cytotoxicity | HeLa (cervical adenocarcinoma) cells | IC₅₀: 6.5 x 10⁻⁵ mg/mL[3] | |
| Cytotoxicity | Caco-2 (colorectal adenocarcinoma) cells | IC₅₀: 1.8 x 10⁻⁴ mg/mL[3] | |
| Cytotoxicity | Human liver cancer cell lines | IC₅₀: 48.90 µg/mL[4] | |
| Cyclo(D-Pro-L-Tyr) | Antibacterial | Xanthomonas axonopodis pv. citri, Ralstonia solanacearum | MIC: 31.25 µg/mL[1] |
| Cyclo(L-Tyr-L-Pro) | Anti-Quorum Sensing | Interacts with LasR receptor of P. aeruginosa | Similar binding efficiency to the autoinducer 3OC12-HSL[5] |
| Cyclo(L-Pro-L-Phe) | Anti-Quorum Sensing | Interacts with LasR receptor of P. aeruginosa | Lower affinity than 3OC12-HSL[5] |
| N-decanoyl cyclopentylamide (C10-CPA) | Anti-Quorum Sensing | Pseudomonas aeruginosa (lasB-lacZ expression) | IC₅₀: ~80 µM[6] |
Experimental Protocols
Quorum Sensing Inhibition Assay in Pseudomonas aeruginosa
This protocol is designed to assess the ability of a test compound to inhibit the quorum-sensing (QS) system in Pseudomonas aeruginosa, a common model organism for QS studies. The inhibition is quantified by measuring the reduction in the production of pyocyanin (B1662382), a QS-regulated virulence factor.
Materials:
-
Pseudomonas aeruginosa strain PAO1
-
Luria-Bertani (LB) broth
-
Test compound (e.g., Cyclo(Tyr-Gly)) dissolved in a suitable solvent (e.g., DMSO)
-
Solvent control (e.g., DMSO)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Bacterial Culture Preparation: Inoculate PAO1 into LB broth and grow overnight at 37°C with shaking.
-
Assay Setup: Dilute the overnight culture to an OD₆₀₀ of 0.05 in fresh LB broth.
-
In a 96-well plate, add 180 µL of the diluted bacterial culture to each well.
-
Add 20 µL of the test compound at various concentrations to the wells. Include a positive control (a known QS inhibitor) and a negative control (solvent only).
-
Incubate the plate at 37°C with shaking for 18-24 hours.
-
Pyocyanin Extraction and Quantification:
-
Transfer the cultures from each well to microcentrifuge tubes.
-
Centrifuge at 13,000 rpm for 5 minutes to pellet the bacteria.
-
Transfer 100 µL of the supernatant to a new tube.
-
Add 50 µL of chloroform (B151607) and vortex vigorously to extract the pyocyanin.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the lower, blue-colored chloroform layer to a new tube.
-
Add 100 µL of 0.2 M HCl to the chloroform extract and vortex. The solution will turn pink.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer 100 µL of the upper, pink-colored layer to a new 96-well plate.
-
-
Data Analysis: Measure the absorbance at 520 nm using a spectrophotometer. The percentage of pyocyanin inhibition is calculated as follows: % Inhibition = [(OD₅₂₀ of Control - OD₅₂₀ of Test) / OD₅₂₀ of Control] x 100
MTT Cytotoxicity Assay
This protocol determines the cytotoxic effect of a test compound on a mammalian cell line, which is a crucial step in assessing its specificity and potential therapeutic window. The assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Mammalian cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound dissolved in a suitable solvent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (solvent only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Analysis: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a spectrophotometer. The percentage of cell viability is calculated as follows: % Viability = (Absorbance of Test / Absorbance of Control) x 100 The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the logarithm of the compound concentration.
Mandatory Visualizations
Caption: P. aeruginosa LasR Quorum Sensing Pathway.
Caption: Workflow for Assessing Bioactivity Specificity.
References
- 1. Antibacterial activity of cyclo(L-Pro-L-Tyr) and cyclo(D-Pro-L-Tyr) from Streptomyces sp. strain 22-4 against phytopathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Quorum Sensing in Pseudomonas aeruginosa by N-Acyl Cyclopentylamides - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of Cyclo(Tyr-Gly) in Complex Mixtures: A Comparative Guide
For researchers, scientists, and drug development professionals requiring precise and accurate quantification of the cyclic dipeptide Cyclo(Tyr-Gly) in complex biological or chemical matrices, selecting the appropriate analytical methodology is paramount. This guide provides a comprehensive comparison of the two most prevalent techniques: High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Method Comparison at a Glance
The choice between LC-MS/MS and HPLC-UV for the quantitative analysis of Cyclo(Tyr-Gly) hinges on the specific requirements of the study, particularly the need for sensitivity, selectivity, and the complexity of the sample matrix. LC-MS/MS is generally superior for applications demanding high sensitivity and specificity, such as in biological matrices where the analyte concentration is low and the potential for interfering substances is high. HPLC-UV offers a cost-effective and robust alternative for less complex samples or when higher concentrations of Cyclo(Tyr-Gly) are expected.
| Feature | LC-MS/MS | HPLC-UV |
| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Separation by chromatography, detection by UV absorbance. |
| Sensitivity | High (ng/mL to pg/mL) | Moderate (µg/mL to ng/mL) |
| Selectivity | Very High | Moderate to High |
| Matrix Effect | Can be significant, often requires internal standards. | Less susceptible to ion suppression, but matrix can interfere with UV detection. |
| Linearity Range | Wide | Moderate |
| Accuracy | High | High |
| Precision | High | High |
| Cost | High (instrumentation and maintenance) | Lower (instrumentation and maintenance) |
| Throughput | High (with optimized methods) | Moderate to High |
Quantitative Performance Comparison
The following table summarizes the typical quantitative performance parameters for the analysis of cyclic dipeptides, providing an extrapolated comparison for Cyclo(Tyr-Gly). It is important to note that these values are representative and can vary based on the specific instrumentation, method optimization, and matrix complexity.
| Parameter | LC-MS/MS (Representative Values) | HPLC-UV (Representative Values) |
| Limit of Detection (LOD) | 0.01 - 1 ng/mL | 10 - 100 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 5 ng/mL | 50 - 500 ng/mL |
| Linearity Range (R²) | 0.1 - 1000 ng/mL (>0.99) | 0.5 - 500 µg/mL (>0.99) |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% |
| Precision (%RSD) | < 15% | < 5% |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and reliable quantitative analysis. Below are representative protocols for both LC-MS/MS and HPLC-UV methods for the determination of Cyclo(Tyr-Gly) in a complex matrix such as plasma or a food extract.
Sample Preparation for Complex Matrices
A critical step for both techniques is the effective removal of interfering substances from the sample matrix.
Validating the Anti-Biofilm Potential of Cyclo(Tyr-Gly): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-biofilm activity of cyclic dipeptides, with a focus on validating the potential of Cyclo(Tyr-Gly). Due to a lack of specific experimental data on Cyclo(Tyr-Gly) in the current scientific literature, this document leverages data from structurally similar cyclic dipeptides to provide a comprehensive overview. The information presented herein is intended to guide future research and highlight the potential of this class of molecules in combating biofilm-associated infections.
Comparative Anti-Biofilm Activity of Cyclic Dipeptides
Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), are emerging as promising candidates for anti-biofilm agents. Their activity is often attributed to the disruption of quorum sensing (QS), a bacterial cell-to-cell communication system that regulates biofilm formation and virulence.
While direct quantitative data for Cyclo(Tyr-Gly) is not currently available, studies on structurally related compounds provide valuable insights into its potential efficacy. The following table summarizes the anti-biofilm activity of cyclic dipeptides with structural similarities to Cyclo(Tyr-Gly) against the opportunistic pathogen Pseudomonas aeruginosa.
| Compound | Target Organism | Concentration | Biofilm Inhibition (%) | Reference |
| Cyclo(L-Tyr-L-Pro) | Pseudomonas aeruginosa PAO1 | 0.5 mg/mL | 48% | [1] |
| Cyclo(L-Pro-L-Tyr) | Pseudomonas aeruginosa PAO1 | 1.8 mM | 52% | [2] |
| Cyclo(L-Hyp-L-Tyr) | Pseudomonas aeruginosa PAO1 | 1.8 mM | 50% | [2] |
| Cyclo(L-Pro-L-Phe) | Pseudomonas aeruginosa PAO1 | 1.8 mM | 48% | [2] |
Note: The data presented above is for compounds structurally related to Cyclo(Tyr-Gly). Further experimental validation is required to determine the specific anti-biofilm activity of Cyclo(Tyr-Gly).
Proposed Mechanism of Action: Quorum Sensing Inhibition
The anti-biofilm activity of many cyclic dipeptides is linked to their ability to interfere with quorum sensing (QS) signaling pathways. In Pseudomonas aeruginosa, a well-studied model organism for biofilm research, the QS network is a hierarchical system primarily controlled by the las and rhl systems. These systems regulate the expression of numerous virulence factors and genes essential for biofilm maturation.[3][4][5] It is hypothesized that cyclic dipeptides like Cyclo(Tyr-Gly) may act as antagonists to the QS receptors, thereby inhibiting the signaling cascade that leads to biofilm formation.
Pseudomonas aeruginosa Quorum Sensing Pathway
The following diagram illustrates the interconnected las and rhl quorum sensing systems in Pseudomonas aeruginosa, which are potential targets for cyclic dipeptides.
Caption: A simplified diagram of the las and rhl quorum sensing pathways in P. aeruginosa.
Experimental Protocols for Anti-Biofilm Activity Assessment
To validate the anti-biofilm activity of Cyclo(Tyr-Gly), standardized and reproducible experimental protocols are essential. The following are detailed methodologies for key in vitro assays.
Minimum Biofilm Inhibitory Concentration (MBIC) Assay
This assay determines the lowest concentration of a compound that prevents biofilm formation.
Experimental Workflow:
Caption: Workflow for the Minimum Biofilm Inhibitory Concentration (MBIC) assay.
Detailed Protocol:
-
Preparation of Compound Dilutions: Prepare a two-fold serial dilution of Cyclo(Tyr-Gly) in a 96-well flat-bottom microtiter plate. Include positive (bacteria without compound) and negative (medium only) controls.
-
Bacterial Inoculum: Add a standardized bacterial suspension (e.g., 1 x 10^6 CFU/mL) to each well.
-
Incubation: Incubate the plate under static conditions at 37°C for 24-48 hours to allow for biofilm formation.
-
Washing: Carefully discard the planktonic culture and gently wash the wells twice with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Staining: Add 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells three times with PBS.
-
Solubilization: Add 30% (v/v) acetic acid to each well to dissolve the bound crystal violet.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. The MBIC is the lowest concentration of the compound that shows a significant reduction in biofilm formation compared to the positive control.
Biofilm Eradication Assay
This assay determines the concentration of a compound required to eradicate a pre-formed biofilm.
Experimental Workflow:
Caption: Workflow for the Biofilm Eradication Assay.
Detailed Protocol:
-
Biofilm Formation: Grow a mature biofilm in a 96-well plate as described in the MBIC assay (steps 2 and 3).
-
Washing: Remove the planktonic culture and wash the wells twice with PBS.
-
Compound Treatment: Add fresh medium containing serial dilutions of Cyclo(Tyr-Gly) to the wells with the pre-formed biofilms.
-
Incubation: Incubate for a further 24 hours at 37°C.
-
Quantification of Viable Biofilm:
-
Resazurin (B115843) Assay: Wash the wells and add a resazurin solution. The reduction of blue resazurin to pink resorufin (B1680543) by metabolically active cells is measured fluorometrically.
-
Colony Forming Unit (CFU) Counting: Physically disrupt the biofilm in each well, perform serial dilutions, and plate on agar (B569324) to enumerate the number of viable bacteria.
-
Signaling Pathways in Biofilm Formation
Understanding the molecular pathways governing biofilm formation is crucial for the development of targeted anti-biofilm therapies.
Staphylococcus aureus Biofilm Formation Pathway
The formation of biofilm in Staphylococcus aureus is a complex process regulated by multiple factors, including the accessory gene regulator (agr) quorum sensing system and the production of polysaccharide intercellular adhesin (PIA).
Caption: A simplified overview of the agr system's role in regulating S. aureus biofilm formation.
Conclusion and Future Directions
While direct evidence for the anti-biofilm activity of Cyclo(Tyr-Gly) is yet to be established, the data from structurally similar cyclic dipeptides are promising. These compounds demonstrate significant inhibition of biofilm formation, likely through the disruption of quorum sensing pathways. The experimental protocols and pathway diagrams provided in this guide offer a framework for the systematic validation of Cyclo(Tyr-Gly) as a potential anti-biofilm agent. Future research should focus on performing the described assays to obtain quantitative data on the efficacy of Cyclo(Tyr-Gly) against a range of clinically relevant bacteria. Furthermore, mechanistic studies are warranted to elucidate its precise molecular targets within the biofilm regulatory networks. Such investigations will be crucial for the development of novel therapeutics to combat the growing threat of biofilm-associated infections.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The hierarchy quorum sensing network in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pseudomonas aeruginosa quorum sensing as a potential antimicrobial target - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomics of Cyclo(Tyr-Gly) Treated Cells: An Inferential Analysis
A guide for researchers, scientists, and drug development professionals.
Introduction
Cyclo(Tyr-Gly) is a cyclic dipeptide with emerging interest in various biomedical research fields. Understanding its impact on cellular gene expression is crucial for elucidating its mechanism of action and therapeutic potential. To date, no direct comparative transcriptomic studies have been published specifically for cells treated with Cyclo(Tyr-Gly). This guide, therefore, presents an inferential comparison based on transcriptomic data from cells treated with structurally similar cyclic dipeptides, namely Cyclo(Phe-Pro) and Cyclo(Pro-Tyr). By examining the effects of these related compounds, we can hypothesize the potential transcriptomic landscape induced by Cyclo(Tyr-Gly) and provide a framework for future investigations.
Comparative Transcriptomic Data (Inferred)
The following tables summarize the known transcriptomic effects of cyclic dipeptides structurally related to Cyclo(Tyr-Gly). This data is intended to serve as a proxy for the potential effects of Cyclo(Tyr-Gly) until direct experimental evidence becomes available.
Table 1: Summary of Transcriptomic Changes Induced by Related Cyclic Dipeptides
| Cyclic Dipeptide | Organism/Cell Type | Key Affected Pathways/Gene Categories | Observed Effect |
| Cyclo(Phe-Pro) | Vibrio vulnificus | Virulence factors (e.g., cholera toxin, toxin-coregulated pilus) | Downregulation of virulence gene expression. |
| Cyclo(Phe-Pro) | Human Monocytic Cells (in response to LPS) | NF-κB Signaling Pathway | Inhibition of pro-inflammatory cytokine production (TNF-α, IL-6).[1][2] |
| Cyclo(Pro-Tyr) | Botrytis cinerea (fungus) | Lipid Metabolism, ROS Detoxification | Upregulation of genes involved in fatty acid biosynthesis and detoxification of reactive oxygen species.[3] |
| Cyclo(L-Pro-L-Tyr) | Pseudomonas aeruginosa | Quorum Sensing (las and rhl systems) | Suppression of genes in both the las and rhl quorum sensing systems. |
Table 2: Potential Gene Targets of Cyclo(Tyr-Gly) - An Inferred List
| Gene/Protein Target | Predicted Function | Rationale for Inclusion |
| NF-κB | Transcription factor regulating inflammation and immunity | Cyclo(Phe-Pro) has been shown to inhibit the NF-κB pathway.[1][2] |
| TNF-α, IL-6 | Pro-inflammatory cytokines | Downregulation is a likely consequence of NF-κB inhibition.[2] |
| PI3K/Akt/mTOR pathway components | Regulators of cell growth, proliferation, and survival | The structurally related Cyclo(Phe-Tyr) has been shown to modulate this pathway.[4] |
| Autophagy-related genes (e.g., Beclin-1, LC3) | Involved in cellular degradation and recycling | Cyclo(Phe-Tyr) has been demonstrated to regulate autophagy.[4] |
| Caspase-3 | Key executioner of apoptosis | The similar compound Cyclo(D-Tyr-D-Phe) activates caspase-3.[5] |
Inferred Signaling Pathways
Based on the activities of related aromatic cyclic dipeptides, Cyclo(Tyr-Gly) is likely to modulate key cellular signaling pathways involved in inflammation, cell survival, and autophagy.
Caption: Inferred signaling pathways modulated by Cyclo(Tyr-Gly).
Experimental Protocols
To facilitate direct transcriptomic analysis of Cyclo(Tyr-Gly), the following protocols are provided based on established methodologies for similar compounds.
Proposed Workflow for Comparative Transcriptomics of Cyclo(Tyr-Gly)
Caption: Proposed workflow for a comparative transcriptomics study.
Detailed Experimental Protocol: RNA-Sequencing
-
Cell Culture and Treatment:
-
Culture the selected cell line (e.g., RAW 264.7 macrophages or a relevant cancer cell line) under standard conditions.
-
Seed cells to achieve 70-80% confluency at the time of treatment.
-
Treat cells with Cyclo(Tyr-Gly) at various concentrations (determined by prior dose-response assays), a vehicle control, and a comparative cyclic dipeptide for a specified time course (e.g., 6, 12, 24 hours).
-
-
RNA Extraction:
-
Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) > 8 is recommended.
-
-
Library Preparation and Sequencing:
-
Deplete ribosomal RNA (rRNA) from the total RNA samples.
-
Fragment the enriched mRNA and synthesize first-strand complementary DNA (cDNA) using reverse transcriptase and random primers.
-
Synthesize the second cDNA strand and ligate sequencing adaptors.
-
Perform PCR amplification to enrich the cDNA library.
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Bioinformatic Analysis:
-
Assess the quality of the raw sequencing reads and perform trimming to remove low-quality bases and adaptors.
-
Align the reads to the appropriate reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between treated and control groups.
-
Conduct pathway and gene ontology (GO) enrichment analysis on the differentially expressed genes to identify significantly affected biological processes and pathways.
-
Conclusion
While direct experimental data on the transcriptomic effects of Cyclo(Tyr-Gly) is currently unavailable, this guide provides a comparative framework based on closely related cyclic dipeptides. The presented information suggests that Cyclo(Tyr-Gly) may play a significant role in modulating inflammatory and cell survival pathways. The proposed experimental workflow offers a clear path for future research to definitively characterize the transcriptomic signature of Cyclo(Tyr-Gly) and validate these hypotheses. Such studies will be instrumental for the continued development and application of this promising biomolecule.
References
- 1. Cyclo(Phe-Pro) produced by the human pathogen Vibrio vulnificus inhibits host innate immune responses through the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclo(Phe-Pro) Produced by the Human Pathogen Vibrio vulnificus Inhibits Host Innate Immune Responses through the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclo(Pro-Tyr) elicits conserved cellular damage in fungi by targeting the [H+]ATPase Pma1 in plasma membrane domains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclo-(Phe-Tyr) reduces cerebral ischemia/reperfusion-induced blood–brain barrier dysfunction through regulation of autophagy - Food & Function (RSC Publishing) [pubs.rsc.org]
- 5. Cyclo(D-Tyr-D-Phe): a new antibacterial, anticancer, and antioxidant cyclic dipeptide from Bacillus sp. N strain associated with a rhabditid entomopathogenic nematode - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Cyclo(Tyr-Gly): A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of Cyclo(Tyr-Gly), ensuring the safety of personnel and adherence to regulatory standards.
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for Cyclo(Tyr-Gly), a cyclic dipeptide. Adherence to these procedures is crucial to mitigate risks and ensure compliance with safety regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for Cyclo(Tyr-Gly). This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][2]
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat is required to prevent skin contact.
-
Respiratory Protection: If handling the powder form and there is a risk of inhalation, use a dust mask or work in a well-ventilated area, such as a fume hood.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Ingestion: If swallowed, immediately call a poison center or doctor.[1] Do not induce vomiting.
-
Inhalation: Move the person to fresh air and ensure they are comfortable for breathing.
Quantitative Hazard Data
The following table summarizes the key hazard information for Cyclo(Tyr-Gly).
| Hazard Classification | GHS Code | Description |
| Acute toxicity (Oral) | H302 | Harmful if swallowed[1][2] |
| Skin irritation | H315 | Causes skin irritation[1] |
| Eye irritation | H319 | Causes serious eye irritation[1] |
| Respiratory irritation | H335 | May cause respiratory irritation[1] |
Step-by-Step Disposal Protocol
The primary directive for the disposal of Cyclo(Tyr-Gly) is to adhere to local, regional, national, and international regulations.[3] Never dispose of this compound down the sink or in regular trash.
-
Waste Identification and Segregation:
-
Containerization:
-
Use a dedicated and appropriate waste container for solid Cyclo(Tyr-Gly).
-
For solutions containing Cyclo(Tyr-Gly), use a designated liquid waste container. Ensure the container is compatible with the solvent used.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "Cyclo(Tyr-Gly)," and the appropriate hazard pictograms (e.g., GHS07 for harmful/irritant).
-
-
Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory. This area should be away from general work areas.
-
-
Institutional Disposal Procedure:
-
Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and disposal of the chemical waste.[3]
-
Follow all internal institutional protocols for waste management and disposal. Professional waste disposal services will then handle the final disposal in accordance with regulatory requirements, which may include incineration or other specialized treatments.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Cyclo(Tyr-Gly).
Caption: Disposal workflow for Cyclo(Tyr-Gly).
References
Personal protective equipment for handling Cyclo(Tyr-Gly)
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Cyclo(Tyr-Gly). The following procedures are designed to ensure the safe handling, use, and disposal of this compound, minimizing risk and ensuring the integrity of your research.
Key Safety Information
Cyclo(Tyr-Gly) is a cyclic dipeptide that requires careful handling to avoid potential health hazards. The primary risks associated with this compound include irritation to the skin, eyes, and respiratory system, and it is harmful if swallowed.[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements | Recommended Personal Protective Equipment |
| Acute Toxicity (Oral) | GHS07: Harmful/Irritant | Warning | H302: Harmful if swallowed.[1] | Standard laboratory attire (lab coat, closed-toe shoes).[2] |
| Skin Irritation | GHS07: Harmful/Irritant | Warning | H315: Causes skin irritation.[1] | Chemical-resistant gloves (e.g., nitrile).[2][3] |
| Eye Irritation | GHS07: Harmful/Irritant | Warning | H319: Causes serious eye irritation.[1] | Safety glasses with side shields or chemical splash goggles.[2][3] |
| Respiratory Irritation | GHS07: Harmful/Irritant | Warning | H335: May cause respiratory irritation.[1] | Use in a well-ventilated area. If dust is generated, a respirator may be necessary.[1][4] |
Operational Plan for Safe Handling
This step-by-step operational plan provides guidance for handling Cyclo(Tyr-Gly) from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][4]
-
Recommended storage conditions are -20°C for one month or -80°C for six months, protected from light.[5]
2. Preparation and Handling:
-
Before handling, ensure you are wearing the appropriate PPE as outlined in the table above. This includes a lab coat, chemical-resistant gloves, and eye protection.[1][2]
-
Handle the compound in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[1]
-
Avoid generating dust. If weighing the solid form, do so carefully.
-
Do not eat, drink, or smoke in the area where the compound is handled.[1][4]
3. In Case of Exposure:
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[1]
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with water. If skin irritation occurs, get medical advice/attention.[1]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
4. Disposal Plan:
-
Dispose of Cyclo(Tyr-Gly) and any contaminated materials as hazardous waste.[1]
-
Follow all local, state, and federal regulations for chemical waste disposal.
-
Do not dispose of the compound down the drain or in the regular trash.
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of Cyclo(Tyr-Gly) in a laboratory setting.
Caption: Workflow for Safe Handling of Cyclo(Tyr-Gly).
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
